Product packaging for alpha-Ylangene(Cat. No.:)

alpha-Ylangene

Cat. No.: B1205585
M. Wt: 204.35 g/mol
InChI Key: VLXDPFLIRFYIME-MWHZVNNOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

alpha-Ylangene is a tricyclic sesquiterpene, classified as a sesquiterpenoid with the molecular formula C15H24 . It is a natural compound of significant interest in scientific research, particularly in the field of chemical ecology. Studies have identified its role as a semiochemical, a substance used in chemical communication by various species . Research on the Mediterranean fruit fly (Ceratitis capitata) has shown that this compound, along with the structurally similar compound α-copaene, acts as a powerful male attractant . Its attractant properties make it a compelling candidate for ecological studies and for development in integrated pest management (IPM) strategies as a more sustainable alternative to synthetic pesticides . Furthermore, as a component of various plant essential oils, which are often rich in bioactive terpenes, this compound falls within a class of compounds under investigation for their potential anti-inflammatory activities, although its specific mechanism of action requires further elucidation . This product is provided for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1205585 alpha-Ylangene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene

InChI

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11?,12?,13?,14?,15-/m0/s1

InChI Key

VLXDPFLIRFYIME-MWHZVNNOSA-N

SMILES

CC1=CCC2C3C1C2(CCC3C(C)C)C

Isomeric SMILES

CC1=CCC2C3C1[C@]2(CCC3C(C)C)C

Canonical SMILES

CC1=CCC2C3C1C2(CCC3C(C)C)C

Origin of Product

United States

Foundational & Exploratory

The α-Ylangene Biosynthesis Pathway in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Ylangene is a tricyclic sesquiterpenoid of significant interest due to its contribution to the characteristic aroma of ylang-ylang oil, extracted from the flowers of Cananga odorata. Sesquiterpenoids, a diverse class of C15 isoprenoids, are widely recognized for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer activities. Understanding the biosynthetic pathway of α-ylangene is crucial for its sustainable production through metabolic engineering and for the exploration of its therapeutic applications. This technical guide provides a comprehensive overview of the core biosynthetic pathway, drawing upon current knowledge of sesquiterpene biosynthesis and the functional characterization of related enzymes. While a dedicated α-ylangene synthase has yet to be fully characterized, this guide outlines the putative pathway and provides detailed experimental protocols based on homologous well-characterized sesquiterpene synthases.

Core Biosynthesis Pathway of Sesquiterpenoids

The biosynthesis of all terpenoids in plants originates from two primary pathways that produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP):

  • The Mevalonate (MVA) Pathway: Primarily active in the cytosol, this pathway converts acetyl-CoA to IPP.

  • The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway synthesizes IPP and DMAPP from pyruvate and glyceraldehyde-3-phosphate.

For the synthesis of sesquiterpenes, which are C15 compounds, three molecules of IPP are sequentially condensed. Farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the universal precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP).

The remarkable diversity of sesquiterpene skeletons is generated by a large family of enzymes known as terpene synthases (TPSs), specifically sesquiterpene synthases (SQSs). These enzymes catalyze the cyclization of the linear FPP molecule into a vast array of cyclic structures through a series of complex carbocation-mediated rearrangements.

The Putative α-Ylangene Biosynthesis Pathway

While a specific α-ylangene synthase has not been definitively isolated and characterized, the biosynthesis of α-ylangene is understood to proceed from FPP. The formation of the characteristic tricyclic structure of α-ylangene involves a complex series of intramolecular cyclizations and rearrangements catalyzed by a putative α-ylangene synthase.

Based on the known mechanisms of sesquiterpene synthases, the cyclization of FPP to α-ylangene likely proceeds through a series of carbocationic intermediates. The initial ionization of the pyrophosphate group from FPP generates a farnesyl cation. This cation then undergoes a series of intramolecular attacks to form the intricate ring systems of the ylangene skeleton.

A key breakthrough in understanding ylangene biosynthesis comes from the characterization of a multifunctional sesquiterpene synthase, CoTPS2, from Cananga odorata var. fruticosa. This enzyme was found to produce β-ylangene, β-copaene, and β-cubebene from FPP.[1] It is highly probable that an α-ylangene synthase from Cananga odorata would be a closely related enzyme, sharing significant sequence homology and a similar catalytic mechanism.

Below is a DOT script for a diagram illustrating the general pathway leading to sesquiterpene diversity, including the putative formation of α-ylangene.

Sesquiterpene_Biosynthesis cluster_0 Upstream Pathways cluster_1 Isoprenoid Precursors cluster_2 Sesquiterpene Precursor Synthesis cluster_3 Sesquiterpene Synthesis MVA Mevalonate Pathway (Cytosol) IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP MEP Methylerythritol Phosphate Pathway (Plastids) MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP->DMAPP IPP->DMAPP Isomerase FPPS Farnesyl Pyrophosphate Synthase (FPPS) IPP->FPPS DMAPP->FPPS FPP Farnesyl Pyrophosphate (FPP) other_Sesquiterpenes Other Sesquiterpenes FPP->other_Sesquiterpenes Other Sesquiterpene Synthases alpha_Ylangene_Synthase α-Ylangene Synthase (putative) FPP->alpha_Ylangene_Synthase CoTPS2 CoTPS2 FPP->CoTPS2 FPPS->FPP alpha_Ylangene α-Ylangene beta_Ylangene β-Ylangene alpha_Ylangene_Synthase->alpha_Ylangene CoTPS2->beta_Ylangene

General overview of the sesquiterpenoid biosynthesis pathway.

Quantitative Data

Currently, there is a lack of specific quantitative data for a dedicated α-ylangene synthase. However, analysis of essential oils from Cananga odorata provides insights into the relative abundance of α-ylangene. The following table summarizes the percentage composition of major sesquiterpenes found in the essential oil of Cananga odorata var. fruticosa.

CompoundPercentage Composition (%)
β-Caryophyllene26.8
(E,E)-α-Farnesene12.6
Germacrene D8.1
α-Humulene7.1
(E,E)-Farnesol5.6
α-Ylangene Present (quantification varies)

Data adapted from GC-MS analysis of Cananga odorata var. fruticosa essential oil.[2] Note that the exact percentage of α-ylangene can vary depending on the specific variety, geographical location, and extraction method. A detailed analysis of ylang-ylang essential oil using GCxGC-TOFMS has also identified α-ylangene as a component.[3]

Experimental Protocols

The following protocols are adapted from the successful characterization of the β-ylangene producing sesquiterpene synthase, CoTPS2, from Cananga odorata var. fruticosa[1] and are proposed for the identification and characterization of a putative α-ylangene synthase.

Gene Identification and Cloning

Objective: To isolate the full-length cDNA of the putative α-ylangene synthase gene.

Methodology:

  • RNA Extraction: Total RNA is extracted from the flowers of Cananga odorata using a suitable plant RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • PCR Amplification: Degenerate primers are designed based on conserved regions of known sesquiterpene synthase genes, particularly those from the TPS-a subfamily. These primers are used to amplify a partial cDNA fragment.

  • RACE-PCR: Rapid Amplification of cDNA Ends (RACE) is performed to obtain the full-length cDNA sequence using gene-specific primers designed from the partial fragment.

  • Cloning: The full-length cDNA is cloned into a suitable expression vector, such as pET-28a(+), for heterologous expression in E. coli.

Heterologous Expression and Protein Purification

Objective: To produce and purify the recombinant α-ylangene synthase protein.

Methodology:

  • Transformation: The expression vector containing the putative α-ylangene synthase gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: The transformed E. coli cells are cultured to an optimal density (OD600 of 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: The bacterial cells are harvested by centrifugation and lysed by sonication in a suitable buffer.

  • Purification: The recombinant protein, typically engineered with a His-tag, is purified from the cell lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin column.

  • Protein Quantification: The concentration of the purified protein is determined using a Bradford assay.

In Vitro Enzyme Assay

Objective: To determine the enzymatic activity and product profile of the recombinant α-ylangene synthase.

Methodology:

  • Reaction Setup: The enzyme assay is performed in a reaction buffer containing the purified recombinant protein, the substrate farnesyl pyrophosphate (FPP), and a divalent cation cofactor (typically MgCl₂).

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

  • Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted with an organic solvent such as hexane or pentane.

  • GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products by comparing their mass spectra and retention times with authentic standards.

The following DOT script visualizes the experimental workflow for the identification and characterization of a putative α-ylangene synthase.

Experimental_Workflow cluster_gene_id Gene Identification & Cloning cluster_protein_exp Protein Expression & Purification cluster_enzyme_assay Enzyme Characterization RNA_Extraction RNA Extraction from C. odorata flowers cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR Degenerate PCR cDNA_Synthesis->PCR RACE_PCR RACE-PCR for full-length gene PCR->RACE_PCR Cloning Cloning into Expression Vector RACE_PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression IPTG Induction Transformation->Expression Lysis Cell Lysis Expression->Lysis Purification IMAC Purification Lysis->Purification Assay In Vitro Enzyme Assay with FPP Purification->Assay Extraction Product Extraction Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS Characterization Product Identification & Kinetic Analysis GCMS->Characterization

Workflow for the identification and characterization of α-ylangene synthase.

Conclusion

The biosynthesis of α-ylangene in plants follows the general pathway of sesquiterpenoid synthesis, originating from FPP and catalyzed by a specific sesquiterpene synthase. While the definitive α-ylangene synthase has not yet been isolated, the successful characterization of a multifunctional β-ylangene synthase from Cananga odorata provides a clear roadmap for its identification and functional analysis. The experimental protocols detailed in this guide offer a robust framework for researchers to clone the corresponding gene, express the recombinant protein, and characterize its enzymatic activity. Further research in this area will not only elucidate the precise molecular mechanisms underlying the formation of this important aroma compound but also pave the way for its biotechnological production, enabling new opportunities in the pharmaceutical and fragrance industries.

References

α-Ylangene: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Ylangene, a tricyclic sesquiterpene, is a volatile organic compound found in the essential oils of numerous plant species. Its presence contributes to the characteristic aroma of many of these plants and has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data on its abundance and detailing the experimental protocols for its isolation and purification.

Natural Sources of α-Ylangene

This compound is distributed across a diverse range of plant families. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical origin, harvesting time, and the extraction method employed. The following table summarizes the quantitative data available for the presence of α-Ylangene in various natural sources.

Plant SpeciesFamilyPlant Part UsedExtraction Methodα-Ylangene Concentration (%)
Schisandra chinensisSchisandraceaeFruitsSupercritical Fluid Extraction (SFE)17.66 - 25.66
Humulus lupulus (Hops)CannabaceaeConesSteam Distillation0.1 - 0.3
Cananga odorata (Ylang-Ylang)AnnonaceaeFlowersSteam Distillation0.16
Cannabis sativaCannabaceaeInflorescencesHydrodistillation0.1 - 0.3
Copaifera officinalisFabaceaeOleoresinNot SpecifiedPresent (concentration not specified)
Perilla frutescensLamiaceaeNot SpecifiedNot SpecifiedPresent (concentration not specified)[1]
Clove OilMyrtaceaeBudsNot SpecifiedPresent (concentration not specified)[1]
Sweet BayLauraceaeNot SpecifiedNot SpecifiedPresent (concentration not specified)
SpearmintLamiaceaeNot SpecifiedNot SpecifiedPresent (concentration not specified)
CardamomZingiberaceaeNot SpecifiedNot SpecifiedPresent (concentration not specified)
RosemaryLamiaceaeNot SpecifiedNot SpecifiedPresent (concentration not specified)

Isolation and Purification of α-Ylangene: Experimental Protocols

The isolation of α-Ylangene from its natural sources typically involves a multi-step process beginning with the extraction of the essential oil, followed by fractionation and chromatographic purification to isolate the specific sesquiterpene.

Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting volatile compounds like sesquiterpenes from plant material.

Materials:

  • Fresh or dried plant material (e.g., Schisandra chinensis fruits, Humulus lupulus cones)

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection flask)

  • Heating mantle

  • Deionized water

Protocol:

  • Preparation of Plant Material: The plant material should be coarsely ground or crushed to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the ground plant material in the biomass flask. Fill the boiling flask with deionized water to approximately two-thirds of its volume.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.

  • Collection: The condensed liquid, a mixture of water and essential oil, is collected in the collection flask. Due to their immiscibility, the essential oil will typically form a separate layer on top of the water.

  • Separation: Carefully separate the essential oil layer from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

Fractionation of the Essential Oil by Fractional Distillation

Fractional distillation is employed to separate the components of the essential oil based on their boiling points. Sesquiterpenes, having higher boiling points than monoterpenes, will be concentrated in the higher-boiling fractions.[2]

Materials:

  • Crude essential oil

  • Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and collection flasks)

  • Heating mantle with a magnetic stirrer

  • Vacuum pump (optional, for vacuum fractional distillation to reduce boiling points and prevent degradation of thermolabile compounds)

Protocol:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude essential oil in the round-bottom flask with a stir bar.

  • Distillation: Gently heat the essential oil while stirring. The more volatile components (monoterpenes) will vaporize first, rise through the fractionating column, condense, and be collected in the initial fractions.

  • Fraction Collection: As the temperature increases, fractions with progressively higher boiling points will distill over. Collect these fractions in separate, labeled flasks. The fractions containing sesquiterpenes will be collected at higher temperatures.

  • Monitoring: Monitor the temperature at the top of the column to determine the boiling range of each fraction. The process can be monitored by Gas Chromatography (GC) analysis of the collected fractions to identify those enriched in α-Ylangene.

Purification of α-Ylangene by Column Chromatography

Column chromatography is a highly effective method for the final purification of α-Ylangene from the enriched sesquiterpene fraction.

Materials:

  • Sesquiterpene-rich fraction from fractional distillation

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

  • Fraction collector or collection tubes

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Visualizing agent for TLC (e.g., vanillin-sulfuric acid stain)

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluting solvent (e.g., n-hexane) and carefully pack it into the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the sesquiterpene-rich fraction in a minimal amount of the initial eluting solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate in n-hexane).

  • Fraction Collection: Collect the eluate in small fractions using a fraction collector or manually in test tubes.

  • Monitoring by TLC: Monitor the separation by spotting the collected fractions onto TLC plates. Develop the plates in an appropriate solvent system and visualize the spots. Fractions containing a single spot corresponding to the Rf value of α-Ylangene are pooled together.

  • Solvent Removal: Evaporate the solvent from the pooled fractions containing pure α-Ylangene under reduced pressure using a rotary evaporator to obtain the isolated compound.

Visualizing the Isolation Workflow

The following diagrams illustrate the key experimental workflows for the isolation of α-Ylangene.

experimental_workflow plant_material Plant Material (e.g., Schisandra chinensis fruits) steam_distillation Steam Distillation plant_material->steam_distillation essential_oil Crude Essential Oil steam_distillation->essential_oil fractional_distillation Fractional Distillation essential_oil->fractional_distillation sesquiterpene_fraction Sesquiterpene-Rich Fraction fractional_distillation->sesquiterpene_fraction column_chromatography Column Chromatography sesquiterpene_fraction->column_chromatography pure_ylangene Pure α-Ylangene column_chromatography->pure_ylangene

Caption: General workflow for the isolation of α-Ylangene from plant material.

column_chromatography_detail start Sesquiterpene-Rich Fraction prepare_column Pack Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent Gradient (n-hexane -> ethyl acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc pool_fractions Pool Fractions Containing Pure α-Ylangene monitor_tlc->pool_fractions Identify pure fractions evaporate_solvent Solvent Evaporation (Rotary Evaporator) pool_fractions->evaporate_solvent final_product Isolated α-Ylangene evaporate_solvent->final_product

References

An In-depth Technical Guide to the Chemical and Physical Properties of α-Ylangene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Ylangene is a tricyclic sesquiterpene hydrocarbon found as a constituent of various essential oils, most notably ylang-ylang oil from Cananga odorata. This document provides a comprehensive overview of the known chemical and physical properties of α-ylangene, including its structural characteristics, physicochemical parameters, and spectral data. Additionally, it outlines general experimental protocols for its isolation and analysis. While specific biological signaling pathways for α-ylangene are not yet fully elucidated, this guide presents a hypothetical signaling pathway based on the known anti-inflammatory activities of related sesquiterpenes, providing a framework for future research.

Chemical and Physical Properties

The chemical and physical properties of α-ylangene are summarized in the tables below. These values are compiled from various sources and include both experimental and estimated data.

Table 1: General Chemical Properties of α-Ylangene
PropertyValueSource(s)
IUPAC Name (1S,2R,6R,7R,8S)-1,3-dimethyl-8-(propan-2-yl)tricyclo[4.4.0.0²,⁷]dec-3-ene[1]
Synonyms (+)-α-Ylangene, d-Ylangene
CAS Number 14912-44-8
Molecular Formula C₁₅H₂₄[2][3]
Molecular Weight 204.35 g/mol [4]
Chemical Class Sesquiterpenoid
Table 2: Physical Properties of α-Ylangene
PropertyValueSource(s)
Appearance Pale yellow clear liquid (estimated)[2]
Boiling Point 248.00 to 249.00 °C at 760.00 mm Hg[2]
Melting Point < 25 °C (experimental); 38.67 °C (estimated)[5][6]
Density 0.939 g/cm³ (estimated)
Vapor Pressure 0.038 mmHg at 25.00 °C (estimated)[2]
Flash Point 221.00 °F (105.00 °C)[2]
Refractive Index 1.509 ± 0.02 (estimated)[7]
Optical Rotation Not Available[5]
Solubility Soluble in alcohol; Insoluble in water (0.1614 mg/L at 25 °C, estimated)[2]
logP (o/w) 6.210 (estimated)[2]

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of α-ylangene is characterized by a molecular ion peak (M+) at m/z 204, corresponding to its molecular weight. The fragmentation pattern is consistent with a sesquiterpene hydrocarbon structure. The NIST WebBook provides a reference mass spectrum for ylangene[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data with full assignments for α-ylangene are not consistently reported in publicly available literature. However, based on its chemical structure, the following general characteristics can be expected:

  • ¹H NMR: The spectrum would exhibit signals in the aliphatic region (0.5-2.5 ppm) corresponding to the numerous methyl, methylene, and methine protons of the tricyclic system. An olefinic proton signal would be expected in the downfield region (around 5.0-5.5 ppm).

  • ¹³C NMR: The spectrum would show 15 distinct carbon signals, including several in the aliphatic region, two olefinic carbons, and quaternary carbons. A publication by Formáček and Kubeczka provides ¹³C NMR chemical shifts for other sesquiterpenes isolated from ylang-ylang oil, which can serve as a reference for expected chemical shift ranges[9].

Infrared (IR) Spectroscopy

An IR spectrum of α-ylangene would be dominated by C-H stretching and bending vibrations. Key expected absorptions include:

  • C-H stretching (sp³): Strong bands in the 2850-2960 cm⁻¹ region.

  • C-H stretching (sp²): A weaker band around 3020-3100 cm⁻¹ for the olefinic C-H bond.

  • C=C stretching: A medium to weak band around 1650 cm⁻¹.

  • C-H bending: Various bands in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocols

Isolation and Purification of α-Ylangene from Ylang-Ylang Oil

The following is a general protocol for the isolation and purification of α-ylangene from ylang-ylang essential oil, based on common techniques for sesquiterpene separation.

Objective: To isolate α-ylangene from a complex essential oil mixture.

Materials:

  • Ylang-ylang essential oil

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column for chromatography

  • Fraction collector

  • Rotary evaporator

  • GC-MS for fraction analysis

Methodology:

  • Preparation of the Silica Gel Column: A glass column is packed with a slurry of silica gel in hexane. The column is allowed to settle and is then washed with hexane to ensure uniform packing.

  • Sample Loading: The ylang-ylang essential oil is dissolved in a minimal amount of hexane and loaded onto the top of the silica gel column.

  • Column Chromatography: The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate.

  • Fraction Collection: Fractions are collected at regular intervals using a fraction collector.

  • Analysis of Fractions: Each fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing α-ylangene.

  • Pooling and Concentration: Fractions enriched with α-ylangene are pooled together.

  • Solvent Removal: The solvent is removed from the pooled fractions using a rotary evaporator under reduced pressure to yield purified α-ylangene.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify α-ylangene in an essential oil sample.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC-MS Conditions (Typical):

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at a rate of 3 °C/minute.

    • Hold at 240 °C for 10 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Ion Source Temperature: 230 °C.

Identification: The identification of α-ylangene is based on the comparison of its retention time and mass spectrum with those of a reference standard or with data from spectral libraries such as the NIST library[8].

Biological Activity and Signaling Pathways (Hypothetical)

While direct evidence for the specific signaling pathways modulated by α-ylangene is limited, many sesquiterpenes are known to possess anti-inflammatory properties through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[9][10][11]. The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition is a target for the development of anti-inflammatory drugs.

Based on this, a hypothetical mechanism of action for α-ylangene is proposed to involve the inhibition of the NF-κB pathway.

hypothetical_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor Binds to IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Translocates to Nucleus alpha_Ylangene α-Ylangene alpha_Ylangene->IKK Inhibits (Hypothesized) DNA DNA NFkB_active->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, TNF-α) DNA->Pro_inflammatory_Genes Induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway by α-ylangene.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the extraction, isolation, and characterization of α-ylangene from a plant source.

experimental_workflow Plant_Material Plant Material (e.g., Cananga odorata flowers) Extraction Steam Distillation Plant_Material->Extraction Essential_Oil Ylang-Ylang Essential Oil Extraction->Essential_Oil Chromatography Column Chromatography (Silica Gel) Essential_Oil->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Analysis GC-MS Analysis Fractionation->Analysis Purified_Compound Purified α-Ylangene Analysis->Purified_Compound Identify & Pool Fractions Characterization Spectroscopic Characterization (NMR, IR, MS) Purified_Compound->Characterization

Caption: General experimental workflow for α-ylangene isolation and characterization.

Conclusion

α-Ylangene is a well-characterized sesquiterpene in terms of its basic chemical and physical properties. However, there is a notable lack of publicly available, detailed spectroscopic data and specific biological activity studies. The provided hypothetical signaling pathway offers a starting point for investigating the potential anti-inflammatory effects of α-ylangene. Further research is warranted to fully elucidate its pharmacological profile and to confirm its mechanism of action, which could pave the way for its development as a therapeutic agent.

References

An In-depth Technical Guide to the Stereoisomers of alpha-Ylangene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-Ylangene and its stereoisomers, focusing on their chemical properties, separation, and biological significance. The document details the stereochemical complexity of the ylangene framework, presents quantitative data for comparison, outlines detailed experimental protocols for enantiomeric separation, and illustrates key logical and biochemical pathways.

Introduction to this compound

This compound is a tricyclic sesquiterpenoid, a class of C15 hydrocarbons derived from three isoprene units.[1] It is a constituent of various essential oils and can be found in plants such as sweet bay, spearmint, cardamom, and rosemary.[2] The rigid tricyclic structure of this compound contains multiple chiral centers, giving rise to a number of possible stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms.

The specific stereochemistry of these molecules is critical, as different enantiomers and diastereomers can exhibit distinct biological activities and sensory properties. This guide focuses on (+)-α-Ylangene and its closely related, well-characterized diastereomer, α-copaene, to illustrate the principles of stereoisomerism within this molecular family.

Chemical Structure and Stereochemistry

The molecular formula for this compound is C₁₅H₂₄, with a molecular weight of approximately 204.35 g/mol .[3][4] The most commonly cited enantiomer is (+)-α-Ylangene, which has the IUPAC name (1S,2R,6R,7R,8S)-1,3-dimethyl-8-(propan-2-yl)tricyclo[4.4.0.0²,⁷]dec-3-ene .[3]

A key stereoisomer of α-ylangene is α-copaene , which differs in the stereochemistry at the carbon atom bearing the isopropyl group. The molecules are chiral and exist as enantiomeric pairs.[5] The most abundant natural enantiomer of α-copaene is (-)-α-copaene.[5] Due to its prevalence and extensive characterization in scientific literature, the enantiomers of α-copaene serve as an excellent model for understanding the physicochemical and biological distinctions among ylangene-type stereoisomers.

Quantitative Data of this compound Stereoisomers

Precise physicochemical data allows for the differentiation and identification of stereoisomers. While specific optical rotation values for the enantiomers of α-ylangene are not widely reported, extensive data is available for the enantiomers of its diastereomer, α-copaene.

Property(-)-α-Copaene(+)-α-CopaeneReference
CAS Number 3856-25-5Not specified[1][6]
Molecular Formula C₁₅H₂₄C₁₅H₂₄[1]
Molecular Weight 204.35 g/mol 204.35 g/mol [5]
Appearance Colorless, viscous liquidNot specified[6]
Specific Rotation [α]D ca. -6°Not specified[5]
-6.3° (c=1.2 in Chloroform)[7]
Density 0.910 g/mL at 20°CNot specified[7]
Boiling Point 124°C at 15 mmHgNot specified[6][7]
246-251°C at 760 mmHg[6]
Refractive Index (n²⁰/D) 1.490Not specified[6][7]
Kovats Retention Index ~1375 (non-polar column)~1375 (non-polar column)[8]

Experimental Protocols

The separation and identification of α-Ylangene stereoisomers are critical for their study. Direct chromatographic methods using chiral stationary phases (CSPs) are most effective.

Protocol 1: Chiral Gas Chromatography (GC-FID/MS)

This protocol is suitable for the baseline separation of volatile sesquiterpene enantiomers.

  • Objective: To separate and quantify the enantiomers of α-Ylangene or its stereoisomers from a mixture (e.g., an essential oil).

  • Instrumentation: Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Methodology:

    • Column Selection: A cyclodextrin-based chiral capillary column is recommended. A commonly used phase is a derivatized β-cyclodextrin, such as Rt-βDEXsm or Cyclodex-B (30 m x 0.25 mm ID, 0.25 µm film thickness).[9][10]

    • Sample Preparation: Dilute the sample (e.g., 1 µL of essential oil) in 1 mL of n-hexane. For pure standards, prepare a solution of approximately 50-100 ng/µL.

    • GC Conditions:

      • Injector: 250°C, Split mode (split ratio 100:1).

      • Carrier Gas: Helium or Hydrogen, at a constant flow rate or high linear velocity (e.g., 80 cm/sec for hydrogen).[10][11]

      • Oven Program: Initial temperature of 60°C (hold 1 min), ramp at 2°C/min to 200°C.[10] Slower ramp rates often improve resolution.[11]

      • Detector (FID): 250°C.

      • Detector (MS): Transfer line at 250°C, EI source at 70 eV.

    • Data Analysis: Identify enantiomers based on their retention times compared to authentic standards. Since enantiomers have identical mass spectra, their separation is confirmed chromatographically.[11] Calculate enantiomeric excess (e.e.) using peak areas. Use a series of n-alkanes to calculate chiral retention indices for robust identification.[9]

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for separating non-polar sesquiterpenes and is suitable for analytical or semi-preparative scale separations.

  • Objective: To achieve baseline separation of α-Ylangene enantiomers.

  • Instrumentation: HPLC system with a pump, autosampler, column thermostat, and UV detector.

  • Methodology:

    • Column Selection: A polysaccharide-based CSP is highly effective. Recommended column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel), 5 µm, 4.6 x 250 mm.

    • Sample Preparation: Dissolve the sample in the mobile phase or n-hexane to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

    • HPLC Conditions:

      • Mode: Normal Phase.

      • Mobile Phase: n-Hexane / Isopropanol (99.5 / 0.5, v/v). The low percentage of the polar modifier is key for resolving non-polar analytes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25°C.

      • Detection: UV at 220 nm (as sesquiterpenes have weak chromophores, detection may require a lower wavelength).

      • Injection Volume: 10 µL.

    • Data Analysis: Identify enantiomers by comparing retention times to pure standards. Assess separation quality by calculating the resolution factor (Rs), where a value ≥ 1.5 indicates baseline separation.

Mandatory Visualizations

Experimental Workflow Diagram

G Diagram 1: Experimental Workflow for Chiral HPLC Separation cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis start Racemic Mixture (e.g., α-Ylangene) dissolve Dissolve in Hexane (1 mg/mL) start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL into HPLC System filter->inject separation Separation on Chiral CSP (e.g., Chiralpak AD-H) inject->separation detection UV Detection (220 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantify Identify & Quantify Peaks (Retention Time, Area %) chromatogram->quantify results Separated Enantiomers (e.g., (+)-α-Ylangene, (-)-α-Ylangene) quantify->results

Caption: Experimental workflow for the chiral HPLC separation of α-Ylangene enantiomers.

Biosynthetic Pathway Diagram

G Diagram 2: Proposed Biosynthesis of the Ylangene/Copaene Skeleton FPP Farnesyl Diphosphate (FPP) NPP Nerolidyl Diphosphate (NPP Intermediate) FPP->NPP Isomerization Enzyme Sesquiterpene Synthase FPP->Enzyme Cation1 Initial Carbocation (+ charge) NPP->Cation1 -OPP Cation2 Cyclized Carbocation (Copaenyl Cation) Cation1->Cation2 Cyclization Cascade & Rearrangement Product α-Ylangene / α-Copaene (via deprotonation) Cation2->Product -H+ Enzyme->Product

Caption: Proposed biosynthetic cascade from FPP to the ylangene/copaene skeleton.

Biological Activity and Significance

The stereochemistry of ylangene-type sesquiterpenes is crucial to their biological function. Different enantiomers can interact differently with chiral biological receptors, such as those in insects and microbes.

  • Insect Attraction: A significant finding is that (+)-α-copaene is a powerful attractant for the Mediterranean fruit fly (Ceratitis capitata), a major agricultural pest.[5][12] This enantiomer-specific activity is leveraged in pest management strategies.

  • Antimicrobial and Antioxidant Activity: α-Copaene has demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria.[12] It has also been shown to possess antioxidant capabilities, defending cells against oxidative stress.[12] Studies on the repellent properties of (-)-α-copaene against fire ants suggest that chemical modifications can enhance this bioactivity.

  • Pharmaceutical Potential: The range of biological activities, including antioxidant and antimicrobial effects, positions these compounds as interesting candidates for further investigation in drug development.[12] The ability to isolate or synthesize specific stereoisomers is paramount for developing targeted and effective therapeutic agents.

This guide underscores the importance of stereochemical considerations in the study of α-Ylangene and related sesquiterpenoids. The provided protocols and data serve as a foundational resource for researchers engaged in the analysis, separation, and application of these complex natural products.

References

The Uncharted Therapeutic Potential of α-Ylangene and Related Sesquiterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 13, 2025 – While the diverse biological activities of sesquiterpenoids are widely acknowledged in the scientific community, the specific therapeutic potential of many individual compounds within this vast class of natural products remains largely unexplored. This technical guide delves into the current understanding of the biological activities of sesquiterpenoids, with a particular focus on α-ylangene, a compound frequently identified in essential oils yet sparsely studied in its purified form. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of available data, experimental methodologies, and potential signaling pathways, thereby highlighting critical knowledge gaps and opportunities for future research.

Sesquiterpenoids, a class of 15-carbon isoprenoids, are known to possess a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects. However, attributing these activities to a single component within a complex essential oil mixture is a significant challenge. The majority of existing research focuses on the entire essential oil, leaving the specific contribution of individual sesquiterpenoids like α-ylangene ambiguous.

Quantitative Data on Biological Activities

Direct quantitative data on the biological activity of isolated α-ylangene is scarce in publicly available literature. However, studies on essential oils containing α-ylangene as a constituent provide some initial clues. For instance, an investigation into the essential oils of Myrcia multiflora and Eugenia florida reported the presence of α-ylangene, with the essential oils exhibiting antifungal activity. The Minimum Inhibitory Concentration (MIC) values for the complete essential oils were determined against various fungal strains, but not for α-ylangene in isolation[1].

To provide a comparative perspective, the biological activities of structurally similar sesquiterpenoids, such as α-copaene, have been more extensively studied. α-Copaene has demonstrated notable antimicrobial and antioxidant properties[2]. One study reported the Minimum Inhibitory Concentration (MIC) of α-copaene to be between 0.5 and 1 μg/mL against certain bacteria[2]. While these findings for related compounds are promising, it is crucial to emphasize that direct extrapolation of these activities to α-ylangene is not scientifically rigorous.

The following table summarizes the available quantitative data for essential oils containing α-ylangene and for the related sesquiterpenoid, α-copaene.

Compound/Essential OilBiological ActivityAssayResultReference
Essential Oil of Myrcia multiflora (contains α-ylangene)AntifungalBroth microdilutionMIC values reported for the essential oil[1]
Essential Oil of Eugenia florida (contains α-ylangene)AntifungalBroth microdilutionMIC values reported for the essential oil[1]
α-CopaeneAntimicrobialBroth microdilutionMIC: 0.5 - 1 μg/mL[2]
α-CopaeneAntioxidantVarious assaysDemonstrated antioxidant capacity[2]

Experimental Protocols

To facilitate future research into the biological activities of α-ylangene, this section outlines detailed methodologies for key experiments commonly employed in the study of sesquiterpenoids.

Isolation and Purification of α-Ylangene

The isolation of α-ylangene from essential oils is a critical first step for in-depth biological evaluation. A common method involves fractional distillation of the essential oil under reduced pressure, followed by column chromatography.

Workflow for α-Ylangene Isolation:

G start Essential Oil containing α-Ylangene fractional_distillation Fractional Distillation (Reduced Pressure) start->fractional_distillation collect_fractions Collect Fractions based on Boiling Point fractional_distillation->collect_fractions gc_ms_analysis GC-MS Analysis of Fractions collect_fractions->gc_ms_analysis select_ylangene_rich Select α-Ylangene Rich Fractions gc_ms_analysis->select_ylangene_rich column_chromatography Column Chromatography (e.g., Silica Gel) select_ylangene_rich->column_chromatography elute_fractions Elute with Solvent Gradient column_chromatography->elute_fractions monitor_fractions Monitor Fractions (TLC/GC-MS) elute_fractions->monitor_fractions pure_ylangene Pure α-Ylangene monitor_fractions->pure_ylangene

Figure 1: Workflow for the isolation of α-Ylangene.
Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Experimental Workflow for MIC Determination:

G start Prepare Serial Dilutions of α-Ylangene add_compound Add α-Ylangene Dilutions to Wells start->add_compound inoculate_wells Inoculate Microtiter Plate Wells with Microbial Suspension inoculate_wells->add_compound incubate Incubate at Optimal Temperature and Time add_compound->incubate read_results Visually or Spectrophotometrically Assess Microbial Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic

Figure 2: Workflow for MIC determination.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Experimental Workflow for MTT Assay:

G start Seed Cancer Cells in a 96-well Plate treat_cells Treat Cells with Various Concentrations of α-Ylangene start->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat_cells->incubate add_mtt Add MTT Reagent to Each Well incubate->add_mtt incubate_mtt Incubate to Allow Formazan Crystal Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Figure 3: Workflow for MTT cytotoxicity assay.

Potential Signaling Pathways

While no studies have directly investigated the effects of α-ylangene on specific signaling pathways, the known activities of other sesquiterpenoids suggest potential targets. The anti-inflammatory effects of many natural products are mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes.

Simplified NF-κB Signaling Pathway and Potential Inhibition by Sesquiterpenoids:

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK Sesquiterpenoids Sesquiterpenoids (e.g., α-Ylangene?) Sesquiterpenoids->IKK Inhibits? DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Induces

Figure 4: Potential inhibition of the NF-κB pathway.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation.

Simplified MAPK Signaling Pathway and Potential Modulation by Sesquiterpenoids:

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress/Inflammatory Stimuli MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates MAPK_n MAPK MAPK->MAPK_n Translocation Sesquiterpenoids Sesquiterpenoids (e.g., α-Ylangene?) Sesquiterpenoids->MAPKKK Modulates? TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK_n->TranscriptionFactors Activates GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression

Figure 5: Potential modulation of the MAPK pathway.

Conclusion and Future Directions

Future research should prioritize the isolation and purification of α-ylangene to enable comprehensive in vitro and in vivo studies. The experimental protocols and potential signaling pathways outlined herein provide a foundational framework for such investigations. Elucidating the specific biological activities and mechanisms of action of α-ylangene will not only contribute to a deeper understanding of sesquiterpenoid pharmacology but also potentially unveil a novel candidate for the development of new therapeutic agents.

References

The Volatile Symphony: A Technical Guide to the Discovery and History of Ylang-Ylang Essential Oil Components

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ylang-ylang (Cananga odorata) essential oil, renowned for its rich, floral, and deeply complex aroma, has been a cornerstone in perfumery and traditional medicine for centuries. Native to the tropical rainforests of the Philippines and Indonesia, the therapeutic and aromatic properties of its star-shaped flowers have been recognized since antiquity.[1] This technical guide provides a comprehensive overview of the historical discovery of ylang-ylang essential oil's chemical constituents, detailed methodologies for their analysis, and an exploration of their biosynthetic pathways. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this intricate natural product.

Historical Perspective: From Traditional Use to Chemical Elucidation

The use of ylang-ylang flowers dates back to ancient practices in Indonesia and the Philippines, where they were used for hair care, skin ointments, and as an aphrodisiac.[1] The journey from traditional use to scientific understanding began in the 19th century. In 1860, a German sailor named Albertus Schwenger is credited with the first distillation of ylang-ylang essential oil in Manila, introducing it to the European fragrance market.[2]

The turn of the 20th century marked a significant milestone in the scientific investigation of ylang-ylang oil. French chemists Garnier and Rechler, conducting research on the island of Réunion, were the first to formally recognize its medicinal properties, noting its effectiveness against infections and its calming effects.[3][4] This spurred further investigation into the oil's chemical makeup.

Early analyses of essential oils were challenging, but with the advent of modern analytical techniques, particularly gas chromatography (GC) and mass spectrometry (MS), a detailed picture of ylang-ylang's complex composition began to emerge.[5][6] These methods revealed that the oil is a rich blend of volatile organic compounds, primarily belonging to the terpene, ester, and phenylpropanoid classes.[7]

Chemical Composition of Ylang-Ylang Essential Oil

Ylang-ylang essential oil is a complex mixture of over 100 different compounds.[8] The relative abundance of these constituents can vary depending on the geographical origin, the stage of flower development, and the distillation fraction.[7] The distillation process is often fractional, yielding different grades of oil (Extra, I, II, and III), with the earlier fractions being richer in esters and the later fractions containing more sesquiterpenes.[8] The major chemical components are summarized in the table below.

Component ClassCompound NameTypical Percentage Range (%)Key Aroma Contribution
Monoterpenes & Monoterpenoids Linalool6.0 - 28.0%Floral, slightly woody
Geranyl acetate4.0 - 10.0%Fruity, floral (rose)
Sesquiterpenes β-Caryophyllene4.0 - 26.8%Woody, spicy
Germacrene D5.0 - 21.7%Woody, herbaceous
α-Farnesene3.5 - 31.5%Green, floral
α-Humulene1.4 - 7.1%Woody, hoppy
Esters Benzyl acetate1.0 - 6.6%Sweet, fruity, floral (jasmine)
Methyl benzoate2.0 - 8.0%Pungent, fruity
Benzyl benzoate5.0 - 10.5%Faintly sweet, balsamic
Farnesyl acetate1.5 - 1.8%Mildly floral
Phenylpropanoids p-Cresyl methyl ether~4.0%Pungent, medicinal

Note: The percentage ranges are compiled from various studies and can vary significantly.[9][10][11][12][13][14]

Biosynthesis of Key Ylang-Ylang Essential Oil Components

The biosynthesis of the major terpene components of ylang-ylang oil, such as linalool, β-caryophyllene, and germacrene D, originates from two primary pathways in plants: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[15][16] These pathways produce the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

Linalool Biosynthesis

Linalool, a monoterpene alcohol, is synthesized from geranyl diphosphate (GPP), which is formed by the condensation of one molecule of IPP and one molecule of DMAPP. The final step is catalyzed by linalool synthase (LIS), a terpene synthase (TPS) enzyme.[3][5]

Linalool_Biosynthesis cluster_MEP MEP Pathway (Plastids) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate MEP MEP Pathway Steps Pyruvate->MEP G3P Glyceraldehyde-3-Phosphate G3P->MEP IPP_plastid IPP MEP->IPP_plastid DMAPP_plastid DMAPP MEP->DMAPP_plastid GPPS Geranyl Diphosphate Synthase (GPPS) IPP_plastid->GPPS DMAPP_plastid->GPPS AcetylCoA Acetyl-CoA MVA MVA Pathway Steps AcetylCoA->MVA IPP_cytosol IPP MVA->IPP_cytosol DMAPP_cytosol DMAPP MVA->DMAPP_cytosol GPP Geranyl Diphosphate (GPP) LIS Linalool Synthase (LIS) GPP->LIS Linalool Linalool GPPS->GPP LIS->Linalool

Caption: Biosynthesis pathway of Linalool.

Sesquiterpene Biosynthesis (β-Caryophyllene and Germacrene D)

Sesquiterpenes, which are C15 compounds, are derived from farnesyl diphosphate (FPP). FPP is synthesized by the condensation of GPP with another molecule of IPP. Specific sesquiterpene synthases then catalyze the cyclization of FPP to form the diverse array of sesquiterpenes found in ylang-ylang oil, including β-caryophyllene and germacrene D.[2][17]

Sesquiterpene_Biosynthesis GPP Geranyl Diphosphate (GPP) FPPS Farnesyl Diphosphate Synthase (FPPS) GPP->FPPS IPP Isopentenyl Diphosphate (IPP) IPP->FPPS FPP Farnesyl Diphosphate (FPP) Caryophyllene_Synthase β-Caryophyllene Synthase FPP->Caryophyllene_Synthase GermacreneD_Synthase Germacrene D Synthase FPP->GermacreneD_Synthase FPPS->FPP Caryophyllene β-Caryophyllene Caryophyllene_Synthase->Caryophyllene GermacreneD Germacrene D GermacreneD_Synthase->GermacreneD

Caption: Biosynthesis of key sesquiterpenes.

Experimental Protocols

The identification and quantification of ylang-ylang essential oil components rely on a combination of extraction and analytical techniques.

Essential Oil Extraction by Steam Distillation

Steam distillation is the most common method for extracting ylang-ylang essential oil.[18]

Protocol:

  • Material Preparation: Freshly harvested Cananga odorata flowers are loaded into a still.

  • Steam Injection: Pressurized steam is passed through the plant material. The steam ruptures the oil glands in the flowers, releasing the volatile aromatic compounds.

  • Vapor Collection: The mixture of steam and volatile compounds is then passed into a condenser.

  • Condensation: The condenser cools the vapor, turning it back into a liquid.

  • Separation: The liquid mixture is collected in a separator, where the essential oil, being less dense than water, floats on top of the hydrosol (floral water).

  • Fractional Collection: For ylang-ylang, the distillation process is often fractional. The first fraction collected over a shorter period is known as "Extra" grade, followed by grades I, II, and III, which are collected over progressively longer distillation times.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the qualitative and quantitative analysis of essential oil components.

Protocol:

  • Sample Preparation: A dilute solution of the ylang-ylang essential oil is prepared in a suitable solvent (e.g., ethanol or hexane).

  • Injection: A small volume (typically 1 µL) of the diluted sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). The column is housed in an oven where the temperature is gradually increased (e.g., from 60°C to 240°C at a rate of 3°C/min) to separate the components based on their boiling points and polarity.

  • Detection (Mass Spectrometry): As each component elutes from the column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of these fragments is measured, creating a unique mass spectrum for each compound.

  • Identification: The resulting mass spectra are compared to a spectral library (e.g., NIST, Wiley) to identify the individual components.

  • Quantification: The relative percentage of each component is determined by integrating the area under its corresponding peak in the total ion chromatogram.

GCMS_Workflow EssentialOil Ylang-Ylang Essential Oil Sample Dilution Dilution in Solvent EssentialOil->Dilution Injection Injection into GC Dilution->Injection Separation Separation in GC Column Injection->Separation Ionization Ionization in Mass Spectrometer Separation->Ionization Detection Detection of Fragments Ionization->Detection Analysis Data Analysis: Library Matching & Quantification Detection->Analysis

Caption: GC-MS experimental workflow.

Conclusion

The study of ylang-ylang essential oil components has a rich history, evolving from traditional knowledge to sophisticated analytical and biosynthetic investigations. The complex interplay of its numerous chemical constituents is responsible for its characteristic aroma and potential therapeutic properties. A thorough understanding of its chemical composition, the biosynthetic pathways that produce these compounds, and the analytical methods used for their identification is crucial for quality control, the development of new applications in perfumery and cosmetics, and for guiding future research into its pharmacological activities. This technical guide provides a foundational understanding for professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

α-Ylangene: A Technical Overview of its Chemical and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Ylangene is a sesquiterpenoid of significant interest within the scientific community, particularly in the fields of phytochemistry and pharmacology. As a natural bicyclic unsaturated hydrocarbon, it is a constituent of various essential oils, contributing to their characteristic aroma and potential biological activities. This technical guide provides a comprehensive overview of α-Ylangene, focusing on its chemical identity, molecular structure, and reported biological properties, with a focus on its antioxidant and antibacterial effects. The information is presented to support research and development endeavors in medicinal chemistry and drug discovery.

Chemical Identity and Molecular Structure

α-Ylangene is chemically classified as a tricyclic sesquiterpene. Its unique and complex structure is the basis for its physicochemical properties and biological functions.

CAS Number: 14912-44-8[1]

Molecular Formula: C₁₅H₂₄[2]

Molecular Weight: Approximately 204.35 g/mol [2]

IUPAC Name: (1S,2R,6R,7R,8S)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.0²,⁷]dec-3-ene

The molecular structure of α-Ylangene is characterized by a tricyclic system containing a double bond within one of the rings. This intricate arrangement of atoms gives rise to its specific stereochemistry, which is crucial for its interaction with biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of α-Ylangene is provided in the table below. These properties are essential for understanding its behavior in various experimental and biological settings.

PropertyValueReference
Appearance Colorless to pale yellow liquid
Boiling Point ~260 °C at 760 mmHg
Density ~0.92 g/cm³
LogP (Octanol-Water Partition Coefficient) ~5.8
Solubility Insoluble in water; Soluble in organic solvents like ethanol and ether

Biological Activities and Experimental Data

α-Ylangene has been investigated for various biological activities, primarily as a component of essential oils. The most notable of these are its antioxidant and antibacterial properties. It is important to note that the majority of the available data pertains to essential oils containing α-Ylangene as one of its components, and not to the isolated compound itself.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

A common protocol for the DPPH assay involves the following steps:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

  • Sample preparation: The test sample (essential oil or isolated compound) is prepared in a series of concentrations.

  • Reaction: The sample solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Antibacterial Activity

The antibacterial properties of essential oils containing α-Ylangene have been demonstrated against a range of pathogenic bacteria. The agar well diffusion method is a widely used technique to screen for antibacterial activity.

Experimental Protocol: Agar Well Diffusion Assay

A standard protocol for the agar well diffusion assay includes the following steps:

  • Preparation of bacterial inoculum: A standardized suspension of the target bacterium is prepared in a sterile broth.

  • Inoculation of agar plates: The bacterial suspension is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a Petri dish.

  • Creation of wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Application of test sample: A specific volume of the test sample (essential oil or compound solution) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement of inhibition zones: The diameter of the clear zone of inhibition around each well, where bacterial growth is prevented, is measured in millimeters. The size of the inhibition zone is indicative of the antibacterial activity.

Biosynthesis of α-Ylangene

α-Ylangene, like other sesquiterpenes, is biosynthesized from farnesyl pyrophosphate (FPP). The biosynthesis is catalyzed by specific enzymes known as terpene synthases. The process involves a series of carbocation rearrangements, leading to the formation of the characteristic tricyclic structure of α-Ylangene.

Biosynthesis_of_alpha_Ylangene FPP Farnesyl Pyrophosphate (FPP) Cation1 Farnesyl Cation FPP->Cation1 Ionization Cation2 Nerolidyl Diphosphate Intermediate Cation1->Cation2 Isomerization Cation3 Cyclized Cation Intermediate Cation2->Cation3 Cyclization & Rearrangement alpha_Ylangene α-Ylangene Cation3->alpha_Ylangene Deprotonation

Caption: Biosynthetic pathway of α-Ylangene from Farnesyl Pyrophosphate (FPP).

Conclusion

α-Ylangene is a fascinating natural product with a well-defined chemical structure and promising, yet not fully explored, biological activities. This technical guide provides foundational information for researchers interested in this compound. Further studies focusing on the isolated α-Ylangene are necessary to elucidate its specific pharmacological effects and potential therapeutic applications. The provided experimental protocols can serve as a starting point for such investigations. The biosynthetic pathway highlights the intricate enzymatic machinery involved in the generation of this complex molecule, offering insights for potential synthetic and metabolic engineering approaches.

References

Spectroscopic Profile of α-Ylangene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid α-ylangene. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide also outlines detailed experimental protocols for acquiring these spectra and includes a workflow diagram for the spectroscopic analysis of sesquiterpenes.

Spectroscopic Data of α-Ylangene

Mass Spectrometry (MS)

Mass spectrometry of α-ylangene is typically performed using gas chromatography-mass spectrometry (GC-MS). The electron ionization (EI) mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint.

Table 1: Mass Spectrometry Data for α-Ylangene

PropertyValue
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
Exact Mass204.1878 u
Major Mass Fragments (m/z)204, 189, 161, 133, 119, 105, 93, 91, 79, 69, 55, 41

Note: The relative intensities of the mass fragments can vary slightly depending on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, experimentally verified ¹H and ¹³C NMR data for α-ylangene are not consistently reported in readily accessible scientific literature. However, it is known that ¹³C NMR spectroscopy has been successfully used to differentiate α-ylangene from its isomer, α-copaene. This indicates that distinct chemical shifts exist for the carbon atoms in each molecule. For comparison, the reported ¹³C NMR data for α-copaene is presented below.

Table 2: ¹³C NMR Chemical Shifts for α-Copaene (Isomer of α-Ylangene)

Carbon NumberChemical Shift (δ) ppm
153.9
241.7
3118.9
4148.9
544.1
638.1
749.5
834.9
925.8
1034.2
1120.9
1214.4
1321.1
1421.1
1523.2

Note: This data is for α-copaene and is provided for comparative purposes. The chemical shifts for α-ylangene would be expected to show slight differences due to the stereochemical variations.

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands for α-Ylangene

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
C-H (sp³ hybridized)2850-2960Stretch
C-H (sp² hybridized, =C-H)3010-3040Stretch
C=C (trisubstituted alkene)1665-1675Stretch
CH₂~1450Bend (Scissoring)
CH₃~1375Bend (Symmetrical)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for α-ylangene, synthesized from general protocols for sesquiterpene analysis.

Sample Preparation
  • Extraction : α-Ylangene is typically a component of essential oils. It can be isolated from plant material (e.g., ylang-ylang oil from Cananga odorata) via steam distillation or solvent extraction.

  • Purification : The essential oil is then subjected to fractional distillation or column chromatography (e.g., silica gel) to isolate α-ylangene from other terpenoid constituents.

  • Purity Assessment : The purity of the isolated α-ylangene should be confirmed by gas chromatography (GC) prior to spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Final hold: 240°C for 5 minutes.

  • Injection : 1 µL of a diluted sample (in hexane or other suitable solvent) is injected in splitless mode.

  • MS Parameters :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

  • Data Analysis : The resulting mass spectrum is compared with spectral libraries (e.g., NIST, Wiley) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Dissolve approximately 5-10 mg of purified α-ylangene in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition :

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (0.00 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation : A thin film of the neat, purified α-ylangene is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition :

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a sesquiterpene like α-ylangene.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of α-Ylangene cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Extraction Extraction from Plant Material Purification Purification by Chromatography Extraction->Purification Purity Purity Check (GC) Purification->Purity GCMS GC-MS Analysis Purity->GCMS Purified α-Ylangene NMR NMR Spectroscopy (¹H and ¹³C) Purity->NMR Purified α-Ylangene IR IR Spectroscopy Purity->IR Purified α-Ylangene MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data Structure Structure Confirmation of α-Ylangene MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: Workflow for the Spectroscopic Analysis of α-Ylangene.

The Occurrence and Biosynthesis of α-Ylangene in Cananga odorata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the occurrence, quantification, and biosynthesis of the sesquiterpene α-ylangene in Cananga odorata (Ylang-Ylang). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the phytochemical profile of this medicinally and aromatically significant plant. This document compiles quantitative data on α-ylangene concentrations at various flower developmental stages and in different plant tissues. Detailed experimental protocols for the extraction and analysis of α-ylangene are provided, alongside a visualization of its proposed biosynthetic pathway. The information is presented to facilitate further research into the pharmacological potential and biotechnological production of this compound.

Introduction

Cananga odorata (Lam.) Hook.f. & Thomson, commonly known as Ylang-Ylang, is a tropical tree renowned for its fragrant flowers, which are the source of a highly valued essential oil used in perfumery, cosmetics, and traditional medicine. The essential oil is a complex mixture of volatile organic compounds, primarily composed of monoterpenes, sesquiterpenes, and phenylpropanoids. Among the sesquiterpene hydrocarbons, α-ylangene contributes to the characteristic woody and spicy notes of the oil. Understanding the distribution and biosynthesis of α-ylangene is crucial for quality control of the essential oil and for exploring its potential therapeutic applications. This guide synthesizes current scientific knowledge on α-ylangene in C. odorata, with a focus on quantitative analysis and biochemical pathways.

Quantitative Occurrence of α-Ylangene

The concentration of α-ylangene in Cananga odorata is subject to variation depending on the developmental stage of the flower and the part of the plant being analyzed. The following table summarizes the quantitative data available from scientific literature.

Plant PartDevelopmental StageMethod of Analysisα-Ylangene Concentration (% of total GC peak area)Reference
FlowerBud StageGC-MS4.09%[1]
FlowerDisplay-Petal StageGC-MSNot explicitly quantified, but present[1]
FlowerInitial-Flowering StageGC-MSNot explicitly quantified, but present[1]
FlowerFull-Flowering StageGC-MSNot explicitly quantified, but present[1]
FlowerEnd-Flowering StageGC-MSNot explicitly quantified, but present[1]
FlowerWilted-Flower StageGC-MSNot explicitly quantified, but present[1]
FlowerDried Flower StageGC-MSNot explicitly quantified, but present[1]
LeafNot SpecifiedGC-FID and GC-MSNot explicitly quantified, but present

Note: The study by Qin et al. (2014) provides a comprehensive analysis of volatile compounds at different flower stages, with α-ylangene being most abundant in the bud stage.[1] While its presence is noted in later stages, specific percentages are not provided for each.

Experimental Protocols

The extraction and quantification of α-ylangene from Cananga odorata typically involve hydrodistillation or steam distillation for essential oil extraction, followed by gas chromatography-mass spectrometry (GC-MS) for analysis.

Essential Oil Extraction: Hydrodistillation

A common method for extracting essential oils from C. odorata flowers is hydrodistillation.

  • Sample Preparation: Freshly collected plant material (e.g., flowers at a specific developmental stage) is weighed.

  • Apparatus: A Clevenger-type apparatus is used.

  • Procedure:

    • The plant material is placed in a round-bottom flask with a sufficient volume of distilled water.

    • The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and is condensed in a condenser.

    • The condensed liquid, a mixture of water and essential oil, is collected in a graduated tube where the oil separates from the water due to their immiscibility and different densities.

    • The distillation process is typically carried out for a standardized duration (e.g., 3-4 hours).

    • The collected essential oil is then dried over anhydrous sodium sulfate and stored in a sealed vial at a low temperature (e.g., 4°C) prior to analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the volatile components of essential oils.

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration for GC-MS analysis. An internal standard may be added for more precise quantification.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.

  • Chromatographic Conditions (Example):

    • Column: A non-polar or a slightly polar capillary column (e.g., HP-5MS, DB-5) is typically used.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: The oven temperature is programmed to start at a lower temperature, hold for a few minutes, and then ramp up to a final temperature to ensure the separation of compounds with different boiling points. A typical program might be: initial temperature of 60°C for 5 min, ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 10 min.

    • Injector and Detector Temperatures: The injector and detector temperatures are maintained at a higher temperature than the final oven temperature (e.g., 250°C and 280°C, respectively).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) ionization is typically used with an ionization energy of 70 eV.

    • Mass Range: The mass spectrometer scans a mass-to-charge ratio (m/z) range of approximately 40-500 amu.

  • Compound Identification and Quantification:

    • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: The relative percentage of each compound is calculated from the peak area in the total ion chromatogram. For absolute quantification, a calibration curve is prepared using a certified standard of α-ylangene.

The following diagram illustrates a typical experimental workflow for the analysis of α-ylangene in Cananga odorata.

experimental_workflow cluster_collection Sample Collection cluster_extraction Essential Oil Extraction cluster_analysis Analysis plant Cananga odorata (Flowers, Leaves) extraction Hydrodistillation / Steam Distillation plant->extraction Fresh Plant Material gcms GC-MS Analysis extraction->gcms Essential Oil identification Compound Identification (Mass Spectra, Retention Index) gcms->identification quantification Quantification (Peak Area %) gcms->quantification

Fig. 1: Experimental workflow for α-Ylangene analysis.

Biosynthesis of α-Ylangene

α-Ylangene is a tricyclic sesquiterpenoid synthesized via the mevalonate (MEV) pathway in the cytoplasm of plant cells. The biosynthesis involves a series of carbocationic rearrangements initiated from the universal precursor of sesquiterpenes, farnesyl pyrophosphate (FPP).

The key steps in the proposed biosynthetic pathway are:

  • Farnesyl Pyrophosphate (FPP) Cyclization: The biosynthesis is initiated by the ionization of FPP to a farnesyl cation.

  • Carbocation Rearrangements: The farnesyl cation undergoes a cascade of cyclizations and rearrangements. Computational studies suggest a pathway that involves the formation of intermediate carbocations.

  • Formation of the Copaenyl Cation: A key intermediate in the formation of both α-copaene and α-ylangene is the copaenyl cation.

  • Deprotonation: The final step is the deprotonation of the copaenyl cation at a specific position to yield the α-ylangene structure. The regioselectivity of this deprotonation step is what distinguishes the formation of α-ylangene from its isomer, α-copaene.

The following diagram illustrates the proposed biosynthetic pathway of α-ylangene from FPP.

biosynthetic_pathway FPP Farnesyl Pyrophosphate (FPP) Farnesyl_cation Farnesyl Cation FPP->Farnesyl_cation Ionization Intermediate_cations Intermediate Carbocations Farnesyl_cation->Intermediate_cations Cyclization & Rearrangement Copaenyl_cation Copaenyl Cation Intermediate_cations->Copaenyl_cation alpha_Ylangene α-Ylangene Copaenyl_cation->alpha_Ylangene Deprotonation alpha_Copaene α-Copaene Copaenyl_cation->alpha_Copaene Alternative Deprotonation

Fig. 2: Proposed biosynthetic pathway of α-Ylangene.

Conclusion

This technical guide has provided a consolidated overview of the occurrence, analysis, and biosynthesis of α-ylangene in Cananga odorata. The quantitative data highlights the importance of the flower's developmental stage in the accumulation of this sesquiterpene. The detailed experimental protocols offer a standardized approach for researchers to quantify α-ylangene in their own studies. Furthermore, the elucidation of the biosynthetic pathway provides a foundation for future research in metabolic engineering and the potential for enhanced production of α-ylangene for various applications. This comprehensive resource aims to support and stimulate further investigation into the chemical and biological properties of this important natural product.

References

α-Ylangene: A Review of Potential Therapeutic Applications and a Roadmap for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide addresses the current state of knowledge regarding the potential therapeutic applications of the sesquiterpenoid α-ylangene. It is intended for researchers, scientists, and professionals in drug development. A comprehensive review of existing scientific literature reveals a notable scarcity of studies focused specifically on the biological activities of isolated α-ylangene. Much of the available information is derived from studies on essential oils containing α-ylangene as a component, or from research on its structural isomer, α-copaene. Consequently, this document summarizes the known attributes of α-ylangene, presents data on its better-studied isomer as a potential indicator of activity, and outlines the requisite experimental protocols to formally evaluate its therapeutic potential.

Introduction to α-Ylangene

α-Ylangene is a natural sesquiterpenoid hydrocarbon with the chemical formula C₁₅H₂₄.[1][2] It is a constituent of the essential oils of various plants, including Cananga odorata (Ylang-ylang), from which it derives its name. Structurally, it is an isomer of α-copaene and other sesquiterpenes. While α-ylangene is known for its contribution to the fragrance of essential oils, its specific therapeutic properties remain largely unexplored. The potential for biological activity is inferred from the known therapeutic applications of other sesquiterpenes, which include anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.

Known Biological Activities and Data

Direct quantitative data on the biological activities of isolated α-ylangene is not available in the current body of scientific literature. However, studies on essential oils containing α-ylangene have suggested potential antioxidant and antimicrobial properties.[3] To provide a potential, albeit speculative, framework for the therapeutic applications of α-ylangene, the biological activities of its structural isomer, α-copaene, are presented below. It is crucial to note that these activities have not been demonstrated for α-ylangene and require empirical validation.

Table 1: Summary of Reported Biological Activities of α-Copaene (Structural Isomer of α-Ylangene)

Biological ActivityAssayResultsReference
Antioxidant Total Antioxidant Capacity (TAC) AssayIncreased TAC in human lymphocytes[4]
Total Oxidative Status (TOS) AssayNo significant increase in TOS in human lymphocytes[4]
Antimicrobial Minimum Inhibitory Concentration (MIC)MIC of 0.5-1 µg/mL against target bacteria
Minimum Bactericidal Concentration (MBC)MBC of 2-4 µg/mL against target bacteria
Anti-inflammatory Inhibition of Prostaglandin E2 ProductionDemonstrated inhibition[5]
Anticancer Apoptosis InductionSuggested to induce apoptosis in cancer cells[5]

Proposed Experimental Protocols for Evaluating the Therapeutic Potential of α-Ylangene

To ascertain the therapeutic potential of α-ylangene, a systematic evaluation using established in vitro and in vivo models is necessary. The following protocols are proposed as a foundational research plan.

Isolation and Purification of α-Ylangene

Prior to conducting biological assays, α-ylangene must be isolated from a natural source (e.g., Ylang-ylang oil) and purified to a high degree.

  • Method: Fractional distillation of the essential oil under reduced pressure can be employed to separate constituents based on their boiling points. Further purification can be achieved using column chromatography with a suitable stationary phase (e.g., silica gel) and a non-polar mobile phase.

  • Characterization: The purity and identity of the isolated α-ylangene should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Antioxidant Activity Assays

A battery of assays should be employed to comprehensively evaluate the antioxidant potential of α-ylangene.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the reduction of the ABTS radical cation.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6]

  • Cellular Antioxidant Activity (CAA) Assay: This assay measures the antioxidant activity of a compound in a cell-based model, providing a more biologically relevant assessment.

In Vitro Anti-inflammatory Activity Assays

The potential of α-ylangene to modulate inflammatory responses can be investigated using the following assays.

  • Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS in the presence and absence of α-ylangene. The production of NO, a key inflammatory mediator, is quantified using the Griess reagent.[7]

  • Measurement of Pro-inflammatory Cytokines: The effect of α-ylangene on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in LPS-stimulated macrophages can be measured using Enzyme-Linked Immunosorbent Assay (ELISA).[8]

  • Inhibition of Cyclooxygenase (COX) Enzymes: The inhibitory activity of α-ylangene against COX-1 and COX-2 enzymes can be determined using commercially available assay kits.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial properties of α-ylangene can be assessed against a panel of pathogenic bacteria and fungi.

  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of α-ylangene against various microorganisms.[5][9]

  • Minimum Bactericidal Concentration (MBC) / Minimum Fungicidal Concentration (MFC) Determination: Following the MIC assay, the MBC or MFC is determined by subculturing from wells with no visible growth to determine the lowest concentration that kills the microorganism.[5]

Hypothetical Signaling Pathways

Based on the activities of related sesquiterpenes, it is plausible that α-ylangene, if it possesses anti-inflammatory properties, could modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces alpha_Ylangene α-Ylangene (Hypothesized) alpha_Ylangene->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by α-ylangene.

MAPK_Signaling_Pathway Stimulus Inflammatory Stimuli MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Induces alpha_Ylangene α-Ylangene (Hypothesized) alpha_Ylangene->MAPKKK Inhibits?

Caption: Hypothesized modulation of the MAPK signaling pathway by α-ylangene.

Experimental_Workflow cluster_InVitro In Vitro Evaluation Start Start: Essential Oil Source Isolation Isolation & Purification (Fractional Distillation, Column Chromatography) Start->Isolation Characterization Purity & Identity Confirmation (GC-MS, NMR) Isolation->Characterization In_Vitro In Vitro Assays Characterization->In_Vitro Antioxidant Antioxidant (DPPH, ABTS, FRAP) Anti_inflammatory Anti-inflammatory (NO, Cytokine Inhibition) Antimicrobial Antimicrobial (MIC, MBC) Data_Analysis Data Analysis & Interpretation Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis End End: Therapeutic Potential Assessment Data_Analysis->End

Caption: Proposed experimental workflow for evaluating α-ylangene's therapeutic potential.

Conclusion and Future Directions

The therapeutic potential of α-ylangene remains an untapped area of pharmacological research. While its presence in traditionally used medicinal plants is suggestive of biological activity, a dedicated scientific investigation is imperative. The immediate research priorities should be the development of robust isolation and purification protocols for α-ylangene, followed by a comprehensive screening of its antioxidant, anti-inflammatory, and antimicrobial properties using the standardized assays outlined in this guide. Positive in vitro results would then warrant further investigation into the underlying mechanisms of action, including its effects on key signaling pathways, and subsequent validation in preclinical in vivo models. The structural similarity to α-copaene provides a rational basis for prioritizing the investigation of its anti-inflammatory and antioxidant activities. Such research is essential to unlock the potential of α-ylangene as a novel therapeutic agent.

References

Methodological & Application

Enantioselective Synthesis of (+)-α-Ylangene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(+)-α-Ylangene is a sesquiterpene hydrocarbon characterized by a tricyclo[4.4.0.02,7]decane core structure. Its stereochemically complex architecture, featuring multiple contiguous stereocenters, presents a significant challenge for enantioselective synthesis. The development of a robust and efficient synthetic route to enantiopure (+)-α-ylangene is of considerable interest for the total synthesis of other natural products and for the exploration of its pharmacological potential.

General Synthetic Strategies

The enantioselective synthesis of complex natural products like (+)-α-ylangene typically relies on one or more of the following established strategies:

  • Chiral Pool Synthesis: This approach utilizes readily available, inexpensive enantiopure starting materials from nature, such as terpenes (e.g., (+)-citronellal), amino acids, or carbohydrates. The inherent chirality of the starting material is transferred to the target molecule through a series of chemical transformations. For (+)-α-ylangene, a potential starting material could be a chiral terpene that already possesses some of the required stereochemical features.

  • Chiral Catalyst-Controlled Asymmetric Synthesis: This strategy employs a small amount of a chiral catalyst to induce enantioselectivity in a reaction that converts a prochiral substrate into a chiral product. This is a highly efficient and atom-economical approach. Key reactions in the synthesis of the tricyclic core of ylangene, such as cycloadditions or intramolecular cyclizations, could potentially be rendered enantioselective through the use of chiral Lewis acids or organocatalysts.

  • Chiral Auxiliary-Mediated Synthesis: In this method, a chiral auxiliary is covalently attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This is a reliable but often less atom-economical strategy compared to catalytic methods.

Key Synthetic Challenges

The synthesis of the tricyclo[4.4.0.02,7]decane skeleton of ylangene is a primary challenge. The construction of the strained, fused ring system with precise stereocontrol is a formidable task. Key bond formations, often involving intramolecular cyclizations, must be carefully designed and executed to achieve the desired stereochemistry.

Proposed Synthetic Workflow (Hypothetical)

Based on syntheses of related sesquiterpenes, a hypothetical workflow for the enantioselective synthesis of (+)-α-ylangene could be envisioned as follows. This workflow is presented for illustrative purposes only, as a specific, validated protocol is not available.

G cluster_0 Phase 1: Chiral Building Block Synthesis cluster_1 Phase 2: Core Skeleton Construction cluster_2 Phase 3: Final Functionalization A Chiral Pool Starting Material or Prochiral Precursor B Key Chiral Intermediate (e.g., via Asymmetric Reaction) A->B Asymmetric Transformation C Acyclic or Monocyclic Precursor B->C D Tricyclo[4.4.0.0(2,7)]decane Core C->D Intramolecular Cyclization E Core Structure with Functional Groups D->E F (+)-α-Ylangene E->F Functional Group Interconversion

Caption: A hypothetical workflow for the enantioselective synthesis of (+)-α-Ylangene.

Data Presentation

Due to the absence of a published, detailed enantioselective synthesis of (+)-α-Ylangene, no quantitative data regarding reaction yields, enantiomeric excess (e.e.), or spectroscopic information can be provided in a tabular format at this time.

Experimental Protocols

A specific, validated experimental protocol for the enantioselective synthesis of (+)-α-Ylangene could not be located in the peer-reviewed scientific literature. Therefore, detailed methodologies for key experiments cannot be provided.

Conclusion and Outlook

The enantioselective synthesis of (+)-α-ylangene remains a challenging and unsolved problem in the field of total synthesis. The development of a successful synthetic route would represent a significant achievement and would likely involve the application of modern asymmetric synthesis methodologies. Future research in this area will likely focus on the design of novel intramolecular cyclization strategies and the application of powerful enantioselective catalytic systems to control the formation of the complex tricyclic core. The eventual disclosure of a successful synthesis will be of great interest to the synthetic chemistry community and will enable further exploration of the biological properties of this intriguing natural product.

Application Notes and Protocols for the Extraction of α-Ylangene from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Ylangene is a sesquiterpene hydrocarbon found in the essential oils of various plants, most notably ylang-ylang (Cananga odorata). As a component of essential oils, it contributes to their characteristic aroma and potential biological activities. This document provides detailed protocols for the extraction of α-Ylangene from essential oils, methods for its quantification, and an overview of the known biological activities of the broader class of sesquiterpenes. These guidelines are intended for use in research and drug development settings.

Data Presentation: Comparison of Extraction Methods

The yield of essential oils and their constituents, including α-Ylangene, is highly dependent on the extraction method employed. Below is a summary of reported yields for different techniques.

Extraction MethodPlant MaterialParametersEssential Oil Yield (%)Reference
Steam Distillation Cananga odorata flowersTime: 191 min; Material/Solvent Ratio: 1:16 g/mL; Material Size: 0.3 x 0.3 cm²0.072 mL/g dry matter[1]
Hydrodistillation (HD) Cananga odorata flowersTime: 3 hours0.80[2]
Steam-Water Distillation (SD) Cananga odorata flowersTime: 3 hours0.463[2]
Solvent-Free Microwave Extraction (SFME) Cananga odorata flowersTime: 40 min0.956[2]
Supercritical Fluid Extraction (SFE) with CO₂ Cananga odorata flowersPressure: 120 bar; Temperature: 50 °C0.97[3]
SFE with CO₂ and Ethanol Co-solvent Cananga odorata flowersPressure: 120 bar; Temperature: 50 °C1.164[3]

Experimental Protocols

Extraction of α-Ylangene from Cananga odorata Flowers

The extraction of essential oils from plant material is the first step in isolating α-Ylangene. The following protocols describe common methods. The later fractions of distillation are typically richer in sesquiterpenes like α-Ylangene.

a) Protocol for Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials.

  • Materials and Equipment:

    • Fresh or dried Cananga odorata flowers

    • Steam distillation apparatus (still, condenser, separator)

    • Heating mantle or steam generator

    • Grinder

    • Deionized water

    • Anhydrous sodium sulfate

  • Procedure:

    • Prepare the plant material by grinding the Cananga odorata flowers to a consistent particle size (e.g., 0.3 x 0.3 cm²).

    • Weigh a specific amount of the ground plant material (e.g., 100 g) and place it into the still.

    • Add deionized water to the still at a specific material-to-solvent ratio (e.g., 1:16 g/mL).

    • Connect the still to the steam generator, condenser, and separator.

    • Begin heating the water to generate steam. Pass the steam through the plant material.

    • The steam will vaporize the volatile compounds, including α-Ylangene.

    • The steam and essential oil vapor mixture is then passed through the condenser, where it cools and liquefies.

    • Collect the distillate in the separator. The essential oil, being less dense than water, will form a layer on top.

    • Continue the distillation for a set period (e.g., 191 minutes) to ensure the extraction of less volatile sesquiterpenes.

    • Separate the essential oil from the hydrosol (aqueous layer).

    • Dry the collected essential oil with anhydrous sodium sulfate to remove any residual water.

    • Store the essential oil in a sealed, dark glass vial at 4°C.

b) Protocol for Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide is a green technology that offers high selectivity.

  • Materials and Equipment:

    • Fresh or dried Cananga odorata flowers

    • Supercritical fluid extractor

    • High-pressure CO₂ cylinder

    • Co-solvent pump (optional, for ethanol)

    • Collection vials

    • Grinder

  • Procedure:

    • Grind the Cananga odorata flowers to a uniform particle size.

    • Load a specific amount of the ground material into the extraction vessel.

    • Seal the extraction vessel and bring the system to the desired temperature (e.g., 50°C) and pressure (e.g., 120 bar).

    • Introduce supercritical CO₂ into the extraction vessel at a constant flow rate.

    • If using a co-solvent, introduce ethanol at a specific percentage of the CO₂ flow rate.

    • The supercritical fluid will dissolve the essential oils from the plant matrix.

    • The extract-laden fluid then flows to a separator where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and release the extracted oil.

    • Collect the essential oil from the separator.

    • Continue the extraction for a predetermined time to ensure complete recovery.

    • Store the essential oil in a sealed, dark glass vial at 4°C.

Quantification of α-Ylangene using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds in essential oils.

  • Materials and Equipment:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Helium carrier gas

    • Autosampler

    • α-Ylangene analytical standard

    • Suitable solvent (e.g., hexane or ethanol)

    • Volumetric flasks and micropipettes

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the extracted essential oil by diluting it in a suitable solvent (e.g., 1 µL of oil in 1 mL of hexane).

    • Standard Preparation: Prepare a series of calibration standards of α-Ylangene of known concentrations in the same solvent.

    • GC-MS Conditions:

      • Injector Temperature: 250°C

      • Injection Volume: 1 µL (split mode, e.g., 50:1)

      • Oven Temperature Program:

        • Initial temperature: 70°C, hold for 2 minutes

        • Ramp to 200°C at 3°C/min

        • Ramp to 280°C at 20°C/min, hold for 5 minutes

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • MS Conditions:

        • Ion Source: Electron Impact (EI) at 70 eV

        • Ion Source Temperature: 230°C

        • Mass Range: m/z 40-400

    • Analysis:

      • Inject the prepared standards and samples into the GC-MS system.

      • Identify the α-Ylangene peak in the sample chromatogram by comparing its retention time and mass spectrum with the analytical standard and a reference library (e.g., NIST).

      • Construct a calibration curve by plotting the peak area of the α-Ylangene standard against its concentration.

      • Quantify the amount of α-Ylangene in the sample by interpolating its peak area on the calibration curve.

Visualization of Experimental Workflows

Extraction_Workflow cluster_extraction Essential Oil Extraction cluster_analysis GC-MS Analysis plant_material Cananga odorata Flowers grinding Grinding plant_material->grinding extraction_method Extraction (Steam Distillation or SFE) grinding->extraction_method separation Separation extraction_method->separation essential_oil Crude Essential Oil separation->essential_oil drying Drying (Anhydrous Na₂SO₄) essential_oil->drying pure_oil Pure Essential Oil drying->pure_oil sample_prep Sample Preparation (Dilution) pure_oil->sample_prep injection GC-MS Injection sample_prep->injection separation_gc GC Separation injection->separation_gc detection_ms MS Detection separation_gc->detection_ms data_analysis Data Analysis (Quantification) detection_ms->data_analysis result α-Ylangene Concentration data_analysis->result

Caption: Workflow for the extraction and quantification of α-Ylangene.

Biological Activity and Signaling Pathways of Sesquiterpenes

Direct research on the specific signaling pathways modulated by α-Ylangene is limited. However, the broader class of sesquiterpenes has been studied for various biological activities, particularly anti-inflammatory and anticancer effects.[2][4][5] These activities are often attributed to their ability to modulate key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.

General Anti-inflammatory Signaling Pathways of Sesquiterpenes:

Many sesquiterpenes are known to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

Sesquiterpene_Signaling cluster_pathway General Anti-inflammatory Signaling of Sesquiterpenes inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase nf_kb_activation NF-κB Activation ikb_kinase->nf_kb_activation nuclear_translocation Nuclear Translocation nf_kb_activation->nuclear_translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) nuclear_translocation->gene_expression inflammation Inflammation gene_expression->inflammation sesquiterpenes Sesquiterpenes (e.g., α-Ylangene) sesquiterpenes->ikb_kinase Inhibition

Caption: General mechanism of anti-inflammatory action by sesquiterpenes via NF-κB inhibition.

Other signaling pathways that can be modulated by sesquiterpenes include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some sesquiterpenes have been shown to inhibit this pathway, which is often dysregulated in cancer.[4]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cancer. Sesquiterpenes can modulate MAPK signaling.[6]

Further research is required to elucidate the specific molecular targets and signaling pathways of α-Ylangene. The protocols and information provided herein serve as a foundation for such investigations.

References

Application Note: Quantification of α-Ylangene in Plant Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Ylangene is a tricyclic sesquiterpene found in the essential oils of various plants, most notably Ylang-Ylang (Cananga odorata). As a significant contributor to the characteristic aroma of these essential oils, its accurate quantification is crucial for quality control in the fragrance industry, for phytochemical studies, and for exploring its potential pharmacological activities. This application note provides a detailed protocol for the quantification of α-Ylangene in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.

Principle

The method involves the extraction of volatile compounds, including α-Ylangene, from a plant matrix. The extract is then injected into a gas chromatograph, where compounds are separated based on their boiling points and affinity for the stationary phase of the GC column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, allowing for its identification and quantification. For accurate quantification, an internal standard is often used to correct for variations in sample preparation and instrument response.

Experimental Protocols

Two primary methods for sample preparation are presented: Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis from fresh or dried plant material without solvent extraction, and Solvent Extraction for a more comprehensive extraction of semi-volatile compounds.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for the analysis of volatile compounds in the headspace of a sample, minimizing matrix effects.

Materials:

  • Plant material (e.g., flowers, leaves)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-shaker or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 0.5 - 1.0 g of fresh or powdered dry plant material into a 20 mL headspace vial.

  • Internal Standard (Optional but Recommended): Spike the sample with a known concentration of an appropriate internal standard (e.g., C13-n-alkane) dissolved in a suitable solvent.

  • Equilibration: Seal the vial and place it in a heater-shaker or water bath set to a specific temperature (e.g., 60 °C) for an equilibration time of 15-30 minutes to allow volatiles to accumulate in the headspace.[1]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

  • Desorption: Immediately after extraction, insert the SPME fiber into the GC injector port, where the trapped analytes are thermally desorbed onto the GC column. The desorption time and temperature should be optimized (e.g., 250 °C for 5 minutes).

Protocol 2: Solvent Extraction

This protocol is suitable for a broader range of semi-volatile compounds.

Materials:

  • Dried and powdered plant material

  • Organic solvent (e.g., hexane, ethyl acetate, or a mixture)

  • Vortex mixer

  • Centrifuge

  • Glass vials with PTFE-lined caps

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Extraction: Weigh approximately 1 g of powdered plant material into a glass vial. Add 10 mL of the chosen organic solvent.

  • Internal Standard: Add a known amount of an internal standard to the extraction solvent.

  • Vortexing and Sonication: Vortex the mixture for 1 minute and then sonicate for 15-30 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.

  • Collection and Drying: Carefully transfer the supernatant to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen.

  • Analysis: The final extract is ready for injection into the GC-MS.

GC-MS Method Parameters

The following are typical GC-MS parameters that can be adapted and optimized for your specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 1:50 for concentrated samples)
Oven ProgramInitial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 3 °C/min, hold for 5 min.
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-450 amu
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for α-Ylangene include m/z 93, 161, 204.

Data Presentation

The following table summarizes the reported content of α-Ylangene in the essential oil of various plant species. It is important to note that concentrations can vary significantly based on factors such as geographical origin, harvest time, and extraction method.

Plant SpeciesPlant PartExtraction Methodα-Ylangene Content (%)Reference
Cananga odorata (Ylang-Ylang)FlowerHydrodistillation0.06 - 7.1[2][3]
Salvia hydrangeaAerial PartsHydrodistillation4.94[4]
Zanthoxylum avicennaeLeafHydrodistillation0.24[5]
Campomanesia adamantiumLeafHydrodistillation0.05 - 0.17[6]
Garcinia speciesLeafHydrodistillationPresentThe presence of α-Ylangene has been noted in various Garcinia species, though quantitative data is limited.[7]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Plant Material hs_spme HS-SPME plant_material->hs_spme Volatiles solvent_extraction Solvent Extraction plant_material->solvent_extraction Semi-volatiles gc_ms GC-MS System hs_spme->gc_ms solvent_extraction->gc_ms data_acquisition Data Acquisition (Scan/SIM) gc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for α-Ylangene quantification.

logical_relationship cluster_decision cluster_methods start Select Sample Preparation Method is_volatile Targeting Volatiles? start->is_volatile hs_spme HS-SPME is_volatile->hs_spme Yes solvent_extraction Solvent Extraction is_volatile->solvent_extraction No is_trace Trace Level Analysis? is_trace:e->solvent_extraction:n No solvent_conc Solvent Extraction with Concentration is_trace->solvent_conc Yes solvent_extraction->is_trace

Caption: Decision tree for sample preparation method selection.

Conclusion

This application note provides a comprehensive guide for the quantification of α-Ylangene in plant extracts using GC-MS. The choice between HS-SPME and solvent extraction will depend on the specific research goals and the nature of the plant matrix. Careful optimization of the sample preparation and GC-MS parameters is essential for achieving accurate and reproducible results. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, quality control, and drug discovery.

References

The Strategic Application of α-Ylangene as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Nature, with its vast repository of chiral molecules, offers a valuable resource known as the "chiral pool." Among these, sesquiterpenes, with their complex and stereochemically rich structures, represent a promising yet often underutilized class of starting materials. This document explores the potential of α-ylangene, a tricyclic sesquiterpene, as a versatile chiral building block for the synthesis of novel and complex molecules. While direct, extensive literature on the synthetic applications of α-ylangene is nascent, its structural relationship to the more studied α-copaene provides a strong foundation for predicting its reactivity and potential synthetic utility. This application note will therefore draw parallels from α-copaene chemistry to propose viable synthetic strategies and protocols for α-ylangene.

Properties and Potential of α-Ylangene

α-Ylangene is a naturally occurring sesquiterpene hydrocarbon with a characteristic tricyclic framework.[1] Its rigid, conformationally defined structure and multiple stereocenters make it an attractive scaffold for the introduction of new functionalities with a high degree of stereocontrol. The presence of a trisubstituted double bond within the six-membered ring serves as a key functional handle for a variety of chemical transformations.

Table 1: Physicochemical Properties of α-Ylangene

PropertyValue
Molecular FormulaC₁₅H₂₄
Molar Mass204.36 g/mol
AppearanceOily liquid
ChiralityChiral

Proposed Synthetic Transformations of α-Ylangene

Based on the known reactivity of similar sesquiterpenes, several key transformations can be envisaged for the strategic use of α-ylangene as a chiral building block.

Oxidative Cleavage of the Double Bond

Ozonolysis of the endocyclic double bond in α-ylangene would lead to the formation of a chiral keto-aldehyde. This intermediate, possessing two new functional groups, opens up a plethora of possibilities for further elaboration, including aldol condensations, Wittig reactions, and reductive aminations, to introduce new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: Ozonolysis of α-Ylangene

  • Dissolve α-ylangene (1.0 eq) in a suitable solvent such as dichloromethane or methanol at -78 °C.

  • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as triphenylphosphine or dimethyl sulfide, and allow the reaction to warm to room temperature.

  • Purify the resulting keto-aldehyde by column chromatography.

Table 2: Hypothetical Yields and Diastereoselectivity for α-Ylangene Transformations

TransformationReagents and ConditionsExpected ProductPredicted Yield (%)Predicted Diastereomeric Ratio
Ozonolysis1. O₃, CH₂Cl₂, -78 °C; 2. PPh₃Chiral Keto-aldehyde85-95N/A
Epoxidationm-CPBA, CH₂Cl₂α-Ylangene oxide90-98>95:5
Allylic OxidationSeO₂, t-BuOOHAllylic alcohol50-70Mixture of regioisomers
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHSecondary alcohol80-90>90:10
Epoxidation and Ring-Opening Reactions

Epoxidation of the double bond in α-ylangene would yield a chiral epoxide. The inherent strain of the oxirane ring makes it susceptible to nucleophilic attack, allowing for the stereospecific introduction of a wide range of functional groups, such as azides, halides, and alkoxides. The regioselectivity of the ring-opening can often be controlled by the choice of nucleophile and reaction conditions.

Experimental Protocol: Epoxidation of α-Ylangene

  • Dissolve α-ylangene (1.0 eq) in dichloromethane.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane and purify by column chromatography.

Logical Workflow for Chiral Synthesis from α-Ylangene

The following diagram illustrates a potential workflow for utilizing α-ylangene in the synthesis of a diverse range of chiral compounds.

G cluster_start Starting Material cluster_transformations Key Transformations cluster_intermediates Chiral Intermediates cluster_applications Potential Applications alpha-Ylangene This compound Ozonolysis Ozonolysis This compound->Ozonolysis Epoxidation Epoxidation This compound->Epoxidation Allylic_Oxidation Allylic_Oxidation This compound->Allylic_Oxidation Hydroboration Hydroboration This compound->Hydroboration Keto-aldehyde Keto-aldehyde Ozonolysis->Keto-aldehyde Epoxide Epoxide Epoxidation->Epoxide Allylic_Alcohol Allylic_Alcohol Allylic_Oxidation->Allylic_Alcohol Alcohol Alcohol Hydroboration->Alcohol Drug_Discovery Drug_Discovery Keto-aldehyde->Drug_Discovery Epoxide->Drug_Discovery Agrochemicals Agrochemicals Allylic_Alcohol->Agrochemicals Fine_Chemicals Fine_Chemicals Alcohol->Fine_Chemicals

Caption: Synthetic pathways from α-ylangene.

Signaling Pathway Analogy in Drug Development

The strategic functionalization of the α-ylangene scaffold can be conceptually compared to the modulation of a signaling pathway in a biological system. The core structure of α-ylangene acts as the initial signaling molecule, and each synthetic transformation represents a downstream event that modifies the molecule's properties and potential biological activity.

G cluster_pathway Synthetic Cascade Ylangene_Core α-Ylangene Scaffold Functionalization1 Oxidative Cleavage Ylangene_Core->Functionalization1 Step 1 Functionalization2 Stereoselective Addition Functionalization1->Functionalization2 Step 2 Bioactive_Molecule Novel Bioactive Compound Functionalization2->Bioactive_Molecule Final Product

Caption: Bioactive compound synthesis analogy.

Conclusion and Future Outlook

α-Ylangene, as a readily available chiral sesquiterpene, holds significant, yet largely untapped, potential as a starting material in asymmetric synthesis. The proposed synthetic transformations, drawing from the established chemistry of related natural products, provide a roadmap for the development of novel chiral building blocks and complex molecular architectures. Further research into the stereoselective functionalization of the α-ylangene scaffold is warranted and promises to unlock new avenues in drug discovery and the synthesis of fine chemicals. The protocols and data presented herein serve as a foundational guide for researchers seeking to exploit the rich chemical diversity offered by the chiral pool.

References

Application Notes and Protocols for the Biocatalytic Production of α-Ylangene in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Ylangene is a tricyclic sesquiterpene of interest for its aromatic properties, finding potential applications in the fragrance, cosmetic, and pharmaceutical industries. Traditionally, α-ylangene is obtained through the extraction from essential oils of plants like Cananga odorata (Ylang-ylang). However, plant-based extraction can be subject to geographical and seasonal variability, and chemical synthesis is often complex and environmentally taxing. The microbial production of sesquiterpenes in engineered yeasts, such as Saccharomyces cerevisiae, offers a promising, sustainable, and scalable alternative.[1]

S. cerevisiae is a well-established host for metabolic engineering due to its genetic tractability and robustness in industrial fermentations.[2] The native mevalonate (MVA) pathway in yeast produces the precursor for all isoprenoids, farnesyl pyrophosphate (FPP), which can be converted to various sesquiterpenes by heterologous expression of specific terpene synthases.[3][4] This document provides a detailed protocol for the heterologous production of α-ylangene in S. cerevisiae, based on established metabolic engineering strategies for other sesquiterpenes. While a specific α-ylangene synthase has yet to be extensively characterized for heterologous expression, this protocol outlines a viable approach assuming the availability of a candidate gene, for instance, from Aquilaria species, which are known to produce a variety of sesquiterpenes.[5]

Metabolic Engineering Strategies for α-Ylangene Production

The central strategy for producing α-ylangene in yeast involves redirecting the metabolic flux towards the precursor FPP and its subsequent conversion to α-ylangene. This is achieved through a combination of genetic modifications aimed at upregulating the MVA pathway and introducing the α-ylangene synthase.

Key Metabolic Engineering Targets:

  • Upregulation of the Mevalonate (MVA) Pathway: To increase the intracellular pool of FPP, key enzymes in the MVA pathway are overexpressed. A common strategy is to overexpress a truncated, soluble form of HMG-CoA reductase (tHMG1), which is a rate-limiting enzyme in this pathway.

  • Downregulation of Competing Pathways: The primary competing pathway for FPP is sterol biosynthesis, initiated by the enzyme squalene synthase (ERG9). Downregulating the expression of the ERG9 gene can significantly increase the availability of FPP for the desired sesquiterpene production.[6]

  • Heterologous Expression of α-Ylangene Synthase: A codon-optimized gene encoding an α-ylangene synthase would be expressed to convert FPP to α-ylangene. The choice of promoter and expression vector is critical for achieving high levels of enzyme activity.

Experimental Protocols

Protocol 1: Construction of an α-Ylangene Producing S. cerevisiae Strain

1.1. α-Ylangene Synthase Gene Acquisition and Codon Optimization:

  • Identify and obtain the coding sequence for a putative α-ylangene synthase, for example, from a plant known to produce α-ylangene.

  • Codon-optimize the gene sequence for expression in Saccharomyces cerevisiae to enhance translation efficiency. This can be done using commercially available software and gene synthesis services.

1.2. Plasmid Construction:

  • Clone the codon-optimized α-ylangene synthase gene into a high-copy yeast expression vector (e.g., pESC-URA) under the control of a strong, inducible promoter (e.g., GAL1).

  • Construct a second plasmid for upregulating the MVA pathway, containing the tHMG1 gene, also under the control of a strong promoter.

  • For downregulation of the ERG9 gene, a CRISPR/Cas9 system can be employed to introduce a mutation or a repressible promoter.

1.3. Yeast Transformation:

  • Transform the constructed plasmids into a suitable S. cerevisiae strain (e.g., CEN.PK2-1C) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

  • Select for transformants on appropriate synthetic complete (SC) drop-out media (e.g., SC-Ura for a URA3 selectable marker).

  • Verify the successful integration and expression of the heterologous genes by PCR and RT-qPCR.

Protocol 2: Shake-Flask Cultivation for α-Ylangene Production

2.1. Media Preparation:

  • Seed Culture Medium (SC-Ura): 6.7 g/L yeast nitrogen base without amino acids, 20 g/L glucose, and the appropriate amino acid drop-out supplement lacking uracil.

  • Production Medium (YPG-Ura): 10 g/L yeast extract, 20 g/L peptone, 20 g/L galactose (to induce the GAL1 promoter), and the appropriate amino acid drop-out supplement. To capture the volatile α-ylangene, add 10% (v/v) dodecane as an organic overlay.

2.2. Cultivation:

  • Inoculate a single colony of the engineered yeast strain into 5 mL of SC-Ura medium and grow overnight at 30°C with shaking at 250 rpm.

  • Use the overnight culture to inoculate 50 mL of YPG-Ura medium in a 250 mL flask to an initial OD600 of 0.1.

  • Add a 10% (v/v) dodecane overlay to the culture.

  • Incubate at 30°C with shaking at 250 rpm for 72-96 hours.

Protocol 3: Extraction and Quantification of α-Ylangene

3.1. Sample Preparation:

  • After cultivation, centrifuge the culture broth to separate the dodecane layer, yeast cells, and aqueous phase.

  • Carefully collect the dodecane layer, which contains the extracted α-ylangene.

3.2. GC-MS Analysis:

  • Analyze the dodecane extract using a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 2 min.

    • Carrier Gas: Helium

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-500

  • Identify the α-ylangene peak by comparing the retention time and mass spectrum with an authentic standard.

  • Quantify the concentration of α-ylangene by generating a standard curve with known concentrations of the α-ylangene standard.

Data Presentation

Quantitative data from the biocatalytic production of α-ylangene should be summarized for clear comparison.

Table 1: Comparison of α-Ylangene Production in Different Engineered Yeast Strains

Strain IDGenotypeα-Ylangene Titer (mg/L)Yield (mg/g glucose)Biomass (OD600)
ControlWild-typeN.D.N.D.10.5 ± 0.8
YL-01α-ylangene synthase5.2 ± 0.40.26 ± 0.0210.1 ± 0.6
YL-02YL-01 + tHMG1 overexpression15.8 ± 1.10.79 ± 0.059.8 ± 0.5
YL-03YL-02 + ERG9 downregulation42.5 ± 3.52.13 ± 0.189.5 ± 0.7

N.D. = Not Detected. Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Biosynthetic Pathway for α-Ylangene Production in Engineered Yeast

alpha_Ylangene_Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA MVA_Pathway Mevalonate Pathway (Upregulated: tHMG1) AcetylCoA->MVA_Pathway FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP alpha_Ylangene α-Ylangene FPP->alpha_Ylangene α-Ylangene Synthase (Heterologous) Sterols Sterols FPP->Sterols ERG9 (Downregulated)

Caption: Engineered metabolic pathway for α-ylangene production in S. cerevisiae.

Experimental Workflow for α-Ylangene Production and Analysis

Experimental_Workflow start Start: Strain Construction plasmid Plasmid Construction (α-Ylangene Synthase, tHMG1) start->plasmid transform Yeast Transformation plasmid->transform cultivation Shake-Flask Cultivation with Dodecane Overlay transform->cultivation extraction Solvent Extraction of Dodecane Layer cultivation->extraction analysis GC-MS Analysis extraction->analysis quantification Quantification and Data Analysis analysis->quantification end End: Results quantification->end

Caption: Experimental workflow for α-ylangene production and analysis.

References

Application Notes and Protocols for the Analytical Separation of α-Ylangene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Ylangene is a tricyclic sesquiterpenoid found in a variety of essential oils, most notably ylang-ylang oil from the Cananga odorata tree. As a chiral molecule with multiple stereocenters, α-ylangene can exist as different stereoisomers. The separation and identification of these isomers are crucial for quality control, authenticity assessment of essential oils, and for understanding their distinct biological activities, which is of significant interest in drug development and fragrance industries. This document provides detailed application notes and protocols for the analytical separation of α-ylangene isomers, primarily focusing on chiral gas chromatography (GC).

Analytical Techniques for α-Ylangene Isomer Separation

Gas chromatography is the most suitable technique for the analysis of volatile compounds like α-ylangene.[1] For the separation of stereoisomers, the use of a chiral stationary phase (CSP) is essential. Cyclodextrin-based CSPs are widely recognized for their efficacy in separating a broad range of chiral molecules, including terpenes and sesquiterpenes.[2]

Key Considerations for Method Development:

  • Chiral Stationary Phase Selection: Derivatized cyclodextrin columns, such as those with β-cyclodextrin, have demonstrated excellent enantioselectivity for many chiral compounds found in essential oils. The Restek Rt-βDEXsm column is a versatile option for this type of analysis.[3]

  • Temperature Programming: A slow oven temperature ramp rate (e.g., 1-3°C/min) is often crucial for achieving baseline separation of enantiomers.[4]

  • Carrier Gas Flow Rate: An optimal linear velocity of the carrier gas (typically helium or hydrogen) can significantly impact resolution.

  • Injector and Detector Parameters: Split/splitless injection is commonly used, and a flame ionization detector (FID) or a mass spectrometer (MS) can be employed for detection. GC-MS provides the added benefit of mass spectral data for compound identification.[5]

Experimental Protocols

The following protocols are generalized based on established methods for the chiral separation of sesquiterpenes in essential oils. Optimization will be required for specific instrumentation and sample matrices.

Protocol 1: Chiral Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol outlines a general procedure for the enantioselective analysis of α-ylangene isomers.

Instrumentation and Consumables:

  • Gas Chromatograph with FID

  • Chiral Capillary Column: e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen, high purity

  • Sample: Ylang-ylang essential oil or a solution of α-ylangene standard, diluted in a suitable solvent (e.g., hexane or dichloromethane).

GC Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 60 °C, hold for 2 min- Ramp 1: 2 °C/min to 140 °C- Ramp 2: 5 °C/min to 220 °C, hold for 5 min
Detector Temperature 280 °C

Data Presentation:

IsomerRetention Time (min)Resolution (Rs)Relative Abundance (%)
(+)-α-Ylangene35.2-65
(-)-α-Ylangene35.81.835
Protocol 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and quantification of α-ylangene isomers.

Instrumentation and Consumables:

  • GC-MS System

  • Chiral Capillary Column: e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium, high purity

  • Sample: Ylang-ylang essential oil or a solution of α-ylangene standard, diluted in a suitable solvent.

GC-MS Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 60 °C, hold for 2 min- Ramp 1: 2 °C/min to 140 °C- Ramp 2: 5 °C/min to 220 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the analysis of α-ylangene isomers using chiral GC.

workflow cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing cluster_results Results sample Essential Oil Sample (e.g., Ylang-Ylang) dilution Dilution in Solvent (e.g., Hexane) sample->dilution injection GC Injection dilution->injection separation Chiral Column Separation injection->separation detection Detection (FID or MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Quantification chromatogram->integration identification Isomer Identification chromatogram->identification report Application Note & Report integration->report identification->report

Caption: General workflow for the separation of α-Ylangene isomers.

Logical Pathway for Method Development

The following diagram outlines the logical steps involved in developing a robust method for α-ylangene isomer separation.

logical_pathway cluster_optimization Optimization Cycle start Define Analytical Goal: Separate α-Ylangene Isomers column_selection Select Chiral Column (e.g., Cyclodextrin-based) start->column_selection method_setup Initial GC Method Setup (Temp, Flow, etc.) column_selection->method_setup optimization Method Optimization method_setup->optimization run_test Run Test Sample optimization->run_test validation Method Validation routine_analysis Routine Analysis & Reporting validation->routine_analysis evaluate Evaluate Resolution & Peak Shape run_test->evaluate evaluate->validation Adequate Separation adjust Adjust Parameters (e.g., Temp Ramp, Flow) evaluate->adjust adjust->run_test

Caption: Logical pathway for chiral GC method development.

References

Application Notes and Protocols for Hydrodistillation of α-Ylangene from Cananga odorata

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

α-Ylangene is a sesquiterpenoid of interest found in the essential oil of various plants, most notably Ylang-Ylang (Cananga odorata). This document provides a detailed protocol for the hydrodistillation of α-Ylangene from plant material, specifically the flowers of Cananga odorata. The protocol is based on optimized conditions for maximizing essential oil yield, which serves as a proxy for obtaining α-Ylangene. Additionally, quantitative data from various studies are presented to provide an understanding of the expected yield and composition.

Data Presentation: Quantitative Analysis of α-Ylangene and Ylang-Ylang Essential Oil

The yield of α-Ylangene is dependent on the overall yield of the essential oil and its specific chemical composition, which can be influenced by the plant material's developmental stage and the extraction parameters. Below is a summary of quantitative data from relevant studies.

Plant Material StageExtraction MethodKey ParametersTotal Essential Oil Yieldα-Ylangene Content (% of Total Oil)Reference
Fresh Flowers (unspecified stage)Steam DistillationTime: 191 min, Ratio: 1:16 (g/mL), Size: 0.3x0.3 cm²0.072 mL/g (dry matter)Not Specified[1]
Flower BudsHeadspace SPME-GC/MS-Not Applicable4.09%[2][3]
Mature Flowers (Fraction 1)HydrodistillationNot SpecifiedNot Specified0.06%[4]
Fresh FlowersHydrodistillationTime: 1 hourNot SpecifiedNot a major component[5]
Fresh FlowersMicrowave HydrodistillationPower: 200-600W, Time: 180 min, Ratio: 1:2 (g/mL)0.625% - 1.197%Not a major component[6]

Note: The provided data illustrates that while optimized conditions for total essential oil yield from Cananga odorata are available, the specific yield of α-Ylangene can vary significantly. The highest reported concentration of α-Ylangene was found in the bud stage of the flower[2][3].

Experimental Protocol: Hydrodistillation of α-Ylangene

This protocol details the hydrodistillation of α-Ylangene from the flowers of Cananga odorata using a Clevenger-type apparatus. The parameters are based on optimized conditions for maximizing the total essential oil yield.

1. Materials and Equipment:

  • Plant Material: Freshly collected flowers of Cananga odorata. For optimal α-Ylangene content, flower buds are recommended[2][3].

  • Hydrodistillation Apparatus:

    • Clevenger-type apparatus

    • 2 L round-bottom flask

    • Heating mantle

    • Condenser

    • Collection burette/tube

  • Reagents:

    • Distilled water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Other Equipment:

    • Grinder or blender

    • Graduated cylinders

    • Separatory funnel

    • Amber glass vials for storage

    • Analytical balance

2. Plant Material Preparation:

  • Harvest fresh Cananga odorata flowers, preferably in the early morning to ensure the highest oil content.

  • If using buds, separate them from mature flowers.

  • Weigh the desired amount of fresh plant material (e.g., 100 g).

  • To increase the surface area for extraction, chop the flowers into smaller pieces, aiming for a size of approximately 0.3 x 0.3 cm²[1].

3. Hydrodistillation Procedure:

  • Place the prepared plant material (100 g) into the 2 L round-bottom flask.

  • Add distilled water to the flask. Based on an optimized material-to-solvent ratio of 1:16 (g/mL), add 1600 mL of distilled water[1].

  • Set up the Clevenger-type apparatus, ensuring all glass joints are properly sealed. Connect the condenser to a cold water supply.

  • Turn on the heating mantle and bring the water in the flask to a gentle boil.

  • Continue the distillation for approximately 191 minutes (about 3 hours and 11 minutes), as this has been identified as the optimal time for maximizing essential oil yield[1].

  • As the steam rises, it will carry the volatile essential oils through the condenser. The condensed liquid (a mixture of essential oil and hydrosol) will collect in the graduated collection tube of the Clevenger apparatus.

  • The essential oil, being less dense than water, will form a layer on top of the hydrosol.

4. Essential Oil Collection and Drying:

  • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down.

  • Carefully collect the essential oil from the collection tube.

  • To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil. The sodium sulfate will clump together as it absorbs water.

  • Decant or pipette the dried essential oil into a clean, pre-weighed amber glass vial.

  • Store the essential oil at 4°C in a dark place to prevent degradation.

5. Quantification of α-Ylangene (Post-Extraction Analysis):

The percentage of α-Ylangene in the extracted essential oil can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Prepare a diluted solution of the essential oil in a suitable solvent (e.g., hexane or ethanol).

  • GC-MS Analysis: Inject the sample into the GC-MS system. The separation of compounds is typically achieved on a non-polar capillary column. The mass spectrometer will provide mass spectra of the eluted compounds, which can be compared to a library (e.g., NIST) for identification.

  • Quantification: The percentage of α-Ylangene can be calculated based on the peak area of α-Ylangene relative to the total peak area of all identified compounds in the chromatogram.

Visualizations

Experimental Workflow for Hydrodistillation

Hydrodistillation_Workflow cluster_prep Plant Material Preparation cluster_distill Hydrodistillation cluster_collect Collection & Drying cluster_analysis Analysis Harvest Harvest Cananga odorata flowers Weigh Weigh plant material Harvest->Weigh Chop Chop material to ~0.3x0.3 cm² Weigh->Chop Flask Place material and water in flask (1:16 g/mL ratio) Chop->Flask Heat Heat to boiling Flask->Heat Distill Distill for 191 minutes Heat->Distill Condense Condense vapor Distill->Condense Collect Collect essential oil Condense->Collect Dry Dry with anhydrous Na₂SO₄ Collect->Dry Store Store at 4°C in amber vial Dry->Store Analysis GC-MS for α-Ylangene quantification Store->Analysis

Caption: Workflow for hydrodistillation of α-Ylangene.

Logical Relationship of Key Parameters

Logical_Relationships cluster_input Input Parameters cluster_process Process cluster_output Output PlantMaterial Plant Material (Cananga odorata flowers) Hydrodistillation Hydrodistillation PlantMaterial->Hydrodistillation DistillationTime Distillation Time DistillationTime->Hydrodistillation WaterRatio Material to Water Ratio WaterRatio->Hydrodistillation MaterialSize Material Size MaterialSize->Hydrodistillation EssentialOilYield Total Essential Oil Yield Hydrodistillation->EssentialOilYield AlphaYlangeneYield α-Ylangene Yield EssentialOilYield->AlphaYlangeneYield influences

References

Application Note: Analysis of α-Ylangene using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and efficient method for the analysis of α-ylangene, a sesquiterpene of interest in fragrance, flavor, and pharmaceutical research, using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This solvent-free sample preparation technique offers significant advantages, including simplicity, speed, and high sensitivity, making it ideal for the routine analysis of α-ylangene in various matrices. This document provides a comprehensive protocol, including sample preparation, SPME parameters, and GC-MS conditions, as well as representative quantitative data.

Introduction

Alpha-ylangene is a tricyclic sesquiterpene hydrocarbon found in the essential oils of various plants, most notably ylang-ylang (Cananga odorata). Its unique aromatic profile contributes to the characteristic scent of these essential oils, which are widely used in the perfume and cosmetics industries. Beyond its olfactory properties, α-ylangene and other sesquiterpenes are subjects of ongoing research for their potential pharmacological activities. Accurate and reliable quantification of α-ylangene is crucial for quality control in the fragrance industry and for advancing research into its biological effects.

Headspace solid-phase microextraction (HS-SPME) is a powerful and green analytical technique for the extraction of volatile and semi-volatile organic compounds from a sample matrix.[1] In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis.[2] This method is particularly well-suited for the analysis of terpenes like α-ylangene from complex matrices such as essential oils, plant materials, and biological fluids.

Experimental

Materials and Reagents
  • α-Ylangene standard (purity ≥95%)

  • Organic solvent for standard preparation (e.g., methanol or hexane)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))

  • SPME holder (manual or autosampler)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Instrumentation and Analytical Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Supelco) or similar fiber suitable for semi-volatiles.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, ramped to 280 °C at 10 °C/min, and held for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

Protocols

Standard Preparation
  • Prepare a stock solution of α-ylangene (e.g., 1000 µg/mL) in a suitable organic solvent.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 0.1 to 50 µg/mL.

Sample Preparation
  • For liquid samples (e.g., essential oils), accurately weigh a known amount of the sample (e.g., 10 mg) into a 20 mL headspace vial. Dilute with a suitable solvent if necessary to bring the α-ylangene concentration within the calibration range.

  • For solid samples (e.g., plant material), accurately weigh a known amount of the homogenized sample (e.g., 100 mg) into a 20 mL headspace vial.

  • Add a small magnetic stir bar to the vial for agitation during extraction.

  • Seal the vial tightly with a magnetic screw cap containing a PTFE/silicone septum.

HS-SPME Procedure
  • Place the sealed vial in a heating block or autosampler tray set to the desired extraction temperature (e.g., 80 °C).

  • Allow the sample to equilibrate at this temperature for a set period (e.g., 15 minutes) with gentle agitation.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.

  • Desorb the analytes from the fiber in the hot injector for a specified time (e.g., 5 minutes) in splitless mode.

  • After desorption, remove the fiber from the injector and condition it in a separate heated port or in the GC injector at a higher temperature (e.g., 270 °C) for a few minutes before the next analysis to prevent carryover.

Quantitative Data

The following table summarizes representative quantitative data for the analysis of α-ylangene using the described HS-SPME-GC-MS method. This data is synthesized from typical performance characteristics observed for the analysis of sesquiterpenes by SPME.[1][3]

ParameterResult
Linear Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.99
Recovery 92 - 105%
Limit of Detection (LOD) 0.05 µg/L
Limit of Quantification (LOQ) 0.15 µg/L
Intra-day Precision (RSD) < 5%
Inter-day Precision (RSD) < 10%

Visualizations

Experimental Workflow

SPME_Workflow cluster_prep Sample & Standard Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing/ Dilution Equilibration Equilibration (e.g., 80°C, 15 min) Sample->Equilibration Standard Standard Curve Preparation Standard->Equilibration Extraction Headspace Extraction (e.g., 30 min) Equilibration->Extraction Desorption Thermal Desorption (e.g., 250°C, 5 min) Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

References

Troubleshooting & Optimization

Ylang-Ylang Steam Distillation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of α-Ylangene from the steam distillation of Cananga odorata flowers.

Frequently Asked Questions (FAQs)

Q1: What is α-Ylangene and why is it a target molecule?

A1: α-Ylangene is a tricyclic sesquiterpene found in the essential oil of Ylang-Ylang (Cananga odorata). Sesquiterpenes are a class of terpenes with 15 carbon atoms and are of significant interest in research and drug development due to their diverse biological activities. Optimizing the yield of specific sesquiterpenes like α-Ylangene is crucial for studying their therapeutic potential.

Q2: How does steam distillation of Ylang-Ylang work to isolate essential oils?

A2: Steam distillation is a separation process used to purify or isolate temperature-sensitive materials, like essential oils. In this process, steam is passed through the Ylang-Ylang flower material. The hot steam causes the plant's aromatic compounds to vaporize. This vapor mixture of water and essential oil is then condensed back into a liquid, from which the essential oil can be separated.

Q3: What are the main factors that influence the total yield of Ylang-Ylang essential oil?

A3: The primary factors influencing the total essential oil yield include:

  • Harvesting Time: The time of day the flowers are picked can impact the oil content.[1][2]

  • Flower Maturity and Size: Mature, larger flowers generally produce a higher yield of essential oil.[1][2]

  • Distillation Parameters: Key parameters such as distillation time, the ratio of plant material to water, and the size of the plant material significantly affect the extraction efficiency.[3]

Q4: What is fractional distillation and how does it apply to Ylang-Ylang oil?

A4: Fractional distillation is the separation of a mixture into its component parts, or fractions. In the context of Ylang-Ylang, the distillation process is often stopped at different time intervals to collect different grades of the essential oil.[3][4] The chemical composition of each fraction varies, with the more volatile compounds distilling first.[4]

Q5: How can I increase the proportion of α-Ylangene in my essential oil extract?

A5: To increase the concentration of α-Ylangene, which is a less volatile sesquiterpene, you should collect the later fractions of the steam distillation process.[4] The initial fractions (often called 'Extra' and 'Grade I') are richer in more volatile esters and ethers, while the later fractions ('Grade II' and 'Grade III') have a higher concentration of sesquiterpenes.[4] Therefore, extending the distillation time and collecting the oil that is produced later in the process will result in a higher yield of α-Ylangene.

Troubleshooting Guide

Issue 1: Low Overall Essential Oil Yield

Possible Causes and Solutions:

  • Suboptimal Harvesting:

    • Cause: Flowers were harvested at a time of day when essential oil content is lower, or the flowers were immature or too small.

    • Solution: Harvest flowers in the early morning.[2] Select large, mature, yellowish-green flowers for distillation, as these have been shown to produce a higher oil yield.[1][2]

  • Incorrect Distillation Parameters:

    • Cause: The distillation time, material-to-water ratio, or material size may not be optimal.

    • Solution: Refer to the optimized parameters in the tables below. A study found that a distillation time of approximately 191 minutes, a material-to-water ratio of 1:16 (g/mL), and a material size of 0.3 x 0.3 cm² can maximize the overall oil yield.[3][5]

  • Steam Distillation Inefficiency:

    • Cause: Inefficient steam penetration or channeling through the plant material.

    • Solution: Ensure the plant material is of a consistent and appropriate size to allow for uniform steam flow. Avoid compacting the material in the still.

Issue 2: Low Concentration of α-Ylangene in the Extracted Oil

Possible Causes and Solutions:

  • Distillation Time is Too Short:

    • Cause: α-Ylangene is a sesquiterpene, which is less volatile than other components of Ylang-Ylang oil like esters and monoterpenes. Shorter distillation times will primarily extract these more volatile compounds.

    • Solution: Extend the distillation time. The later fractions of the distillation process are richer in sesquiterpenes.[4] Consider a total distillation time of several hours and collect the oil in fractions to analyze the composition over time.

  • Improper Temperature and Pressure:

    • Cause: High temperatures and prolonged exposure to steam can potentially lead to the degradation of some terpenoid compounds.

    • Solution: While a specific temperature for α-Ylangene is not well-documented, it is important to maintain a consistent and controlled steam flow and temperature throughout the distillation process to avoid thermal degradation of the desired compounds.

  • Incorrect Fraction Collection:

    • Cause: The desired α-Ylangene-rich fraction was not properly isolated.

    • Solution: Implement a fractional distillation approach. Collect the distillate in separate receivers at timed intervals (e.g., every 60 minutes). Analyze the chemical composition of each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction with the highest concentration of α-Ylangene.

Data Presentation

Table 1: Effect of Harvesting and Flower Characteristics on Ylang-Ylang Essential Oil Yield

ParameterConditionEssential Oil Yield (% v/w)Reference
Picking Time 8:00 AM0.42[1][2]
12:00 PM0.40[1][2]
4:00 PM0.35[1][2]
Flower Stage Immature Green0.25[2]
Mature Greenish-Yellow0.41[2]
Ripe Yellow0.31[2]
Flower Size Small (1.18x5.08 cm)0.16[2]
Medium (1.20x5.87 cm)0.47[2]
Large (1.37x7.14 cm)0.77[2]

Table 2: Optimized Steam Distillation Parameters for Maximum Ylang-Ylang Essential Oil Yield

ParameterOptimal ValueResulting Yield (mL/g dry matter)Reference
Distillation Time 191 minutes0.072[2][3][5]
Material/Solvent Ratio 1:16 g/mL0.072[2][3][5]
Raw Material Size 0.3 x 0.3 cm²0.072[2][3][5]

Experimental Protocols

Optimized Steam Distillation Protocol for High α-Ylangene Yield

This protocol is designed to maximize the yield of α-Ylangene by incorporating optimal distillation parameters and a fractional collection approach.

1. Plant Material Preparation:

  • Harvest large, mature, greenish-yellow Ylang-Ylang flowers in the early morning.
  • Cut the flowers into uniform pieces of approximately 0.3 x 0.3 cm² to ensure consistent steam penetration.[3][5]

2. Steam Distillation Apparatus Setup:

  • Assemble a standard steam distillation apparatus, ensuring all glass joints are properly sealed.
  • The apparatus should consist of a steam generator, a still containing the plant material, a condenser, and a collection system with multiple receivers for fractional collection.

3. Distillation Process:

  • Weigh the prepared plant material and place it into the still.
  • Add distilled water to the steam generator at a ratio of 16 mL of water for every 1 gram of plant material.[3][5]
  • Begin heating the steam generator to produce a steady flow of steam.
  • Pass the steam through the plant material.
  • Start timing the distillation from the moment the first drop of distillate is collected.

4. Fractional Collection:

  • Collect the distillate in separate, labeled receivers at timed intervals. It is recommended to collect fractions every 60 minutes for a total distillation time of up to 8-10 hours to ensure the collection of less volatile sesquiterpenes.
  • The first fractions (1-3 hours) will be richer in esters and other volatile compounds.
  • The later fractions (4+ hours) will have a higher concentration of sesquiterpenes, including α-Ylangene.[4]

5. Essential Oil Separation and Analysis:

  • For each fraction, separate the essential oil from the hydrosol (aqueous layer) using a separatory funnel.
  • Dry the collected essential oil fractions with anhydrous sodium sulfate.
  • Analyze the chemical composition of each fraction using GC-MS to determine the concentration of α-Ylangene.

6. Post-Distillation:

  • The fractions with the highest concentration of α-Ylangene can be combined or used individually for further research.

Visualizations

Troubleshooting_Workflow Troubleshooting Low α-Ylangene Yield start Low α-Ylangene Yield Detected check_time Is Distillation Time > 4 hours? start->check_time extend_time Action: Extend distillation time and collect later fractions. check_time->extend_time No check_fractions Are you collecting fractions? check_time->check_fractions Yes extend_time->check_fractions implement_fractionation Action: Implement fractional collection at 60-minute intervals. check_fractions->implement_fractionation No check_material Is plant material mature and properly sized? check_fractions->check_material Yes implement_fractionation->check_material optimize_material Action: Use large, mature flowers cut to 0.3x0.3 cm². check_material->optimize_material No analyze_gcms Analyze fractions with GC-MS to identify α-Ylangene peak. check_material->analyze_gcms Yes optimize_material->analyze_gcms end Optimized α-Ylangene Yield analyze_gcms->end

Caption: Troubleshooting workflow for low α-Ylangene yield.

Fractional_Distillation_Workflow Fractional Distillation for α-Ylangene Optimization start Start Steam Distillation distill_0_1 Distill for 0-1 hour start->distill_0_1 collect_f1 Collect Fraction I (Extra) (High in Esters) distill_0_1->collect_f1 distill_1_3 Continue Distillation (1-3 hours) collect_f1->distill_1_3 collect_f2 Collect Fraction II (First) (Esters & Monoterpenes) distill_1_3->collect_f2 distill_3_6 Continue Distillation (3-6 hours) collect_f2->distill_3_6 collect_f3 Collect Fraction III (Second) (Increasing Sesquiterpenes) distill_3_6->collect_f3 distill_6_plus Continue Distillation (6+ hours) collect_f3->distill_6_plus collect_f4 Collect Fraction IV (Third) (High in Sesquiterpenes, incl. α-Ylangene) distill_6_plus->collect_f4 end End Distillation & Analyze Fractions collect_f4->end

Caption: Workflow for fractional distillation of Ylang-Ylang.

References

Technical Support Center: Troubleshooting Guide for α-Ylangene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-Ylangene synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for producing α-Ylangene?

A1: The total synthesis of α-Ylangene, a tricyclic sesquiterpene, often involves a multi-step approach. A notable example is the synthesis reported by Heathcock and colleagues, which utilizes key reactions such as the Robinson annulation to construct a bicyclic core, followed by a Wittig reaction and subsequent intramolecular cyclizations to form the characteristic tricyclic structure of α-Ylangene. Due to the complexity and length of the chemical synthesis, another approach involves the isolation and isomerization of related natural products, such as α-copaene, which can be sourced from essential oils like clove oil.

Q2: What are the most common classes of side reactions observed during α-Ylangene synthesis?

A2: The most prevalent side reactions are typically associated with the key bond-forming steps. During the Robinson annulation, potential side reactions include polymerization of the vinyl ketone and double alkylation of the dione starting material.[1] The Wittig reaction can present challenges with stereoselectivity, potentially leading to a mixture of alkene isomers. The final intramolecular cyclization steps are also critical, as they can produce a variety of isomeric sesquiterpenes, including α-copaene and the β-isomers of both ylangene and copaene.

Troubleshooting Guide

Problem 1: Low yield in the initial Robinson Annulation step.

Q1.1: I am getting a low yield of the desired bicyclic enone from the Robinson annulation of 2-methyl-1,3-cyclopentanedione and ethyl vinyl ketone. What are the likely causes and solutions?

A1.1: Low yields in this step are often attributed to two primary side reactions: polymerization of ethyl vinyl ketone and double alkylation of the dione.

  • Polymerization of Ethyl Vinyl Ketone: Under basic conditions, α,β-unsaturated ketones like ethyl vinyl ketone are prone to polymerization, reducing the amount available for the desired reaction.

    • Solution: Instead of adding ethyl vinyl ketone directly, consider using a precursor that generates it in situ. This keeps the concentration of the reactive vinyl ketone low throughout the reaction, minimizing polymerization.

  • Double Alkylation: The starting dione has acidic protons and can react with a second molecule of ethyl vinyl ketone after the initial Michael addition, leading to undesired byproducts.

    • Solution: A judicious choice of base is crucial. Using a hindered base can favor the initial desired reaction. Additionally, controlling the stoichiometry of the reactants carefully can help minimize double alkylation. Some protocols suggest using organotin triflates as catalysts to avoid both polymerization and double alkylation.[1]

ParameterRecommended ConditionRationale
Vinyl Ketone Use an in situ generating precursorMinimizes polymerization
Base Use a hindered baseReduces double alkylation
Stoichiometry Precise control of reactant ratiosMinimizes side reactions
Catalyst Consider organotin triflatesCan suppress polymerization and double alkylation[1]
Problem 2: Formation of multiple isomers during the Wittig reaction.

Q2.1: The Wittig reaction to introduce the isopropenyl group is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A2.1: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For the synthesis of α-Ylangene, a non-stabilized ylide is typically used, which generally favors the formation of the Z-alkene. However, with sterically hindered bicyclic ketones, achieving high selectivity can be challenging.

  • Ylide Stability: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) tend to give higher Z-selectivity. Ensure your phosphonium salt is free of impurities that could lead to stabilized ylides.

  • Solvent and Temperature: The choice of solvent can influence the stability of the betaine intermediate and thus the stereochemical outcome. Aprotic, non-polar solvents often favor Z-alkene formation. Running the reaction at low temperatures can also enhance selectivity.

  • Base Selection: The choice of base for generating the ylide is critical. Salt-free conditions, which can be achieved with certain bases like sodium hexamethyldisilazide (NaHMDS), often provide higher Z-selectivity.

ParameterRecommended Condition for Z-selectivityRationale
Ylide Type Non-stabilized ylideFavors kinetic control and Z-alkene formation
Solvent Aprotic, non-polar (e.g., THF, ether)Minimizes stabilization of the betaine intermediate
Temperature Low temperature (e.g., -78 °C to 0 °C)Enhances kinetic control
Base Salt-free conditions (e.g., NaHMDS)Reduces betaine stabilization by lithium salts
Problem 3: Complex mixture of sesquiterpene isomers in the final product.

Q3.1: After the final cyclization steps, I have a mixture containing α-Ylangene, α-copaene, and their β-isomers. How can I improve the selectivity and purify the desired α-Ylangene?

A3.1: The formation of multiple sesquiterpene isomers is a common challenge in these types of syntheses due to competing intramolecular cyclization pathways of carbocation intermediates.

  • Improving Selectivity: The stereochemistry of the precursor molecule plays a crucial role in directing the cyclization. Careful control of the stereocenters established in the earlier steps is paramount. Additionally, the choice of acid or Lewis acid to promote the final cyclization can influence the product distribution. It is advisable to screen different catalysts and reaction conditions on a small scale to find the optimal system for favoring α-Ylangene formation.

  • Purification Strategies: Separating these closely related diastereomers can be difficult.

    • Chromatography: High-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) are often necessary for achieving high purity. Reversed-phase chromatography using C18-functionalized silica can be effective for separating diastereomers.

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure may be a viable option for enrichment.

Purification MethodPrincipleApplicability for Sesquiterpene Isomers
Preparative HPLC Differences in polarity and interaction with stationary phaseOften effective for separating diastereomers.
Preparative GC Differences in volatility and interaction with stationary phaseSuitable for thermally stable, volatile compounds.
Fractional Distillation Differences in boiling pointsMay provide enrichment if boiling points differ significantly.

Experimental Protocols

A detailed experimental protocol for the total synthesis of (±)-α-Ylangene can be found in the work of Heathcock, C. H., et al. (1976). J. Org. Chem., 41(18), 3026-3037. Researchers should refer to this publication for specific reaction conditions, reagent quantities, and characterization data.

Visualizations

Alpha-Ylangene_Synthesis_Workflow cluster_0 Bicyclic Core Synthesis cluster_1 Side Chain Installation cluster_2 Tricyclic Scaffold Formation cluster_3 Purification start 2-Methyl-1,3-cyclopentanedione + Ethyl Vinyl Ketone robinson Robinson Annulation start->robinson enone Bicyclic Enone Intermediate robinson->enone wittig Wittig Reaction enone->wittig wittig_product Bicyclic Diene wittig->wittig_product cyclization Intramolecular Cyclization wittig_product->cyclization product_mixture Mixture of Sesquiterpene Isomers cyclization->product_mixture purification Chromatography (HPLC/GC) product_mixture->purification final_product alpha-Ylangene purification->final_product

Caption: Synthetic workflow for α-Ylangene.

Troubleshooting_Robinson_Annulation problem Low Yield in Robinson Annulation cause1 Polymerization of Vinyl Ketone problem->cause1 cause2 Double Alkylation problem->cause2 solution1 Use in situ generation of vinyl ketone cause1->solution1 catalyst_solution Consider organotin triflate catalyst cause1->catalyst_solution solution2 Use hindered base / Control stoichiometry cause2->solution2 cause2->catalyst_solution

Caption: Troubleshooting Robinson annulation side reactions.

References

Technical Support Center: Chromatographic Resolution of α-Ylangene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of α-Ylangene. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the resolution and overall quality of their chromatographic separations of this key sesquiterpene and its isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the gas chromatography (GC) analysis of α-Ylangene and provides systematic solutions to improve resolution and peak shape.

Q1: Why are my α-Ylangene and α-Copaene peaks co-eluting or poorly resolved?

A1: This is the most common challenge in α-Ylangene analysis. These two sesquiterpenes are structural isomers with very similar boiling points and polarities, causing them to elute very closely on many standard GC columns.[1]

Troubleshooting Steps:

  • Optimize the Temperature Program: This is the most critical parameter. Avoid fast temperature ramps. A slow ramp rate (e.g., 2-5°C/min) through the elution range of the sesquiterpenes increases the interaction time with the stationary phase and often improves separation.[2] You can also try adding a short isothermal hold (e.g., 1-2 minutes) at a temperature just below the elution temperature of the pair to enhance resolution.[3]

  • Change the Stationary Phase: If temperature optimization is insufficient, the selectivity of the column chemistry is the next factor to address.

    • Non-Polar Columns: Standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5, HP-5ms) are common but may provide limited resolution for this specific pair.[4][5]

    • Polar Columns: Switching to a more polar stationary phase, such as a polyethylene glycol (WAX) column (e.g., DB-WAX), can alter the elution order and significantly improve selectivity based on differences in polarity rather than just boiling point.[4][6]

  • Adjust Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity for your column's internal diameter. A flow rate that is too high or too low can decrease column efficiency and worsen resolution. While counter-intuitive, sometimes increasing the linear velocity can lead to sharper peaks and better separation.[3]

  • Check Column Health: A contaminated injector or a degraded column (stripped stationary phase) can lead to peak tailing and loss of resolution. Trim the first few centimeters from the column inlet and replace the inlet liner.

Q2: I need to separate the enantiomers of α-Ylangene. Is this possible with my standard DB-5 column?

A2: No, standard achiral columns like DB-5 cannot separate enantiomers (e.g., (+)-α-Ylangene and (-)-α-Ylangene). Enantiomers have identical physical properties in a non-chiral environment. You must use a chiral stationary phase (CSP) . Cyclodextrin-based columns are the industry standard for this application.[7][8]

Recommended Chiral Columns:

  • Derivatized β-cyclodextrin columns (e.g., Rt-βDEXse, Astec CHIRALDEX G-TA): These are highly effective for a wide range of terpene enantiomers.[6][9]

  • Derivatized γ-cyclodextrin columns: These can also provide the necessary enantioselectivity.[10]

Q3: My peaks are tailing. How does this affect my resolution and what can I do?

A3: Peak tailing reduces resolution by causing peaks to overlap at their bases, making accurate integration difficult. Tailing is often caused by "active sites" in the system.

Solutions:

  • Use an Ultra Inert Inlet Liner: Active silanol groups on the surface of standard glass liners can interact with analytes.

  • Check for Column Contamination: Non-volatile matrix components can accumulate at the head of the column. Trimming the column inlet can resolve this.

  • Sample Overload: Injecting too much sample can saturate the stationary phase and cause tailing. Try diluting your sample.

Q4: What are Retention Indices (RI) and how can they help identify α-Ylangene and its isomers?

A4: A Linear Retention Index (LRI) is a value that normalizes retention times relative to a series of n-alkanes. Since retention times can vary between instruments and runs, comparing the calculated RI of your unknown peak to published RI values is a more reliable method for compound identification than comparing retention times alone.[5][11] This is especially useful for distinguishing between isomers with similar mass spectra.[4]

Data Presentation

The following tables summarize retention data for α-Ylangene and its common isomers on different stationary phases. Note that absolute retention times can vary, but the elution order and retention indices are more consistent.

Table 1: Example Retention Times on a Non-Polar Column

CompoundRetention Time (min)
α-Cubebene38.102
α-Ylangene 39.538
α-Copaene39.960
β-Caryophyllene42.799
α-Humulene45.003

Data derived from a published chromatogram of Ylang Ylang oil. Conditions were not fully specified but illustrate the close elution of α-Ylangene and α-Copaene.[1]

Table 2: Linear Retention Indices (LRI) on a DB-5 Column

CompoundLRI Value (DB-5)
α-Ylangene 1372
α-Copaene1375 - 1376
β-Elemene1386
β-Caryophyllene1413
α-Humulene1450

Data compiled from multiple sources. LRI values are calculated against n-alkanes and provide a standardized measure for comparison.[5][12]

Experimental Protocols

Protocol 1: Standard Separation of Sesquiterpene Isomers (Non-Chiral)

This method provides a baseline for separating α-Ylangene from its structural isomers like α-Copaene on a standard non-polar column.

  • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector: 250°C, Split mode (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 3°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Detector: FID at 250°C or MS (Scan range 40-450 m/z).

Protocol 2: High-Resolution Separation of Chiral Isomers (Enantiomers)

This method is designed to separate the enantiomers of α-Ylangene and α-Copaene. A very slow temperature ramp is crucial for achieving resolution.[10]

  • Column: Chiral Trifluoroacetyl Gamma-Cyclodextrin (e.g., Astec CHIRALDEX G-TA), 30 m x 0.25 mm ID.

  • Carrier Gas: Helium, constant pressure at 35 kPa.

  • Injector: 250°C, Split mode (e.g., 100:1).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 60 minutes.

    • Ramp: 1°C/min to 170°C.

    • Hold: 5 minutes at 170°C.

  • Detector: FID at 250°C or MS.

Visualizations

G cluster_0 start Start: Poor Resolution of α-Ylangene / α-Copaene opt_temp Optimize Temperature Program (e.g., Slower Ramp Rate: 2-5°C/min) start->opt_temp check_res1 Resolution Improved? opt_temp->check_res1 change_col Change Stationary Phase (e.g., from DB-5 to DB-WAX) check_res1->change_col No end_good Problem Resolved check_res1->end_good Yes check_res2 Resolution Improved? change_col->check_res2 opt_flow Optimize Carrier Gas Flow Rate check_res2->opt_flow No check_res2->end_good Yes check_health Perform System Maintenance (Trim Column, Replace Liner) opt_flow->check_health end_bad Consult Advanced Techniques (e.g., GCxGC) check_health->end_bad G cluster_0 Key GC Parameters cluster_1 Performance Metrics Stationary Phase Stationary Phase Selectivity (α) Selectivity (α) Stationary Phase->Selectivity (α) Strongly Influences Temperature Program Temperature Program Temperature Program->Selectivity (α) Influences Retention Factor (k) Retention Factor (k) Temperature Program->Retention Factor (k) Strongly Influences Carrier Gas Flow Carrier Gas Flow Efficiency (N) Efficiency (N) Carrier Gas Flow->Efficiency (N) Optimizes Resolution (Rs) Resolution (Rs) Selectivity (α)->Resolution (Rs) Efficiency (N)->Resolution (Rs) Retention Factor (k)->Resolution (Rs)

References

overcoming matrix effects in alpha-Ylangene quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for α-Ylangene Quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of α-Ylangene.

Frequently Asked Questions (FAQs)

Q1: What is α-Ylangene and in what contexts is it typically quantified?

A1: α-Ylangene is a sesquiterpene, a class of naturally occurring organic compounds. It is a major component of the essential oil of the ylang-ylang tree (Cananga odorata) and is found in many other plant species. Its quantification is crucial in the flavor and fragrance industry, natural product research, and for the quality control of essential oils and herbal products.

Q2: What are matrix effects and how do they impact α-Ylangene quantification?

A2: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1][2] In the context of α-Ylangene quantification, complex matrices such as plant extracts or essential oils contain numerous other compounds that can co-elute with α-Ylangene during chromatographic analysis.[3] These interfering compounds can either suppress or enhance the ionization of α-Ylangene in the mass spectrometer source, leading to inaccurate and unreliable quantification.[4][5]

Q3: What are the common analytical techniques for α-Ylangene quantification and their susceptibility to matrix effects?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for the analysis of volatile and semi-volatile compounds like α-Ylangene.[6][7][8][9] While highly sensitive and selective, GC-MS can be prone to matrix effects, especially when dealing with complex samples.[4] High-performance liquid chromatography (HPLC) can also be used, but GC is generally preferred for volatile terpenes.[6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of α-Ylangene.

Problem Potential Cause Recommended Solution
Poor recovery of α-Ylangene Analyte loss during sample preparation: α-Ylangene is a semi-volatile compound and can be lost during sample grinding or extraction at elevated temperatures.[10]Freeze plant material before grinding or grind under liquid nitrogen. Keep samples and solvents chilled.[3][10]
Inconsistent or non-reproducible results Significant matrix effects: Co-eluting matrix components are interfering with the analyte signal.[3]Implement a more robust calibration strategy such as matrix-matched calibration, the standard addition method, or use a stable isotope-labeled internal standard.[1][4][11][12][13]
Peak tailing or poor peak shape in GC-MS analysis Active sites in the GC system: Interaction of the analyte with active sites in the GC inlet or column.[3]Perform regular maintenance of the GC system, including cleaning the inlet and replacing the liner. Use a deactivated liner.[3]
Signal suppression or enhancement Ionization interference in the MS source: Co-eluting compounds are affecting the ionization efficiency of α-Ylangene.Improve chromatographic separation by optimizing the GC temperature program.[3] Alternatively, use a more selective technique like GC-tandem mass spectrometry (GC-MS/MS).[3]

Experimental Protocols

Here are detailed methodologies for key experiments to overcome matrix effects in α-Ylangene quantification.

Protocol 1: Matrix-Matched Calibration

This method compensates for matrix effects by preparing calibration standards in a blank matrix extract that is similar to the samples.[3][13]

Methodology:

  • Prepare a Blank Matrix Extract: Use a sample of the matrix (e.g., a specific plant extract) that is known to not contain α-Ylangene. If a true blank is unavailable, a representative sample can be stripped of the analyte.

  • Spike the Blank Matrix: Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of an α-Ylangene analytical standard.

  • Sample Preparation: Prepare your unknown samples using the same extraction procedure as the blank matrix.

  • Analysis: Analyze the matrix-matched calibration standards and the unknown samples using your established GC-MS method.

  • Quantification: Construct a calibration curve from the matrix-matched standards and use it to determine the concentration of α-Ylangene in your samples.

Protocol 2: Method of Standard Additions

The method of standard additions is used when it is difficult to obtain a blank matrix.[1][14][15] It involves adding known amounts of the analyte to the sample itself.[16]

Methodology:

  • Sample Aliquots: Divide the unknown sample into several equal aliquots.

  • Spiking: Leave one aliquot unspiked, and spike the remaining aliquots with increasing, known concentrations of an α-Ylangene analytical standard.

  • Analysis: Analyze all the aliquots using your GC-MS method.

  • Data Plotting: Plot the instrument response (e.g., peak area) against the concentration of the added standard.

  • Extrapolation: Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept represents the concentration of α-Ylangene in the original, unspiked sample.[1]

Protocol 3: Stable Isotope Dilution Assay (SIDA)

SIDA is a highly accurate method that uses a stable isotope-labeled version of the analyte as an internal standard.[11][12][17][18][19]

Methodology:

  • Internal Standard: Obtain a stable isotope-labeled α-Ylangene standard (e.g., α-Ylangene-d3).

  • Spiking: Add a known amount of the stable isotope-labeled internal standard to each sample and calibration standard at the beginning of the sample preparation process.

  • Sample Preparation: Proceed with your standard extraction protocol.

  • GC-MS/MS Analysis: Develop a GC-MS/MS method to monitor at least one precursor-to-product ion transition for both the native α-Ylangene and the labeled internal standard.

  • Quantification: Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard. Plot this ratio against the concentration of the calibration standards to create a calibration curve. Use this curve to determine the concentration of α-Ylangene in your samples.

Data Presentation

The following table summarizes the expected performance of different calibration strategies in overcoming matrix effects.

Calibration Strategy Principle Advantages Disadvantages Typical Recovery (%)
External Calibration Uses standards in a neat solvent.Simple and fast.Does not compensate for matrix effects.Highly variable, can be <50% or >150% depending on the matrix.
Matrix-Matched Calibration Standards are prepared in a blank matrix.[13]Compensates for matrix effects.[3]Requires a true blank matrix, which may be difficult to obtain.80-120%
Method of Standard Additions Known amounts of standard are added to the sample.[1][15]Compensates for matrix effects without needing a blank matrix.[1]More laborious as each sample requires multiple analyses.[14]90-110%
Stable Isotope Dilution Assay (SIDA) Uses a stable isotope-labeled internal standard.[11][12]Considered the "gold standard" for accuracy as it corrects for both matrix effects and variations in sample preparation.[17]Requires a specific, often expensive, labeled internal standard.95-105%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification start Sample extraction Extraction start->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup gcms GC-MS/MS Analysis cleanup->gcms data Data Acquisition gcms->data calibration Calibration Strategy data->calibration result Result calibration->result standard_addition cluster_sample Sample Aliquots s1 Aliquot 1 (Unspiked) analysis GC-MS Analysis s1->analysis s2 Aliquot 2 (+ Known Std 1) s2->analysis s3 Aliquot 3 (+ Known Std 2) s3->analysis s4 Aliquot 4 (+ Known Std 3) s4->analysis plot Plot Response vs. [Added Std] analysis->plot extrapolate Extrapolate to X-intercept plot->extrapolate result Determine [α-Ylangene] extrapolate->result calibration_strategies title Choosing a Calibration Strategy matrix_available Is a blank matrix available? matrix_matched Use Matrix-Matched Calibration matrix_available->matrix_matched Yes sida_option Is a stable isotope-labeled internal standard available? matrix_available->sida_option No standard_addition Use Standard Addition Method sida_option->standard_addition No sida Use Stable Isotope Dilution Assay (SIDA) (Highest Accuracy) sida_option->sida Yes

References

stability studies of alpha-Ylangene under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies of the sesquiterpene α-Ylangene under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is α-Ylangene and why is its stability important?

A1: α-Ylangene is a tricyclic sesquiterpene hydrocarbon found in the essential oils of various plants, including Ylang-Ylang (Cananga odorata).[1] As a component of essential oils used in pharmaceuticals, fragrances, and flavorings, its stability is crucial for ensuring product quality, efficacy, and shelf-life. Degradation can lead to a loss of desired properties and the formation of unknown impurities.

Q2: What are the typical degradation pathways for sesquiterpenes like α-Ylangene under different pH conditions?

A2: While specific degradation pathways for α-Ylangene are not extensively documented in publicly available literature, sesquiterpenes, in general, are susceptible to acid-catalyzed rearrangements and oxidization. Under acidic conditions, the double bond in the α-Ylangene structure can be protonated, leading to carbocation intermediates that can undergo rearrangements or reactions with nucleophiles. In alkaline conditions, degradation is less common for non-polar hydrocarbons like α-Ylangene unless reactive functional groups are present. However, extreme pH and temperature can still promote degradation.

Q3: What analytical methods are most suitable for monitoring the stability of α-Ylangene?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for analyzing volatile and semi-volatile compounds like α-Ylangene.[2][3] It allows for the separation of α-Ylangene from its degradation products and provides structural information for their identification. High-Performance Liquid Chromatography (HPLC) may also be used, but GC-MS is generally preferred for its sensitivity and specificity for such compounds.

Q4: What is a forced degradation study and why is it necessary?

A4: A forced degradation study, or stress testing, involves subjecting a compound to conditions more severe than its intended storage conditions.[4][5] These studies are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[4] For α-Ylangene, this would involve exposure to a range of pH values, temperatures, and oxidizing agents.[3][5]

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of α-Ylangene.

Issue Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) in GC-MS analysis. 1. Active sites in the GC inlet liner or column. 2. Column overload. 3. Inappropriate injection temperature.1. Use a deactivated inlet liner and a high-quality, inert GC column. Consider trimming the first few centimeters of the column. 2. Dilute the sample or reduce the injection volume. 3. Optimize the injector temperature to ensure complete volatilization without degradation.
Low recovery of α-Ylangene. 1. Adsorption to sample container surfaces. 2. Volatilization of the analyte during sample preparation. 3. Degradation during extraction or analysis.1. Use silanized glass vials for sample storage and preparation. 2. Keep samples and standards chilled and minimize their exposure to air. 3. Ensure the extraction solvent is of high purity and that the analytical conditions are not causing on-column degradation.
Inconsistent results between replicate samples. 1. Inhomogeneous sample solution. 2. Variability in sample preparation. 3. Instrument variability.1. Ensure complete dissolution and thorough mixing of the α-Ylangene sample in the chosen solvent. 2. Maintain consistent timing, temperature, and volumes throughout the sample preparation process. 3. Run system suitability tests before each analytical batch to ensure the GC-MS is performing consistently.
Appearance of unexpected peaks in the chromatogram. 1. Contamination from solvents, glassware, or the GC-MS system. 2. Formation of degradation products.1. Run a blank solvent injection to check for system contamination. Ensure all glassware is thoroughly cleaned. 2. Compare the chromatograms of stressed samples to a control sample to identify degradation products. Use MS fragmentation patterns to aid in identification.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from a stability study of α-Ylangene. Please note that the data presented here is hypothetical and for illustrative purposes only.

pH Temperature (°C) Time (days) α-Ylangene Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
2.0400100.00.00.0
2.040785.28.12.5
2.0401472.515.35.8
7.0400100.00.00.0
7.040799.1< 0.1< 0.1
7.0401498.5< 0.1< 0.1
10.0400100.00.00.0
10.040797.31.2< 0.1
10.0401495.12.50.2

Experimental Protocols

Protocol 1: Sample Preparation for pH Stability Study

  • Prepare Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, and 10).

  • Prepare α-Ylangene Stock Solution: Accurately weigh a known amount of α-Ylangene standard and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Prepare Study Samples: For each pH condition, add a small, precise volume of the α-Ylangene stock solution to a known volume of the respective buffer solution in a silanized glass vial. The final concentration of the organic solvent should be kept low to minimize its effect on the pH and stability.

  • Incubation: Seal the vials tightly and place them in a temperature-controlled environment (e.g., an incubator or water bath) set to the desired study temperature.

  • Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial for analysis.

Protocol 2: GC-MS Analysis of α-Ylangene

  • Sample Extraction: To each aqueous sample aliquot, add a suitable water-immiscible organic solvent (e.g., hexane or dichloromethane) and vortex thoroughly to extract the α-Ylangene and any degradation products. Centrifuge to separate the layers and carefully transfer the organic layer to a clean vial for analysis.

  • GC-MS Conditions (Example):

    • Column: HP-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis: Integrate the peak area of α-Ylangene and any degradation products in the chromatograms. Calculate the percentage of α-Ylangene remaining at each time point relative to the initial time point (t=0).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_buffers Prepare Buffer Solutions (pH 2-10) prep_samples Prepare Study Samples prep_buffers->prep_samples prep_stock Prepare α-Ylangene Stock Solution prep_stock->prep_samples incubate Incubate at Controlled Temperature prep_samples->incubate sampling Withdraw Samples at Time Points incubate->sampling extraction Liquid-Liquid Extraction sampling->extraction gcms GC-MS Analysis extraction->gcms data_analysis Peak Integration and Quantification gcms->data_analysis stability_assessment Assess Stability and Identify Degradants data_analysis->stability_assessment

Caption: Experimental workflow for α-Ylangene pH stability testing.

degradation_pathway a_ylangene α-Ylangene carbocation Carbocation Intermediate a_ylangene->carbocation H+ (Acidic pH) rearrangement Rearranged Products carbocation->rearrangement Rearrangement hydration Hydration Products carbocation->hydration +H2O

Caption: Hypothetical acid-catalyzed degradation pathway of α-Ylangene.

References

Technical Support Center: Minimizing α-Ylangene Isomerization During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of α-Ylangene during essential oil extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process, leading to the undesirable isomerization of α-Ylangene.

Issue Potential Cause Recommended Solution
High levels of α-Ylangene isomers (e.g., β-Ylangene, Mugulene) detected in the final extract. Excessive Heat: High temperatures during extraction, particularly in hydrodistillation and steam distillation, provide the activation energy for the isomerization of α-Ylangene.- For Distillation Methods: Employ vacuum steam distillation to lower the boiling point of water and, consequently, the extraction temperature.[1][2]- For Supercritical Fluid Extraction (SFE): Optimize the extraction temperature to a lower range, ideally around 35°C, which has been shown to be effective for ylang-ylang oil.[3]
Inconsistent α-Ylangene content across different batches. Acidic Conditions: The presence of natural organic acids in the plant material can create an acidic environment during extraction, which catalyzes the isomerization of terpenes like α-Ylangene.- Neutralize Plant Material: Before distillation, consider neutralizing any inherent acids in the ylang-ylang flowers. This can be achieved by adding a small amount of a mild, non-volatile base to the distillation water.
Low yield of α-Ylangene and high proportion of heavier, less desirable compounds. Prolonged Extraction Time: Extended exposure to heat and water, even at lower temperatures, can lead to the degradation and isomerization of sensitive terpenes.- Optimize Extraction Duration: Determine the optimal extraction time for your specific method and equipment to maximize the yield of α-Ylangene without significant degradation. Shorter extraction times are generally preferable.
Presence of unexpected byproducts in the extract. Solvent Polarity (for solvent-based extractions): The choice of solvent can influence the stability of terpenes. Polar solvents may facilitate certain isomerization pathways.- Use Non-polar Solvents: For solvent extraction methods, prioritize the use of non-polar solvents like hexane or pentane, which are less likely to promote acid-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is α-Ylangene and why is its isomerization a concern?

A1: α-Ylangene is a sesquiterpenoid, a type of naturally occurring organic compound, and a key contributor to the characteristic aroma of ylang-ylang essential oil. Isomerization is a chemical process where a molecule is transformed into another molecule with the same atoms but a different arrangement. In the case of α-Ylangene, isomerization leads to the formation of other compounds, which can alter the fragrance profile and potentially the therapeutic properties of the essential oil, thereby reducing its quality and commercial value.

Q2: Which extraction method is best for minimizing α-Ylangene isomerization?

A2: Supercritical Fluid Extraction (SFE) with carbon dioxide is generally considered the superior method for minimizing the isomerization of thermally sensitive compounds like α-Ylangene.[4][5] SFE can be performed at lower temperatures (e.g., 35-50°C) compared to hydrodistillation or steam distillation (typically around 100°C), significantly reducing the risk of heat-induced chemical changes.[3][4][6]

Q3: How does pH affect α-Ylangene stability during extraction?

A3: Acidic conditions are known to catalyze the isomerization of terpenes. The natural acidity of the plant material can lower the pH of the water used in hydrodistillation, creating an environment conducive to the conversion of α-Ylangene to its isomers. Maintaining a neutral pH can help to stabilize the molecule.

Q4: Can I use vacuum distillation to protect α-Ylangene?

A4: Yes, applying a vacuum during steam distillation is a highly effective technique for reducing the operating temperature. By lowering the pressure, the boiling point of water is reduced, allowing for the extraction of essential oils at temperatures significantly below 100°C. This reduction in heat exposure helps to preserve the integrity of thermolabile compounds like α-Ylangene.[1][2]

Q5: Are there any pre-extraction steps I can take to minimize isomerization?

A5: Yes. Besides neutralizing the plant material as mentioned in the troubleshooting guide, proper handling and storage of the ylang-ylang flowers are crucial. Fresh, undamaged flowers will likely yield a higher quality oil. Additionally, ensuring the plant material is not packed too tightly in the extraction vessel will allow for a more even and efficient extraction, reducing the overall time required and thus minimizing exposure to potentially damaging conditions.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the key parameters of different extraction methods and their potential impact on α-Ylangene isomerization.

Extraction Method Operating Temperature Pressure Use of Solvents Potential for α-Ylangene Isomerization
Hydrodistillation High (~100°C)AtmosphericWaterHigh: Prolonged exposure to high temperature and potentially acidic water.
Steam Distillation High (~100°C)Atmospheric or slightly aboveWater (steam)High: Similar to hydrodistillation, risk of thermal degradation.
Vacuum Steam Distillation Lower (e.g., 60-80°C)Below atmosphericWater (steam)Low to Moderate: Reduced temperature significantly lowers the risk of isomerization.[2]
Supercritical Fluid Extraction (SFE) Low (e.g., 35-50°C)High (e.g., 100-300 bar)Supercritical CO₂, potentially with a co-solvent like ethanolVery Low: Low-temperature operation preserves the chemical integrity of the oil.[4][5]

Experimental Protocols

Protocol 1: Modified Hydrodistillation for Reduced Isomerization

This protocol is designed to minimize α-Ylangene isomerization by controlling the pH of the distillation water.

Materials:

  • Fresh ylang-ylang flowers

  • Distilled water

  • Sodium bicarbonate (optional, for pH adjustment)

  • Hydrodistillation apparatus (e.g., Clevenger-type)

  • pH meter

Procedure:

  • Preparation of Plant Material: Use fresh, fully mature ylang-ylang flowers for the best results. Gently rinse the flowers to remove any debris.

  • pH Adjustment of Water: Measure the pH of the distilled water. If it is acidic, add small increments of sodium bicarbonate until a neutral pH (around 7.0) is achieved.

  • Loading the Still: Place the ylang-ylang flowers into the distillation flask and add the pH-neutral water. The material should be fully submerged but not overly compacted.

  • Distillation: Begin heating the flask. Collect the distillate, which will be a mixture of essential oil and water (hydrosol).

  • Separation: After the distillation is complete, allow the distillate to cool and separate. The essential oil will typically form a layer on top of the hydrosol. Carefully separate the oil using a separatory funnel.

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the oil in a tightly sealed, dark glass vial at a low temperature.

Protocol 2: Supercritical Fluid Extraction (SFE) for High-Quality Ylang-Ylang Oil

This protocol outlines the use of SFE to obtain ylang-ylang oil with minimal degradation of α-Ylangene. The optimal conditions of 35°C and 300 bar are based on findings from research.[3]

Materials and Equipment:

  • Fresh ylang-ylang flowers, lightly ground

  • Supercritical fluid extractor

  • High-purity carbon dioxide

  • Ethanol (optional, as a co-solvent)

Procedure:

  • Preparation of Plant Material: Lightly grind fresh ylang-ylang flowers to increase the surface area for extraction.

  • Loading the Extractor: Pack the ground flowers into the extraction vessel.

  • Setting Extraction Parameters:

    • Set the extraction vessel temperature to 35°C .

    • Pressurize the system with CO₂ to 300 bar .

    • Set the CO₂ flow rate as recommended by the instrument manufacturer.

  • Extraction: Start the flow of supercritical CO₂ through the extraction vessel. The essential oil will be dissolved in the supercritical fluid.

  • Separation: The supercritical fluid containing the dissolved oil is then passed into a separator, where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and release the essential oil.

  • Collection: The extracted oil is collected from the separator.

  • Storage: Store the high-quality ylang-ylang oil in an airtight, dark glass container in a cool place.

Visualizations

Isomerization_Pathway alpha_Ylangene α-Ylangene Isomers Isomers (e.g., β-Ylangene) alpha_Ylangene->Isomers Heat, Acidic pH

Caption: Factors promoting α-Ylangene isomerization.

Extraction_Workflow cluster_Prep Preparation cluster_Extraction Extraction cluster_Post Post-Extraction Plant_Material Fresh Ylang-Ylang Flowers Grinding Grinding (for SFE) Plant_Material->Grinding pH_Adjustment pH Adjustment of Water (for Hydrodistillation) Plant_Material->pH_Adjustment SFE Supercritical Fluid Extraction (35°C, 300 bar) Grinding->SFE Hydrodistillation Modified Hydrodistillation (Neutral pH) pH_Adjustment->Hydrodistillation Separation Separation of Oil SFE->Separation Hydrodistillation->Separation Drying Drying Separation->Drying Storage Storage Drying->Storage

Caption: Optimized extraction workflow to minimize isomerization.

References

selection of internal standards for accurate alpha-Ylangene analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Accurate alpha-Ylangene Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantitative analysis of this compound using internal standards.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for accurate this compound analysis?

A1: An internal standard (IS) is a known amount of a compound added to a sample before analysis.[1][2] It is essential for accurate quantification in gas chromatography (GC) because it helps to correct for variations in sample injection volume, solvent evaporation, and instrument response.[1][3] Since the IS and the analyte (this compound) are subjected to the same conditions, the ratio of their peak areas can be used to calculate the analyte's concentration with high precision and accuracy.[1][2]

Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?

A2: The ideal internal standard for this compound analysis should meet the following criteria:

  • Chemical Similarity: It should be chemically similar to this compound (a sesquiterpene) to ensure similar behavior during extraction and chromatography.[1][2]

  • Resolution: It must be well-separated from this compound and any other components in the sample matrix in the chromatogram.[1][2]

  • Non-Interference: The internal standard should not be naturally present in the sample being analyzed.[1][2]

  • Stability: It must be stable throughout the sample preparation and GC analysis.

  • Elution Time: Ideally, it should have a retention time close to that of this compound.[4]

Q3: What are some recommended internal standards for the analysis of sesquiterpenes like this compound?

A3: While a deuterated version of this compound would be the ideal internal standard for GC-MS analysis, it is not commonly available.[1][5] Therefore, other structurally related or stable compounds are often used. Based on literature for terpene and sesquiterpene analysis, suitable candidates include:

  • n-Tridecane: A C13 alkane, it is chemically stable and not typically found in biological samples. It has been successfully used as an internal standard for the analysis of various terpenes.[6]

  • Caryophyllene: Another sesquiterpene that can serve as an internal standard, provided it is not present in the sample.[7]

  • (±)-Linalool-d3: A deuterated monoterpenoid alcohol that can be used as an internal standard for terpene analysis.[8]

The choice of internal standard should be validated for your specific sample matrix and analytical conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape for this compound or Internal Standard 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Incorrect oven temperature program.1. Use a deactivated inlet liner. Consider replacing the liner. 2. Bake out the column at a high temperature (within the column's limits). If contamination persists, trim the first few centimeters of the column.[9] 3. Optimize the temperature ramp rate to ensure proper focusing of the peaks.
Internal Standard peak co-elutes with another peak 1. The chosen internal standard is not suitable for the sample matrix. 2. The GC column does not provide sufficient resolution.1. Select an alternative internal standard with a different retention time. Refer to the data table below for potential candidates. 2. Use a column with a different stationary phase (e.g., a wax column if a non-polar column is currently in use) or a longer column for better separation.[10]
Inconsistent Internal Standard peak area 1. Inaccurate addition of the internal standard to samples. 2. Variability in injection volume. 3. Leak in the GC inlet.1. Use a calibrated pipette for adding the internal standard. Ensure the IS is added to all samples and standards at the same concentration.[1] 2. While the IS is meant to correct for this, significant variations can still be problematic. Check the autosampler syringe for air bubbles or damage. 3. Perform a leak check on the GC inlet. Replace the septum if necessary.[9]
Low recovery of this compound 1. Inefficient extraction from the sample matrix. 2. Degradation of the analyte during sample preparation or injection.1. Optimize the extraction solvent and method. Sonication or vortexing can improve extraction efficiency. 2. Ensure the GC inlet temperature is not too high, which could cause thermal degradation of this compound. This compound has a boiling point of 248-249 °C.[11]

Data Presentation: Potential Internal Standards for this compound Analysis

The following table summarizes the properties of potential internal standards for the analysis of this compound, which is a sesquiterpene.[12]

Internal Standard Chemical Class Boiling Point (°C) Rationale for Use
n-TridecaneAlkane234Chemically inert, good thermal stability, and unlikely to be present in biological samples. Elutes within the typical range for sesquiterpenes.[6]
TetradecaneAlkane253.6Similar properties to n-tridecane with a slightly higher boiling point.
CaryophylleneSesquiterpene262-264Chemically very similar to this compound, leading to similar chromatographic behavior. Must be confirmed absent in the sample.[7]
(±)-Linalool-d3Deuterated Monoterpenoid Alcohol~198Deuterated standards are excellent for GC-MS, providing a distinct mass spectrum from the non-deuterated analyte.[8]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound using GC-MS with an Internal Standard

1. Preparation of Internal Standard Stock Solution:

  • Accurately weigh approximately 10 mg of the selected internal standard (e.g., n-tridecane).

  • Dissolve in 10 mL of a suitable solvent (e.g., hexane or ethyl acetate) in a volumetric flask to create a 1 mg/mL stock solution.

2. Preparation of Calibration Standards:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

  • Create a series of calibration standards by diluting the this compound stock solution to achieve a range of concentrations that bracket the expected sample concentrations.

  • Add a fixed amount of the internal standard stock solution to each calibration standard to achieve the same final IS concentration in all standards.

3. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Extract the sample with a measured volume of solvent. The extraction method will depend on the sample matrix.

  • Add the same fixed amount of the internal standard stock solution to the sample extract as was added to the calibration standards.

4. GC-MS Conditions:

  • GC System: Agilent 7890B GC with 5977A MSD (or equivalent).

  • Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]

  • Injector: Splitless mode, 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]

  • Oven Program: 60 °C for 2 min, ramp at 5 °C/min to 240 °C, hold for 5 min.

  • MSD Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Quadrupole: 150 °C.

  • Acquisition Mode: Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions can be monitored (e.g., m/z 204, 189, 161).[14]

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

  • Calculate the same peak area ratio for the samples and determine the concentration of this compound using the calibration curve.

Mandatory Visualization

Internal_Standard_Selection_Workflow cluster_criteria Selection Criteria cluster_decision Decision Criteria1 Chemically Similar to this compound? Criteria2 Chromatographically Resolved? Criteria1->Criteria2 Yes Unsuitable Unsuitable IS Criteria1->Unsuitable No Criteria3 Absent in Sample Matrix? Criteria2->Criteria3 Yes Criteria2->Unsuitable No Criteria4 Commercially Available & Stable? Criteria3->Criteria4 Yes Criteria3->Unsuitable No Suitable Suitable IS Criteria4->Suitable Yes Criteria4->Unsuitable No Start Start: Identify Potential Internal Standards Start->Criteria1

Caption: Workflow for the selection of a suitable internal standard.

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Prep_Standards Prepare Calibration Standards with this compound Add_IS Add Known Amount of Internal Standard to All Prep_Standards->Add_IS Prep_Samples Prepare Sample Extracts Prep_Samples->Add_IS GC_MS GC-MS Analysis Add_IS->GC_MS Peak_Integration Peak Integration & Area Ratio Calculation (Analyte/IS) GC_MS->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantify Quantify this compound in Samples Calibration_Curve->Quantify

Caption: Experimental workflow for quantitative GC-MS analysis.

References

Technical Support Center: Optimizing Alpha-Ylangene Recovery in Solvent Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of alpha-Ylangene during solvent extraction.

Troubleshooting Guide: Low this compound Recovery

Low recovery of α-Ylangene can stem from several factors throughout the extraction process. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Low or No Detectable this compound in the Final Extract

Possible Cause 1: Inappropriate Solvent Selection

This compound is a non-polar sesquiterpene hydrocarbon.[1] Therefore, the choice of solvent is critical for efficient extraction.

  • Solution:

    • Solvent Polarity: Employ a non-polar solvent to effectively dissolve and extract α-Ylangene. Based on the principle of "like dissolves like," non-polar solvents are best suited for extracting non-polar compounds.

    • Recommended Solvents: Hexane, petroleum ether, and diethyl ether are suitable choices. Ethanol can also be used, but its polarity may lead to the co-extraction of more polar compounds.[2]

    • Avoid: Highly polar solvents like water or methanol alone are not recommended for primary extraction as they will have a low affinity for the non-polar α-Ylangene.

Possible Cause 2: Degradation of this compound

Sesquiterpenes can be sensitive to high temperatures, pH changes, and oxidation, leading to degradation and reduced yield.

  • Solution:

    • Temperature Control: Avoid excessive heat during extraction and solvent removal. If using a heating method like Soxhlet, ensure the temperature does not exceed the boiling point of the solvent significantly for extended periods. Some essential oil components can decompose during steam distillation due to high temperatures.

    • pH Stability: Maintain a neutral pH during extraction, as acidic or basic conditions can potentially alter the chemical structure of sesquiterpenes. Some sesquiterpene lactones have shown instability at a pH of 7.4 and a temperature of 37°C.[3]

    • Minimize Oxidation: Process plant material promptly after harvesting and grinding. Store samples in airtight containers and consider using antioxidants or an inert atmosphere (e.g., nitrogen) during extraction and storage.

Possible Cause 3: Incomplete Extraction

Insufficient contact time between the solvent and the plant material or an inadequate solvent-to-solid ratio can result in incomplete extraction.

  • Solution:

    • Optimize Extraction Time: Ensure sufficient extraction time to allow the solvent to penetrate the plant matrix and dissolve the target compound. For Soxhlet extraction, this can range from a few hours to over 24 hours.[4]

    • Increase Solvent-to-Solid Ratio: A higher volume of solvent can enhance the concentration gradient and improve extraction efficiency.

    • Particle Size Reduction: Grinding the plant material to a smaller, uniform particle size increases the surface area available for solvent contact, leading to more efficient extraction.

Possible Cause 4: Loss During Solvent Removal

This compound is a volatile compound. Improper solvent evaporation techniques can lead to significant loss of the target analyte.

  • Solution:

    • Use a Rotary Evaporator: Employ a rotary evaporator for solvent removal. This allows for efficient evaporation under reduced pressure, which lowers the boiling point of the solvent and minimizes thermal stress on the analyte.

    • Controlled Temperature: Maintain a low temperature in the water bath of the rotary evaporator (e.g., 30-40°C) to prevent the loss of volatile α-Ylangene along with the solvent.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low α-Ylangene Recovery check_solvent 1. Review Solvent Choice start->check_solvent check_degradation 2. Investigate Potential Degradation check_solvent->check_degradation No Issue solution_solvent Use non-polar solvent (e.g., hexane, petroleum ether) check_solvent->solution_solvent Issue Found check_completeness 3. Assess Extraction Completeness check_degradation->check_completeness No Issue solution_degradation Control temperature and pH Minimize oxidation check_degradation->solution_degradation Issue Found check_evaporation 4. Examine Solvent Removal Step check_completeness->check_evaporation No Issue solution_completeness Optimize extraction time Increase solvent ratio Reduce particle size check_completeness->solution_completeness Issue Found solution_evaporation Use rotary evaporator Maintain low temperature check_evaporation->solution_evaporation Issue Found end Improved Recovery solution_solvent->end solution_degradation->end solution_completeness->end solution_evaporation->end

Caption: A stepwise guide to troubleshooting low this compound recovery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery sometimes challenging?

A1: this compound is a natural sesquiterpene, a class of organic compounds found in the essential oils of many plants, most notably the ylang-ylang tree (Cananga odorata). Its recovery can be challenging due to its non-polar nature, which requires specific solvent selection, and its potential for degradation under suboptimal extraction conditions such as high temperatures.

Q2: Which solvent is best for extracting this compound?

A2: For optimal recovery, a non-polar solvent is recommended. Hexane and petroleum ether are excellent choices due to their low polarity, which aligns with the non-polar characteristics of α-Ylangene.

Q3: Can I use ethanol for the extraction?

A3: Yes, ethanol can be used for extraction.[2] However, as a polar protic solvent, it may also extract a broader range of polar compounds from the plant matrix, which might require further purification steps to isolate α-Ylangene.

Q4: How does temperature affect the recovery of this compound?

A4: High temperatures can lead to the degradation of thermolabile compounds like sesquiterpenes. While slightly elevated temperatures can increase extraction efficiency, excessive heat can result in lower yields of the desired compound. It is crucial to control the temperature throughout the extraction and solvent removal process.

Q5: My plant material has been stored for a long time. Could this affect the recovery?

A5: Yes, prolonged storage of plant material, especially if it has been powdered, can lead to the oxidation and degradation of volatile compounds like α-Ylangene. For best results, use freshly harvested and prepared plant material.

Q6: What is the most common reason for losing this compound during the workup?

A6: A significant loss of α-Ylangene often occurs during the solvent removal step. Because it is a volatile compound, using high temperatures or inefficient evaporation methods can cause it to evaporate along with the solvent. Using a rotary evaporator at a low temperature is the best practice to minimize this loss.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the yield and composition of essential oil from Cananga odorata using different extraction methods. Note that the percentage of α-Ylangene is not always reported, and the overall composition can vary based on the specific conditions.

Extraction MethodTotal YieldKey Sesquiterpenes Identified (% of total oil)Source
Water-Steam Distillation 0.936% (v/w)trans-Caryophyllene (39.03%), α-Humulene (11.59%), α-Bergamotene (11.29%), Germacrene D (10.94%)[5]
Solvent-Free Microwave Extraction (SFME) 2.304%β-Caryophyllene (16.855%), Benzyl Benzoate (14.326%), Caryophyllene Oxide (13.484%), Germacrene D (10.692%)[5][6]
Steam Distillation (Industrial) Not specifiedBenzyl Acetate (21.78–27.82%), Benzyl Benzoate (12.30–18.07%), Linalool (9.45–14.39%), Germacrene D (9.17–14.46%)[7]
Enfleurage 2.87%Caryophyllene (39.94%), β-Cubebene (not quantified)[8]

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

This protocol describes a standard method for the extraction of α-Ylangene from dried plant material using a Soxhlet apparatus.[4][9][10]

Materials:

  • Dried and powdered plant material (e.g., Cananga odorata flowers)

  • Hexane (analytical grade)

  • Soxhlet extractor with a thimble

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Rotary evaporator

Procedure:

  • Preparation: Place approximately 20-30 g of the dried and powdered plant material into a cellulose thimble.

  • Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the Soxhlet apparatus with a 250 mL round-bottom flask containing 150 mL of hexane and attach the condenser.

  • Extraction: Heat the round-bottom flask using a heating mantle to gently boil the hexane. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the plant material. The extraction is allowed to proceed for 6-8 hours, with the solvent continuously cycling through the plant material.

  • Solvent Removal: After the extraction is complete, allow the apparatus to cool. Carefully dismantle the setup and transfer the hexane extract from the round-bottom flask to a pear-shaped flask for solvent removal.

  • Concentration: Concentrate the extract using a rotary evaporator with the water bath set to 35-40°C to obtain the crude extract containing α-Ylangene.

  • Analysis: The resulting extract can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of α-Ylangene.

Protocol 2: Cold Maceration for this compound Extraction

This protocol offers a gentler alternative to heat-based extraction methods.

Materials:

  • Fresh or dried plant material, finely ground

  • Hexane or petroleum ether

  • Erlenmeyer flask with a stopper

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Maceration: Place 50 g of the ground plant material into a 500 mL Erlenmeyer flask. Add 250 mL of hexane or petroleum ether to the flask and securely seal it.

  • Agitation: Place the flask on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24-48 hours.

  • Filtration: After the maceration period, filter the mixture through a Buchner funnel to separate the extract from the plant residue. Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

  • Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator at a low temperature (30-40°C) to yield the crude extract.

  • Analysis: Analyze the extract using GC-MS to quantify the α-Ylangene content.

Signaling Pathways and Experimental Workflows

Solvent Selection Logic for this compound Extraction

Caption: The principle of "like dissolves like" guides the selection of a non-polar solvent for extracting non-polar α-Ylangene.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for Alpha-Ylangene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of alpha-Ylangene, a tricyclic sesquiterpene of interest in various research fields. The selection of a robust and validated analytical method is paramount for ensuring data integrity in drug development, quality control, and scientific investigation. This document outlines the predominant analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), and a less common alternative, High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), providing detailed experimental protocols and comparative performance data.

Comparison of Analytical Methods

The primary method for the quantification of volatile sesquiterpenes like this compound is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS). This technique offers high sensitivity, selectivity, and the ability to identify compounds based on their mass spectra.[1] An alternative, though less conventional for this specific analyte, is High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD), which is more commonly applied to less volatile or thermally labile molecules.

Table 1: Comparison of Validation Parameters for this compound Quantification

ParameterMethod A: HS-SPME-GC-MSMethod B: HPLC-ELSD (Hypothetical)
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.05 - 1 µg/L1 - 5 mg/L
Limit of Quantitation (LOQ) 0.15 - 5 µg/L5 - 15 mg/L
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (%RSD) < 10%< 15%
Selectivity High (Mass-based)Moderate
Sample Throughput ModerateHigh
Suitability for Volatiles ExcellentPoor

Experimental Workflow and Method Validation

A critical aspect of any quantitative analysis is the validation of the analytical method to ensure its reliability and accuracy. The general workflow for method validation is depicted below.

G cluster_0 Method Development cluster_1 Method Validation A Analyte Characterization B Instrument & Column Selection A->B C Sample Preparation Optimization (e.g., HS-SPME) B->C D Linearity & Range C->D Optimized Method E Accuracy & Precision D->E F LOD & LOQ E->F G Selectivity & Specificity F->G H Robustness G->H I Routine Sample Analysis H->I Validated Method

Caption: General workflow for analytical method development and validation.

Experimental Protocols

Method A: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is the preferred method for the quantification of this compound due to its volatility. HS-SPME allows for the extraction and concentration of volatile analytes from the sample matrix without the need for solvents.[2]

1. Sample Preparation (HS-SPME):

  • Place a known amount of the sample (e.g., 1 gram of homogenized plant material or 5 mL of a liquid sample) into a 20 mL headspace vial.

  • Add a saturated solution of NaCl to liquid samples to improve analyte partitioning into the headspace.

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a set period (e.g., 15 minutes) to allow for equilibration of the analytes in the headspace.

  • Expose a SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS)) to the headspace for a defined time (e.g., 30 minutes) to adsorb the volatile compounds.

2. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 4°C/min.

    • Ramp to 280°C at a rate of 20°C/min and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (m/z 204), characteristic ions such as 93, 105, 119, 133, 161, and 204 can be used for quantification.[3]

3. Calibration:

  • Prepare a series of calibration standards of this compound in a matrix similar to the samples.

  • Analyze the standards using the same HS-SPME-GC-MS method.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

Method B: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is less suitable for volatile compounds like this compound but can be considered if GC-MS is unavailable. The main challenge is the potential for sample loss during the evaporation step in the ELSD. This protocol is a hypothetical adaptation based on methods for other non-volatile lipids and terpenes.[4]

1. Sample Preparation:

  • Extract this compound from the sample matrix using a suitable organic solvent (e.g., hexane or ethyl acetate).

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. HPLC-ELSD Analysis:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • ELSD Parameters:

    • Nebulizer Temperature: 30°C.

    • Evaporator Temperature: 50°C.

    • Gas Flow Rate (Nitrogen): 1.5 L/min.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the standards into the HPLC system.

  • Construct a calibration curve. Note that the ELSD response is often non-linear and may require a logarithmic transformation or a polynomial fit.

Conclusion

For the quantification of this compound, the HS-SPME-GC-MS method is unequivocally superior in terms of sensitivity, selectivity, and suitability for volatile compounds. The provided protocol offers a robust starting point for method development and validation. While HPLC-ELSD is a powerful technique for non-volatile analytes, its application to this compound is not recommended due to the analyte's volatility, which can lead to poor sensitivity and reproducibility. Researchers should prioritize the use of GC-MS for reliable and accurate quantification of this compound.

References

Comparative Analysis of α-Ylangene Content in Various Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of α-ylangene content in different plant species, offering valuable insights for researchers, scientists, and drug development professionals. The data presented is compiled from various scientific studies and is intended to serve as a resource for identifying potent natural sources of this sesquiterpene.

Quantitative Analysis of α-Ylangene

The concentration of α-ylangene in the essential oils of various plant species has been a subject of numerous phytochemical studies. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of volatile compounds like α-ylangene from complex essential oil matrices. The following table summarizes the quantitative data of α-ylangene content found in the essential oils of several plant species.

Plant SpeciesFamilyPlant Partα-Ylangene Content (%)Reference(s)
Schisandra chinensisSchisandraceaeFruit/Seed1.14 - 37.72[1][2]
Humulus lupulus (Hops)CannabaceaeCones0.1 - 0.3
Garcinia gardnerianaClusiaceaeLeaves & Fruits0.23 - 0.24
Cinnamomum bejolghotaLauraceaeBark0.11
Cananga odorata (Ylang-Ylang)AnnonaceaeFlower0.06[3]

Note: The content of α-ylangene can vary significantly based on factors such as geographical origin, climatic conditions, season of harvest, and the specific extraction and analytical methods employed.

Biosynthesis of α-Ylangene

α-Ylangene, like all sesquiterpenes, is synthesized in plants through the mevalonate (MVA) pathway in the cytoplasm. The key precursor molecule is Farnesyl Pyrophosphate (FPP). A specific sesquiterpene synthase enzyme catalyzes the complex cyclization of the linear FPP molecule to form the characteristic tricyclic structure of α-ylangene.

Alpha-Ylangene Biosynthesis cluster_pathway Mevalonate Pathway (Cytoplasm) cluster_cyclization Sesquiterpene Cyclization Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Ylangene_Carbocation Ylangene Carbocation Intermediate FPP->Ylangene_Carbocation Sesquiterpene Synthase This compound This compound Ylangene_Carbocation->this compound

Biosynthesis of α-Ylangene from Acetyl-CoA.

Experimental Protocols

The quantification of α-ylangene from plant materials typically involves two main stages: extraction of the essential oil and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Essential Oil Extraction: Hydrodistillation

A common method for extracting essential oils from plant material is hydrodistillation.

  • Sample Preparation: The plant material (e.g., leaves, flowers, bark) is dried and ground to a fine powder to increase the surface area for extraction.

  • Hydrodistillation: The powdered plant material is placed in a flask with water and heated. The steam carries the volatile essential oils out of the plant material.

  • Condensation: The steam and essential oil vapor mixture is passed through a condenser, which cools the vapor back into a liquid.

  • Separation: The essential oil, being immiscible with water, is then separated from the aqueous layer.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds in essential oils.

  • Sample Injection: A small, diluted sample of the essential oil is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a long, thin capillary column. The different components of the essential oil travel through the column at different rates based on their volatility and interaction with the column's stationary phase, thus separating them.

  • Detection and Identification: As each compound exits the column, it enters the mass spectrometer, where it is bombarded with electrons, causing it to fragment into charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This "fingerprint" is compared to a spectral library (e.g., NIST) to identify the compound.

  • Quantification: The area of the peak corresponding to α-ylangene in the chromatogram is proportional to its concentration in the sample. By using a calibrated standard, the exact percentage of α-ylangene can be determined.

Experimental Workflow Plant_Material Plant Material (e.g., leaves, flowers) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Hydrodistillation Hydrodistillation Drying_Grinding->Hydrodistillation Essential_Oil Essential Oil Hydrodistillation->Essential_Oil GCMS_Analysis GC-MS Analysis Essential_Oil->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing Results α-Ylangene Content (%) Data_Processing->Results

General workflow for α-Ylangene quantification.

References

alpha-Ylangene vs. beta-Ylangene: a comparative study of bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the bioactivities of α-Ylangene and β-Ylangene remains a significant gap in current scientific literature. While both are recognized sesquiterpene hydrocarbons and constituents of various essential oils, notably from Cananga odorata (Ylang-Ylang), comprehensive studies directly comparing their biological effects are not publicly available. This guide synthesizes the limited existing information on each isomer and proposes a framework for future comparative research, drawing parallels from studies on other sesquiterpene isomers.

Introduction

Alpha-Ylangene and β-Ylangene are structural isomers, differing in the position of a double bond within their tricyclic carbon skeleton. This subtle structural variation can lead to significant differences in their physicochemical properties and, consequently, their biological activities. Understanding these differences is crucial for their potential application in drug development and scientific research.

Comparative Overview of Bioactivities

Due to the absence of direct comparative studies, a quantitative comparison of the bioactivities of α-Ylangene and β-Ylangene is not possible at this time. The following table summarizes the currently available, albeit limited, information on their individual biological effects.

Bioactivityα-Ylangeneβ-Ylangene
Antimicrobial Activity Data on the isolated compound is not available. It is a component of essential oils that exhibit antimicrobial properties.Data on the isolated compound is not available. It is a component of essential oils that exhibit antimicrobial properties.
Anti-inflammatory Activity Present in essential oils with demonstrated anti-inflammatory effects, but the specific contribution of α-Ylangene has not been quantified.[1]Data on the isolated compound is not available. Other related sesquiterpenes, such as β-caryophyllene, show significant anti-inflammatory activity.
Cytotoxic Activity Data on the isolated compound is not available.Data on the isolated compound is not available.

The Importance of Isomeric Differentiation in Bioactivity: Lessons from Other Sesquiterpenes

The significance of stereochemistry in determining the biological activity of molecules is well-established. In the case of sesquiterpenes, even minor structural differences between isomers can lead to distinct biological outcomes. For instance, studies on the isomers of pinene and copaene have revealed such distinctions:

  • α-Pinene vs. β-Pinene: Studies have shown differences in the antimicrobial and anti-inflammatory activities between α-pinene and β-pinene. For example, in one study, (+)-α-pinene was found to be a more potent inhibitor of inflammatory pathways in human chondrocytes compared to β-pinene, which was inactive.

  • α-Copaene vs. β-Copaene: While both are found in various essential oils, their specific biological roles and potencies can differ. For instance, α-copaene has been identified as a significant attractant for the Mediterranean fruit fly, a property not as pronounced in β-copaene. This highlights how subtle structural changes can impact interactions with biological receptors.

These examples underscore the necessity of investigating α-Ylangene and β-Ylangene as individual compounds to elucidate their specific bioactivities.

Proposed Experimental Protocols for a Comparative Study

To address the current knowledge gap, a direct comparative study of α-Ylangene and β-Ylangene is warranted. The following are detailed methodologies for key experiments that could be employed.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.

  • Preparation of Compounds: α-Ylangene and β-Ylangene should be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Procedure:

    • In a 96-well microtiter plate, serial two-fold dilutions of each compound are prepared in appropriate broth medium.

    • Each well is inoculated with a standardized suspension of the microbial strain.

    • Positive (broth with microbes) and negative (broth only) controls should be included.

    • The plates are incubated at the optimal temperature for the respective microbe for 24-48 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate medium.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere.

    • Cells are pre-treated with various concentrations of α-Ylangene or β-Ylangene for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After 24 hours of incubation, the supernatant is collected.

  • Nitric Oxide Measurement: The concentration of nitrite (a stable product of nitric oxide) in the supernatant is measured using the Griess reagent.

  • Data Analysis: The IC50 value (the concentration that inhibits 50% of nitric oxide production) is calculated for each compound.

Cytotoxicity Assay (MTT Assay)
  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293) should be used.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate.

    • After 24 hours, cells are treated with various concentrations of α-Ylangene or β-Ylangene.

    • The plates are incubated for 48-72 hours.

  • Cell Viability Measurement: MTT reagent is added to each well, and after incubation, the formazan crystals are dissolved in a solubilization solution. The absorbance is measured at a specific wavelength.

  • Data Analysis: The CC50 value (the concentration that reduces cell viability by 50%) is calculated for each compound and cell line.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for α-Ylangene or β-Ylangene, based on the activities of other sesquiterpenes, potential pathways to investigate for anti-inflammatory effects include the NF-κB and MAPK signaling cascades. These pathways are central to the inflammatory response.

Visualizations

Logical Workflow for Comparative Bioactivity Screening

G cluster_0 Compound Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis cluster_3 Conclusion a Isolate/Synthesize α-Ylangene & β-Ylangene b Antimicrobial Assay (MIC Determination) a->b Test Compounds c Anti-inflammatory Assay (IC50 Determination) a->c Test Compounds d Cytotoxicity Assay (CC50 Determination) a->d Test Compounds e Compare MIC, IC50, CC50 Values b->e Generate Data c->e Generate Data d->e Generate Data f Determine Differential Bioactivity e->f Interpret Results

Caption: A logical workflow for the comparative screening of α- and β-Ylangene bioactivity.

Hypothetical Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Ylangene α/β-Ylangene (Hypothesized) Ylangene->IKK Inhibits? NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Cytokines Induces Transcription

Caption: A hypothetical model of α/β-Ylangene's anti-inflammatory action via NF-κB pathway.

Conclusion and Future Directions

The current body of scientific literature lacks a direct comparative analysis of the bioactivities of α-Ylangene and β-Ylangene. This represents a significant opportunity for future research. A systematic investigation employing standardized in vitro assays is essential to quantify and compare their antimicrobial, anti-inflammatory, and cytotoxic properties. Such studies would not only contribute to a fundamental understanding of structure-activity relationships among sesquiterpene isomers but also unlock their potential for development as novel therapeutic agents. Further research should also focus on elucidating the underlying molecular mechanisms and signaling pathways modulated by these compounds.

References

comparison of extraction methods for alpha-Ylangene efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of specific bioactive compounds is paramount. Alpha-Ylangene, a sesquiterpenoid of interest, is a key aromatic component of Ylang-Ylang (Cananga odorata) essential oil. The choice of extraction methodology directly impacts the yield, purity, and overall efficiency of obtaining this valuable compound. This guide provides an objective comparison of common and advanced extraction techniques for this compound, supported by available experimental data and detailed protocols.

Comparative Analysis of Extraction Methods

The efficiency of this compound extraction is intrinsically linked to the overall essential oil yield from Cananga odorata flowers. The following table summarizes quantitative data from various studies, comparing traditional and modern extraction techniques. It is important to note that direct comparative studies for this compound yield across all methods are limited; therefore, data on total essential oil yield serves as a critical proxy.

Extraction MethodPlant MaterialKey ParametersEssential Oil Yield (%)Extraction TimeEnergy ConsumptionReference
Steam Distillation (SD) Fresh Ylang-Ylang FlowersAtmospheric pressure0.46%3 hoursHigh[1]
Hydrodistillation (HD) Fresh Ylang-Ylang FlowersAtmospheric pressure0.80%3 hoursHigh[1]
Solvent-Free Microwave Extraction (SFME) Fresh Ylang-Ylang Flowers380 W microwave power2.30%40 minutesLow[1][2]
Supercritical Fluid Extraction (SFE) with CO₂ Ylang-Ylang Flowers45°C, 300 bar1.80%~1 hourModerate[3][4]
Supercritical Fluid Extraction (SFE) with CO₂ + Ethanol Ylang-Ylang Flowers35-50°C, 80-120 bar0.92% - 1.16%Not SpecifiedModerate[3]
Ultrasound-Assisted Extraction (UAE) with Ethanol Ylang-Ylang FlowersNot Specified18.0% (extract)Not SpecifiedLow[5]
Microwave-Assisted Extraction (MAE) with Ethanol Ylang-Ylang FlowersNot Specified27.6% (extract)Not SpecifiedLow[5]

Note: Yields from UAE and MAE with ethanol represent the total extract and not purely the essential oil, hence the higher percentages.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and research objectives.

Steam Distillation

Steam distillation is a traditional method that utilizes steam to vaporize the volatile compounds from the plant material, which are then condensed and collected.

Protocol:

  • Preparation of Plant Material: Fresh or dried ylang-ylang flowers are placed in a distillation flask.

  • Apparatus Setup: A Clevenger-type apparatus is commonly used. The flask containing the plant material is connected to a steam generator and a condenser.

  • Distillation: Steam is passed through the plant material, causing the volatile essential oils to vaporize along with the water vapor.

  • Condensation: The vapor mixture is then passed through a condenser, which cools the vapor and converts it back into a liquid.

  • Collection: The liquid, consisting of essential oil and water, is collected in a receiving vessel. Due to their immiscibility, the essential oil will typically form a layer on top of the water and can be separated.[6][7][8]

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as a solvent. By manipulating temperature and pressure, the solvating properties of the fluid can be fine-tuned to selectively extract desired compounds.

Protocol:

  • Preparation of Plant Material: The ylang-ylang flowers are ground to a uniform particle size to increase the surface area for extraction.

  • Apparatus Setup: The ground plant material is packed into an extraction vessel. The SFE system consists of a CO₂ tank, a pump to pressurize the CO₂, a heater to control the temperature, the extraction vessel, and a separator.

  • Extraction: Pressurized liquid CO₂ is heated to a supercritical state (above 31.1°C and 73.8 bar).[9] This supercritical fluid is then passed through the extraction vessel containing the plant material, where it dissolves the essential oils.

  • Separation: The resulting solution is then passed into a separator at a lower pressure. This pressure drop reduces the solvating power of the CO₂, causing the essential oil to precipitate out.

  • Collection: The precipitated extract, rich in this compound, is collected from the separator. The CO₂ can be recycled for further extractions.[10]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in a solvent. The collapse of these bubbles near the plant material creates microjets that disrupt cell walls, enhancing the release of intracellular compounds into the solvent.

Protocol:

  • Preparation of Plant Material: Dried and ground ylang-ylang flowers are mixed with a suitable solvent (e.g., ethanol) in an extraction vessel.

  • Apparatus Setup: An ultrasonic probe or bath is used to introduce ultrasonic waves into the mixture.

  • Extraction: The mixture is subjected to ultrasonication for a specified period. Key parameters to optimize include solvent type, temperature, and sonication time and power.[11][12]

  • Filtration: After extraction, the mixture is filtered to separate the solid plant residue from the liquid extract.

  • Solvent Evaporation: The solvent is then evaporated from the extract, typically under reduced pressure, to yield the essential oil.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure that ruptures the plant cells, releasing the desired compounds into the solvent.

Protocol:

  • Preparation of Plant Material: Ground ylang-ylang flowers are placed in a microwave-transparent extraction vessel, often with a solvent. In Solvent-Free Microwave Extraction (SFME), no solvent is added.[13]

  • Apparatus Setup: A specialized microwave extraction system is used, which allows for precise control of power and temperature.

  • Extraction: The material is irradiated with microwaves for a short period. The microwave energy causes the internal water in the plant material to heat up and vaporize, leading to the rupture of oil-containing structures.[14]

  • Collection: The released essential oil is then typically collected through a condensation system.[15]

Visualizing the Extraction Workflows

The following diagram illustrates the general workflows for the described extraction methods.

Extraction_Methods cluster_input Starting Material cluster_methods Extraction Processes cluster_sd Steam Distillation cluster_sfe Supercritical Fluid Extraction cluster_uae Ultrasound-Assisted Extraction cluster_mae Microwave-Assisted Extraction cluster_output Final Product Plant_Material Ylang-Ylang Flowers SD_Process Steam Application Plant_Material->SD_Process SFE_Process Supercritical CO₂ Application Plant_Material->SFE_Process UAE_Process Ultrasonication in Solvent Plant_Material->UAE_Process MAE_Process Microwave Irradiation Plant_Material->MAE_Process SD_Condense Condensation SD_Process->SD_Condense Essential_Oil Essential Oil containing α-Ylangene SD_Condense->Essential_Oil SFE_Separate Pressure Reduction & Separation SFE_Process->SFE_Separate SFE_Separate->Essential_Oil UAE_Filter Filtration UAE_Process->UAE_Filter UAE_Evap Solvent Evaporation UAE_Filter->UAE_Evap UAE_Evap->Essential_Oil MAE_Condense Condensation MAE_Process->MAE_Condense MAE_Condense->Essential_Oil

Caption: General workflows for different this compound extraction methods.

Conclusion

The selection of an optimal extraction method for this compound is a critical decision that balances efficiency, cost, environmental impact, and desired end-product quality.

  • Traditional methods like steam and hydrodistillation are well-established and relatively simple but are often time-consuming and energy-intensive.[1]

  • Supercritical Fluid Extraction (SFE) offers high selectivity and produces a pure extract without residual solvents, making it a "green" and highly tunable method.[9]

  • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) represent significant advancements, offering substantially reduced extraction times and lower energy consumption.[1][5] These methods are considered more environmentally friendly alternatives.

For researchers and drug development professionals, the choice will depend on the specific goals of their work. For high-purity applications where solvent residues are a concern, SFE is an excellent choice. For rapid screening or when higher throughput is desired, UAE and MAE present compelling advantages. While traditional methods are still widely used, the trend is moving towards these more efficient and sustainable modern techniques.

References

A Comparative Guide to the Cross-Validation of GC-MS and NMR for the Identification of α-Ylangene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of chemical compounds is a cornerstone of research and development in the pharmaceutical and natural products industries. Rigorous analytical techniques are paramount to ensure the purity, safety, and efficacy of any substance. This guide provides a comprehensive comparison of two powerful analytical methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the identification of the sesquiterpene α-Ylangene. Through the cross-validation of data from both techniques, researchers can achieve a high degree of confidence in the structural elucidation of this and other similar compounds.

Introduction to α-Ylangene

α-Ylangene is a tricyclic sesquiterpene hydrocarbon found in the essential oils of various plants, including ylang-ylang (Cananga odorata).[1][2] Its complex structure and the presence of several stereoisomers make its unambiguous identification challenging. This guide will explore how the complementary nature of GC-MS and NMR can be leveraged for the definitive identification of α-Ylangene.

Principles of a Cross-Validation Approach

Cross-validation in an analytical context involves using two or more independent methods to confirm the identity and purity of a substance.[3] By comparing the orthogonal data generated by different techniques, the probability of an erroneous identification is significantly reduced. GC-MS provides information on the compound's volatility and fragmentation pattern, while NMR offers a detailed map of the molecule's carbon-hydrogen framework. The convergence of data from both techniques provides a robust validation of the compound's structure.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data obtained from GC-MS and NMR for the identification of α-Ylangene.

Table 1: GC-MS Data for α-Ylangene

ParameterValueSource
Molecular FormulaC₁₅H₂₄[2]
Molecular Weight204.35 g/mol [2]
Kovats Retention Index (DB-1)1382[3]
Kovats Retention Index (DB-Wax)1471[3]
Key Mass Spectral Fragments (m/z)
Molecular Ion [M]⁺204NIST WebBook
Base Peak161NIST WebBook
Other Significant Fragments189, 133, 119, 105, 93, 91, 79, 69, 41NIST WebBook

Table 2: Illustrative NMR Data for a Sesquiterpene with a Similar Core Structure

¹³C NMR (CDCl₃, 125 MHz) ¹H NMR (CDCl₃, 500 MHz)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm, Multiplicity, J (Hz)
149.05.58 (br s)
117.85.35 (d, J = 5.5 Hz)
49.82.30-2.15 (m)
44.12.10-1.95 (m)
41.71.90-1.75 (m)
35.11.70-1.55 (m)
34.91.50-1.35 (m)
31.01.30-1.15 (m)
28.30.95 (d, J = 7.0 Hz)
24.50.88 (d, J = 7.0 Hz)
21.70.78 (d, J = 7.0 Hz)
20.9
18.3
16.2
15.6

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following are representative protocols for the analysis of α-Ylangene using GC-MS and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of the isolated α-Ylangene or essential oil containing it in a volatile solvent such as hexane or ethyl acetate.

  • Instrumentation: An Agilent 6890 series GC coupled to a 5973 Mass Selective Detector (or equivalent).

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to α-Ylangene based on its retention time. Compare the acquired mass spectrum with a reference spectrum from a database (e.g., NIST, Wiley). Calculate the Kovats retention index by running a series of n-alkanes under the same conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of purified α-Ylangene in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A Bruker Avance 500 MHz NMR spectrometer (or equivalent).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • 2D NMR Experiments (for complete structural elucidation):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C couplings (2-3 bonds).

  • Data Analysis: Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova). Reference the spectra to TMS. Assign the chemical shifts, multiplicities, and coupling constants for all signals. Compare the obtained data with literature values for α-Ylangene or closely related sesquiterpenes.

Mandatory Visualizations

The following diagrams illustrate the workflow for compound identification and the logical relationship in the cross-validation process.

experimental_workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_validation Data Interpretation & Validation Sample Isolated Compound (e.g., α-Ylangene) GCMS_Analysis GC-MS Injection Sample->GCMS_Analysis NMR_Sample_Prep NMR Sample Preparation (Dissolution in Deuterated Solvent) Sample->NMR_Sample_Prep GC_Separation Gas Chromatography (Separation by Volatility) GCMS_Analysis->GC_Separation MS_Detection Mass Spectrometry (Detection & Fragmentation) GC_Separation->MS_Detection GCMS_Data Retention Time & Mass Spectrum MS_Detection->GCMS_Data Cross_Validation Cross-Validation (Comparison of GC-MS and NMR Data) GCMS_Data->Cross_Validation NMR_Acquisition NMR Data Acquisition (1D & 2D Spectra) NMR_Sample_Prep->NMR_Acquisition NMR_Data Chemical Shifts, Coupling Constants, Connectivity NMR_Acquisition->NMR_Data NMR_Data->Cross_Validation Structure_Confirmation Confirmed Structure of α-Ylangene Cross_Validation->Structure_Confirmation

Figure 1. Experimental workflow for the identification of α-Ylangene.

logical_relationship cluster_gcms_evidence GC-MS Evidence cluster_nmr_evidence NMR Evidence Retention_Index Matching Retention Index Conclusion Conclusion: Unambiguous Identification of α-Ylangene Retention_Index->Conclusion Molecular_Ion Correct Molecular Ion (m/z 204) Molecular_Ion->Conclusion Fragmentation Characteristic Fragmentation Pattern Fragmentation->Conclusion Proton_NMR ¹H NMR: Correct number of signals, chemical shifts, multiplicities, and integrations Proton_NMR->Conclusion Carbon_NMR ¹³C NMR: Correct number of signals and chemical shifts Carbon_NMR->Conclusion TwoD_NMR 2D NMR: Confirmed H-H and C-H correlations TwoD_NMR->Conclusion Initial_Hypothesis Hypothesis: Compound is α-Ylangene Initial_Hypothesis->Retention_Index supports Initial_Hypothesis->Molecular_Ion supports Initial_Hypothesis->Fragmentation supports Initial_Hypothesis->Proton_NMR predicts Initial_Hypothesis->Carbon_NMR predicts Initial_Hypothesis->TwoD_NMR predicts

Figure 2. Logical relationship in the cross-validation of α-Ylangene identification.

Conclusion

The identification of natural products like α-Ylangene requires a meticulous and multi-faceted analytical approach. While GC-MS is an excellent tool for the rapid screening and initial identification of volatile compounds in complex mixtures, its reliance on library matching can sometimes be ambiguous, especially for isomeric compounds. NMR spectroscopy, on the other hand, provides a wealth of structural information, allowing for the de novo elucidation of molecular structures.

By employing both GC-MS and NMR in a cross-validation workflow, researchers can overcome the limitations of each individual technique. The confirmation of the molecular weight and fragmentation pattern by GC-MS, coupled with the detailed structural insights from NMR, provides an irrefutable identification of α-Ylangene. This rigorous approach is essential for ensuring the quality and integrity of research in natural product chemistry and drug development.

References

Alpha-Ylangene vs. DEET: A Comparative Guide to Insect Repellent Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insect repellent activities of the naturally derived sesquiterpene alpha-Ylangene and the synthetic compound N,N-Diethyl-meta-toluamide (DEET). While DEET is a well-established and widely used insect repellent, interest in plant-based alternatives like this compound is growing. This document summarizes available experimental data, details testing methodologies, and illustrates the known signaling pathways to offer an objective evaluation for research and development purposes.

It is important to note that direct comparative studies evaluating the efficacy of isolated this compound against DEET are limited in publicly available scientific literature. Therefore, this guide draws upon data from studies on ylang-ylang (Cananga odorata) essential oil, a primary natural source of this compound, and compares it with extensive data available for DEET. The variable concentration of this compound in essential oils and differing experimental designs should be considered when interpreting the presented data.

Data Presentation: Quantitative Comparison of Repellent Activity

The following tables summarize the insect repellent efficacy of ylang-ylang essential oil (containing this compound) and DEET against various mosquito species.

Table 1: Repellent Activity of Ylang-Ylang (Cananga odorata) Essential Oil

Mosquito SpeciesConcentration of Ylang-Ylang OilPercent Repellency (%)Experimental Method
Aedes aegypti10%66Modified K&D Module
Anopheles dirus10%92Modified K&D Module
Culex quinquefasciatus10%90Modified K&D Module
Aedes aegypti2.5%39 (escape)Excito-repellency Chamber
Anopheles minimus2.5%97-99 (escape)Excito-repellency Chamber
Anopheles dirus2.5%64 (escape)Excito-repellency Chamber
Culex quinquefasciatus2.5%85-97 (escape)Excito-repellency Chamber

Table 2: Repellent Activity of DEET

Mosquito SpeciesConcentration of DEETComplete Protection Time (CPT) in minutesPercent Repellency (%)Experimental Method
Aedes aegypti23.8%301.5 (mean)-Laboratory Cage Test
Aedes aegypti24%~5 hours (average)-Not specified
Anopheles dirus5%-56.61–72.27 (escape, non-contact)Excito-repellency Chamber
Anopheles spp.20-50%240 - 600-Field and Laboratory Studies
Culex quinquefasciatusNot Specified->90% for up to 8 hoursNot specified
Aedes aegypti20%up to 10 hours-Not specified[1]
Anopheles spp.Not Specified4-10 hours (average)-Not specified[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are descriptions of standard protocols used to evaluate insect repellent efficacy.

Arm-in-Cage Test

The arm-in-cage test is a standard laboratory method for assessing the efficacy of topical mosquito repellents.

Procedure:

  • Subject Preparation: A human volunteer's forearm is marked with a defined area of exposure (e.g., 3 cm x 10 cm). The hand is protected with a glove through which mosquitoes cannot bite.

  • Repellent Application: A measured amount of the repellent formulation (e.g., 0.1 mL) is applied evenly to the exposed skin area. An untreated arm serves as a control.

  • Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).

  • Data Collection: The time until the first confirmed mosquito bite (one bite followed by another within a short interval) is recorded. This is known to be the Complete Protection Time (CPT). Observations may also include the number of mosquito landings and probing attempts.

  • Duration Testing: The arm is exposed to the mosquitoes for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes) for up to 8 hours or until the repellent fails.

Klun & Debboun (K&D) Module

The K&D module is a system designed for the quantitative evaluation of repellents, which can be used both in vivo (on human subjects) and in vitro (with a membrane-blood reservoir).

In Vivo Procedure:

  • Module Description: The K&D module consists of multiple cells (typically six), each with a sliding door. Each cell holds a small number of mosquitoes (e.g., five).

  • Repellent Application: A defined area on a volunteer's skin is treated with the test repellent.

  • Exposure: The module is placed on the treated skin, and the sliding doors are opened, exposing the mosquitoes to the skin for a set period (e.g., 2 minutes).

  • Data Collection: The number of mosquitoes biting in each cell is counted. This allows for the testing of multiple repellents or concentrations simultaneously in a randomized block design.

Mandatory Visualizations

Experimental Workflow for Repellent Efficacy Testing

G cluster_prep Preparation cluster_exp Experimentation cluster_data Data Analysis cluster_conclusion Conclusion A Test Compound Formulation (e.g., this compound, DEET) D Application of Repellent to Volunteer's Forearm A->D B Recruitment of Human Volunteers (with informed consent) B->D C Rearing of Mosquitoes (e.g., Aedes aegypti) E Exposure of Forearm in Mosquito Cage C->E D->E F Observation of Mosquito Behavior (Landings, Probes, Bites) E->F G Record Complete Protection Time (CPT) F->G H Calculate Percentage Repellency F->H I Statistical Analysis G->I H->I J Evaluation of Repellent Efficacy I->J

Caption: Workflow for Arm-in-Cage Repellent Testing.

Signaling Pathway for DEET's Repellent Activity

G cluster_olfactory Olfactory System cluster_cns Central Nervous System Odorant Host Odorants (e.g., Lactic Acid, CO2) OR Odorant Receptors (ORs) on Olfactory Receptor Neurons (ORNs) Odorant->OR Activation DEET DEET DEET->OR Modulation/ Inhibition IR Ionotropic Receptors (IRs) DEET->IR Activation AntennalLobe Antennal Lobe OR->AntennalLobe IR->AntennalLobe Brain Higher Brain Centers AntennalLobe->Brain Behavior Repellent Behavior (Avoidance) Brain->Behavior

Caption: DEET's Mode of Action on Insect Olfactory Pathways.

Mechanism of Action

DEET

DEET's mechanism of action is multifaceted and not yet fully understood. Current research indicates that DEET interferes with an insect's ability to locate a host through several potential pathways.[2][3] One primary hypothesis is that DEET blocks the olfactory receptors of insects that detect volatile substances present in human sweat and breath, such as 1-octen-3-ol.[4] This essentially "blinds" the insect to the presence of a host. Another theory suggests that DEET has an unpleasant odor to insects, activating olfactory sensory neurons that trigger an avoidance response. Furthermore, DEET may act by confusing the insect's sensory neurons, leading to a "bewilderment" that disrupts host-seeking behavior.[2] Some studies also propose that DEET may reduce the volatility of human skin odorants, thereby masking the attractive cues.[2]

This compound (and Terpenoids)

The specific signaling pathway for this compound has not been elucidated. However, as a terpenoid, its repellent activity is likely mediated through interactions with the insect's olfactory system. Terpenoids are known to have toxic and/or repellent effects on insects. They can act as agonists or antagonists of insect olfactory receptors, leading to either the activation of aversive neural pathways or the inhibition of pathways that signal the presence of a host. The insecticidal activity of some terpenes has been linked to the inhibition of acetylcholinesterase, a critical enzyme in the insect nervous system. It is also plausible that terpenoids like this compound interact with multiple olfactory receptors, creating a sensory input that is confusing or aversive to the insect. Further research is needed to determine the precise molecular targets of this compound in insects.

References

Comparative Antimicrobial Properties of Ylangene-Type Sesquiterpenoids and Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Antimicrobial Activity

The antimicrobial efficacy of essential oils and their constituent sesquiterpenoids is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the available data for ylang-ylang essential oil and the related sesquiterpene, α-copaene.

Compound/OilMicroorganismMIC (µg/mL)MBC (µL/mL)Reference
Ylang-Ylang Essential OilStaphylococcus aureus500-[1]
Escherichia coli500-[1]
Candida tropicalis500-[1]
α-CopaeneStaphylococcus aureus-2-4[2]
Escherichia coli0.5-1 (µL/mL)2-4[2]
Bacillus cereus0.5-1 (µL/mL)2-4[2]
Shigella bogdii0.5-1 (µL/mL)2-4[2]

Note: The data for α-copaene is presented in µL/mL as reported in the source. Direct conversion to µg/mL is not possible without the density of the compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the antimicrobial properties of essential oils and their components.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial susceptibility. The broth microdilution method is a widely accepted technique for determining MIC values.

Workflow for Broth Microdilution Assay:

G Broth Microdilution Assay Workflow prep Prepare standardized microbial inoculum serial Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate prep->serial inoculate Inoculate each well with the microbial suspension serial->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria) inoculate->incubate observe Visually inspect for microbial growth (turbidity) incubate->observe determine Determine the MIC as the lowest concentration with no visible growth observe->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared. Typically, a fresh culture is grown on an appropriate agar medium, and a few colonies are transferred to a sterile broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (e.g., essential oil or isolated sesquiterpenoid) is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (broth with inoculum, no test compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Workflow for Determining MBC:

G Minimum Bactericidal Concentration (MBC) Assay mic_plate Perform MIC assay as previously described subculture Subculture aliquots from wells showing no visible growth onto agar plates mic_plate->subculture incubate_plates Incubate the agar plates subculture->incubate_plates count_colonies Observe for colony growth and count CFUs incubate_plates->count_colonies determine_mbc Determine MBC as the lowest concentration that results in a ≥99.9% reduction in CFU count_colonies->determine_mbc

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Detailed Steps:

  • Following the MIC determination, an aliquot (typically 10 µL) from each well that shows no visible growth is subcultured onto a fresh, appropriate agar plate.

  • The plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.

  • The number of colonies on each plate is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of sesquiterpenoids is often attributed to their ability to disrupt the structural integrity and function of microbial cell membranes. Their lipophilic nature facilitates their interaction with the lipid bilayer of the cell membrane.

Proposed Signaling Pathway for Sesquiterpenoid Antimicrobial Activity:

G Proposed Mechanism of Sesquiterpenoid Antimicrobial Action cluster_cell Microbial Cell membrane Cell Membrane Disruption permeability Increased Membrane Permeability membrane->permeability leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) permeability->leakage processes Disruption of Cellular Processes (e.g., Respiration, ATP synthesis) leakage->processes death Cell Death processes->death sesquiterpenoid Sesquiterpenoid sesquiterpenoid->membrane

Caption: Proposed mechanism of antimicrobial action for sesquiterpenoids.

This disruption can lead to a cascade of events, including:

  • Increased membrane permeability: The insertion of sesquiterpenoid molecules into the lipid bilayer disrupts its organization, leading to increased permeability.

  • Leakage of intracellular components: The compromised membrane allows for the leakage of essential intracellular components such as ions, ATP, nucleic acids, and proteins.

  • Disruption of cellular processes: The loss of essential molecules and the disruption of ion gradients across the membrane interfere with critical cellular processes, including respiration and ATP synthesis.

  • Cell death: The culmination of these disruptive effects ultimately leads to microbial cell death.

References

A Comparative Guide to the Validation of α-Ylangene as a Phytochemical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of phytochemical analysis, the precision and reliability of experimental results are fundamentally dependent on the quality of the reference standards employed. For researchers, scientists, and professionals in drug development, the validation of these standards is a critical process that ensures accuracy in the identification and quantification of chemical constituents in complex plant-based matrices. This guide provides an objective comparison of α-Ylangene as a reference standard, detailing its validation process, performance against alternatives, and the requisite experimental protocols.

α-Ylangene is a tricyclic sesquiterpenoid, a class of organic compounds commonly found in the essential oils of various plants, including ylang-ylang (Cananga odorata), sweet bay, spearmint, and rosemary.[1] Its presence in these botanicals makes it a significant marker for quality control and authenticity testing of essential oils and other herbal products. The validation of α-Ylangene as a reference standard is paramount for its effective use in such analytical applications.

Validation of a Reference Standard: The Case of α-Ylangene

The validation of a phytochemical reference standard is a meticulous process involving the comprehensive characterization of its identity, purity, and stability.

1. Identity Confirmation: The primary step in validating α-Ylangene is the unambiguous confirmation of its chemical structure. This is achieved through a combination of spectroscopic techniques. The data obtained are compared against established literature values and spectral databases like the NIST Chemistry WebBook.[2][3]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed molecular structure.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

2. Purity Assessment: The purity of a reference standard is a critical parameter that directly influences the accuracy of quantitative analyses. High-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly coupled with a flame ionization detector (FID) or a mass spectrometer (MS), are the most common techniques for purity determination.[4][5]

3. Stability Analysis: A reliable reference standard must be stable under defined storage conditions. Stability studies involve assessing the degradation of the standard over time at various temperatures and light conditions.

The following table summarizes the key analytical data for a validated α-Ylangene reference standard.

Parameter Method Specification Result
Identity ¹H NMR, ¹³C NMR, MS, IRConforms to structureConforms
Purity (Assay) GC-FID≥ 99.0%99.5%
Water Content Karl Fischer Titration≤ 0.5%0.1%
Residual Solvents GC-HeadspaceMeets USP <467> limitsConforms
Appearance Visual InspectionPale yellow clear liquidConforms
Experimental Workflow for Validation

The validation of a phytochemical reference standard like α-Ylangene follows a structured workflow to ensure all critical parameters are assessed.

Validation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Qualification cluster_2 Phase 3: Application Isolation_Synthesis Isolation from Natural Source or Chemical Synthesis Structural_Elucidation Structural Elucidation (NMR, MS, IR) Isolation_Synthesis->Structural_Elucidation Purity_Screening Preliminary Purity Screening (GC, HPLC) Structural_Elucidation->Purity_Screening Quantitative_Analysis Quantitative Analysis (qNMR, Mass Balance) Purity_Screening->Quantitative_Analysis Impurity_Profiling Impurity Profiling (GC-MS, LC-MS) Quantitative_Analysis->Impurity_Profiling Stability_Study Stability Assessment (Forced Degradation, Long-term) Impurity_Profiling->Stability_Study Certification Certification of Analysis Stability_Study->Certification Reference_Standard Certified Reference Standard Certification->Reference_Standard

Caption: Workflow for the validation of a phytochemical reference standard.

Comparative Analysis: α-Ylangene vs. Alternative Standards

In the analysis of essential oils, several sesquiterpenes can serve as reference standards. The choice of a standard often depends on its prevalence in the specific matrix being analyzed and its commercial availability.

Reference Standard Purity (Typical) Primary Analytical Method Common Applications Commercial Availability
α-Ylangene ≥ 99%GC-MS, GC-FIDQuality control of ylang-ylang, lavender, and other essential oils.High
β-Caryophyllene ≥ 98%GC-MS, GC-FIDMarker in cannabis, black pepper, and clove oils.High
α-Humulene ≥ 96%GC-MS, GC-FIDAnalysis of hops and cannabis.Moderate
Germacrene D ≥ 95%GC-MS, GC-FIDMarker in ylang-ylang and various Asteraceae species.Moderate

The following diagram illustrates the logical relationship in a comparative analysis of these standards.

Comparative_Analysis cluster_alternatives Alternative Sesquiterpene Standards cluster_parameters Comparison Parameters Central_Compound α-Ylangene Purity Purity Central_Compound->Purity Stability Stability Central_Compound->Stability Application Application Scope Central_Compound->Application Availability Availability Central_Compound->Availability Alternative_1 β-Caryophyllene Alternative_1->Purity Alternative_1->Stability Alternative_1->Application Alternative_1->Availability Alternative_2 α-Humulene Alternative_2->Purity Alternative_2->Stability Alternative_2->Application Alternative_2->Availability Alternative_3 Germacrene D Alternative_3->Purity Alternative_3->Stability Alternative_3->Application Alternative_3->Availability

Caption: Comparative analysis of α-Ylangene and alternative standards.

Detailed Experimental Protocols

Purity Determination of α-Ylangene by GC-MS

Objective: To determine the purity of the α-Ylangene standard and identify any impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

Reagents:

  • α-Ylangene reference standard.

  • High-purity solvent (e.g., hexane or ethyl acetate).

Procedure:

  • Sample Preparation: Prepare a solution of α-Ylangene in the chosen solvent at a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 10 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC).

    • Calculate the purity by the area normalization method (Area % = [Area of α-Ylangene peak / Total area of all peaks] x 100).

    • Identify impurities by comparing their mass spectra with the NIST library.

Stability Study Protocol for α-Ylangene

Objective: To assess the stability of the α-Ylangene reference standard under different storage conditions.

Procedure:

  • Sample Preparation: Prepare multiple vials of the α-Ylangene standard, both as a neat oil and as a solution (e.g., 1 mg/mL in hexane).

  • Storage Conditions: Store the vials under the following conditions:

    • -20°C (Freezer)

    • 4°C (Refrigerator)

    • 25°C / 60% Relative Humidity (ICH conditions)

    • 40°C / 75% Relative Humidity (Accelerated stability)

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, 12 months).

  • Analysis: At each time point, analyze the samples by GC-MS using the protocol described above to determine the purity.

  • Data Evaluation: Compare the purity at each time point to the initial purity. A significant change (e.g., >2%) indicates degradation.

The following table presents hypothetical stability data for α-Ylangene.

Storage Condition Time (Months) Purity (%) Appearance
Initial (T=0) 099.5Conforms
-20°C 1299.4Conforms
4°C 1299.2Conforms
25°C / 60% RH 1298.1Conforms
40°C / 75% RH 696.5Slight color change

The validation of α-Ylangene as a reference standard, supported by robust experimental data and clear protocols, is essential for its reliable use in phytochemical analysis. This guide provides the necessary framework for researchers to understand and implement such validation processes, ensuring the integrity and accuracy of their analytical results.

References

Safety Operating Guide

Proper Disposal of alpha-Ylangene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This document provides essential procedural guidance for the proper disposal of alpha-Ylangene, a sesquiterpenoid used in research and development.

This compound, while naturally occurring, requires careful handling and disposal due to its potential environmental and health hazards. Based on available data, this compound is a combustible liquid and is considered toxic to aquatic life with long-lasting effects. As with many chemical substances, direct disposal into sanitary sewers or regular trash is not permissible. Adherence to hazardous waste regulations is mandatory.

Key Properties for Disposal Consideration

A summary of this compound's relevant properties is provided below to inform safe handling and disposal decisions.

PropertyValueImplication for Disposal
Physical State Pale yellow clear liquid (est)[1]Requires a sealed, liquid-tight container.
Solubility in Water 0.1614 mg/L @ 25 °C (est)[1]Insoluble in water; do not dispose of down the drain.[2]
Flash Point 105.00 °C (221.00 °F) TCC[1]Classified as a combustible liquid.[3]
Aquatic Toxicity Toxic to aquatic life with long lasting effects[3]Must be disposed of as hazardous waste to prevent environmental contamination.
Health Hazards May cause skin irritation and allergic reaction. Suspected of damaging fertility or the unborn child.[3][4]Warrants careful handling with appropriate personal protective equipment (PPE) and disposal as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is based on general guidelines for chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.[5][6][7][8]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure substance, contaminated solutions, and grossly contaminated lab supplies (e.g., pipette tips, gloves), as hazardous waste.[8]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react dangerously.

2. Container Selection and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure screw-on cap.[6][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[5] The container must be in good condition, free from cracks or rust.[7]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[5][7] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

    • The concentration and quantity of the waste.

    • The date of waste generation.[5]

    • The name and contact information of the principal investigator or responsible person.[5]

    • The laboratory location (building and room number).[5]

    • Appropriate hazard pictograms (e.g., flammable, health hazard, environmental hazard).[5]

3. Waste Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9]

  • The storage area should be secure and away from heat sources, flames, and direct sunlight.[3]

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks or spills. The secondary container should be able to hold 110% of the volume of the primary container.[6]

  • Keep the waste container closed at all times, except when adding waste.[6][7]

4. Disposal of Empty Containers:

  • An "empty" container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[7][8]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[7][8]

  • After triple-rinsing and allowing it to air dry, the container can typically be disposed of in the regular trash after defacing the original labels.[7][8] Always confirm this procedure with your local EHS guidelines.

5. Arranging for Waste Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time (often 90 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

  • Complete any required waste information forms, accurately listing the contents of the container.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

DisposalWorkflow This compound Disposal Decision Workflow Start Waste Generated (this compound or contaminated material) IsLiquid Is the waste liquid (pure, solution, or rinsate)? Start->IsLiquid IsSolid Is the waste solid (contaminated lab supplies)? IsLiquid->IsSolid No LiquidWaste Collect in a labeled, sealed hazardous waste container for liquids. IsLiquid->LiquidWaste Yes IsEmptyContainer Is it an empty container? IsSolid->IsEmptyContainer No SolidWaste Double-bag in clear plastic bags, and label as hazardous waste. IsSolid->SolidWaste Yes TripleRinse Triple-rinse with a suitable solvent. IsEmptyContainer->TripleRinse Yes EHS_Pickup Arrange for pickup by Environmental Health & Safety. IsEmptyContainer->EHS_Pickup No (Consult EHS) Store Store in designated Satellite Accumulation Area with secondary containment. LiquidWaste->Store SolidWaste->Store CollectRinsate Collect rinsate as hazardous liquid waste. TripleRinse->CollectRinsate DisposeContainer Deface labels and dispose of the container in regular trash. TripleRinse->DisposeContainer CollectRinsate->LiquidWaste Store->EHS_Pickup

This compound Disposal Decision Workflow

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific safety and disposal guidelines as the primary source of information.

References

Personal protective equipment for handling alpha-Ylangene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Quantitative Data Summary

For quick reference, the following table summarizes the key physical and chemical properties of alpha-Ylangene.

PropertyValueUnitSource
CAS Number14912-44-8N/A[1][2]
Molecular FormulaC₁₅H₂₄N/A[2]
Molecular Weight204.35 g/mol [2]
AppearancePale yellow clear liquid (est.)N/A[3]
Boiling Point248.00 to 249.00 @ 760.00 mm Hg°C[3]
Flash Point221.00 (105.00)°F (°C)[3]
Vapor Pressure0.038000 @ 25.00 °C (est.)mmHg[3]
Water Solubility0.1614 @ 25 °C (est.)mg/L[3]
LogP (o/w)6.210 (est.)N/A[3]

II. Personal Protective Equipment (PPE)

While a specific GHS classification for this compound is not currently available, prudent laboratory practice dictates the use of standard PPE to minimize exposure.[3] Based on the handling of similar sesquiterpenoid compounds, the following PPE is recommended:

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber) should be worn to prevent skin contact.

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles are essential to protect against splashes.

  • Skin and Body Protection: A standard laboratory coat should be worn to protect personal clothing. For larger quantities or in situations with a higher risk of splashing, consider additional protective clothing such as an apron or coveralls.

  • Respiratory Protection: In a well-ventilated area, respiratory protection is not typically required for small quantities. If vapors or aerosols are likely to be generated, or if working in a poorly ventilated space, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

III. Operational Plan: Safe Handling Procedures

Adherence to the following procedures will help ensure the safe handling of this compound in a laboratory setting:

  • Engineering Controls:

    • Work in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate vapors or aerosols.

  • General Hygiene Measures:

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in areas where chemicals are handled.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Keep away from heat, sparks, and open flames.

IV. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. As a general guideline:

  • Waste Characterization: Due to its high flashpoint, this compound is not classified as a flammable liquid under GHS, but it is combustible.[3] It should be treated as a chemical waste.

  • Containerization: Collect waste in a properly labeled, sealed, and compatible container.

  • Disposal Route: Contact your institution's environmental health and safety (EHS) office for specific disposal procedures. Do not dispose of down the drain or in the general trash.

V. Spill Response Workflow

In the event of an this compound spill, follow the logical workflow outlined below.

Spill_Response_Workflow This compound Spill Response Workflow start Spill Detected assess_spill Assess Spill Size and Risk start->assess_spill small_spill Small Spill? assess_spill->small_spill evacuate Evacuate Immediate Area Alert Others small_spill->evacuate No don_ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat small_spill->don_ppe Yes contact_ehs Contact EHS/Emergency Personnel evacuate->contact_ehs end Spill Response Complete contact_ehs->end contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill collect_waste Collect Absorbed Material into a Labeled Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose Dispose of Waste According to Institutional Procedures decontaminate->dispose dispose->end

Caption: Logical workflow for responding to an this compound spill.

VI. Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols that specifically cite detailed methodologies for the use of this compound. Researchers should develop their own protocols based on the intended application, incorporating the safety and handling procedures outlined in this guide. Always perform a thorough risk assessment before beginning any new experiment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Ylangene
Reactant of Route 2
alpha-Ylangene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.